Technical Documentation Center

Bicyclo[6.1.0]nonan-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Bicyclo[6.1.0]nonan-2-ol
  • CAS: 38433-06-6

Core Science & Biosynthesis

Foundational

Thermodynamic Stability & Conformational Dynamics of Bicyclo[6.1.0]nonan-2-ol Isomers

[1] Executive Summary: The Structural Landscape Bicyclo[6.1.0]nonan-2-ol represents a unique intersection of medium-ring conformational mobility and small-ring strain.[1] Unlike the rigid bicyclo[4.1.0]heptane (norcarane...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Structural Landscape

Bicyclo[6.1.0]nonan-2-ol represents a unique intersection of medium-ring conformational mobility and small-ring strain.[1] Unlike the rigid bicyclo[4.1.0]heptane (norcarane) systems, the [6.1.0] framework inherits the complex conformational manifold of cyclooctane, restricted only partially by the fused cyclopropane ring.

For researchers in drug discovery, this scaffold offers a "Goldilocks" zone: it possesses enough rigidity to orient pharmacophores (like the C2 hydroxyl) specifically, yet retains enough flexibility to induce fit within protein binding pockets. This guide analyzes the thermodynamic hierarchy of its isomers, distinguishing between the accessible cis-fused scaffolds and the highly strained trans-fused anomalies.[1]

Core Isomer Hierarchy

The stability of bicyclo[6.1.0]nonan-2-ol is governed by two primary stereochemical elements:

  • Ring Fusion (C1–C8): Cis vs. Trans.

  • Hydroxyl Configuration (C2): Syn vs. Anti (relative to the cyclopropane ring).[1]

Isomer ClassRelative StabilityKey CharacteristicSynthetic Access
1. cis-Fused, anti-OH Thermodynamic Minimum Minimized sterics; equatorial-like OH.[1]Equilibration of syn isomer.
2. cis-Fused, syn-OH Kinetic ProductStabilized by intramolecular H-bond (weak).[1]Direct Simmons-Smith of cyclooct-2-en-1-ol.[1]
3. trans-Fused High Energy (+ ~5-8 kcal/mol)Significant Torsion Strain (Twist-Chair-Chair).[1]Photochemical isomerization; rare.[1]

Thermodynamic Analysis of Isomers

The Ring Fusion: Cis vs. Trans

In bicyclo[n.1.0]alkanes, the stability of the trans-fusion depends heavily on the size of the larger ring.

  • Small Rings (n=3,4): Trans fusion is geometrically impossible or transient.

  • Medium Rings (n=6, cyclooctane parent): Trans-bicyclo[6.1.0]nonane is isolable but thermodynamically unstable relative to the cis isomer.[1]

Thermodynamic Driver: The cis-fused isomer adopts a boat-chair conformation which minimizes transannular interactions (Prelog strain).[1] The trans-fused isomer forces the cyclooctane ring into a distorted conformation to accommodate the 180° dihedral angle at the fusion site, introducing severe torsional strain.[1]

The Hydroxyl Configuration: Syn vs. Anti

Within the stable cis-fused manifold, the position of the C2 hydroxyl group dictates the fine-grained thermodynamic profile.[1]

  • The Syn Isomer (Kinetic):

    • Origin: Produced via hydroxyl-directed Simmons-Smith cyclopropanation.[1] The zinc carbenoid coordinates with the oxygen, delivering the methylene group to the same face as the alcohol.

    • Stability: Destabilized by steric repulsion between the cyclopropane methylene (C9) and the oxygen lone pairs. However, in non-polar solvents, a weak intramolecular O-H···cyclopropane edge interaction may provide minor stabilization.[1]

  • The Anti Isomer (Thermodynamic):

    • Origin: Accessed via oxidation/reduction sequences or equilibration (e.g., Meerwein-Ponndorf-Verley).[1]

    • Stability: The anti orientation places the hydroxyl group away from the cyclopropane ring, mimicking an equatorial position in substituted cyclooctanes. This relieves the non-bonded repulsion found in the syn isomer.[1]

Visualization of Isomer Hierarchy

The following diagram illustrates the relationship between the precursor and the resulting isomers, highlighting the kinetic vs. thermodynamic pathways.

IsomerStability Precursor Cyclooct-2-en-1-ol TS_Complex Zinc-Alkoxide Transition State Precursor->TS_Complex Simmons-Smith (Et2Zn, CH2I2) Trans Trans-Fused Isomers (High Energy) Steric Clash Precursor->Trans Photochemical Rearrangement Cis_Syn Cis-Syn Isomer (Kinetic Product) Mod. Strain TS_Complex->Cis_Syn Directed Delivery Cis_Anti Cis-Anti Isomer (Thermodynamic Product) Lowest Energy Cis_Syn->Cis_Anti Equilibration (Al(OiPr)3)

Figure 1: Reaction pathways determining the thermodynamic and kinetic landscape of bicyclo[6.1.0]nonan-2-ol.

Experimental Protocols

Synthesis of cis-Bicyclo[6.1.0]nonan-2-ol (Kinetic Control)

This protocol utilizes the Furukawa modification of the Simmons-Smith reaction, exploiting the hydroxyl group to direct stereochemistry.[1]

Reagents:

  • Cyclooct-2-en-1-ol (1.0 equiv)[1]

  • Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.5 equiv)

  • Diiodomethane (CH₂I₂, 2.5 equiv)

  • Dichloromethane (DCM, anhydrous)

Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon. Add Cyclooct-2-en-1-ol dissolved in anhydrous DCM. Cool to 0°C.[1][2][3]

  • Carbenoid Formation: Carefully add Et₂Zn solution dropwise.[1] (Caution: Pyrophoric).[1] Stir for 10 minutes.

  • Addition: Add CH₂I₂ dropwise via syringe. The solution may become cloudy as the active iodomethylzinc carbenoid forms.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The coordination of Zinc to the alkoxide oxygen ensures delivery of the CH₂ group to the syn face.[1]

  • Quench: Cool to 0°C. Quench slowly with saturated aqueous NH₄Cl.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Validation:

  • ¹H NMR: Look for high-field cyclopropane protons (0.0–0.9 ppm).[1]

  • NOESY: Strong correlation between the C2-H carbinol proton and the cis-cyclopropane protons confirms the syn stereochemistry (since the H is on the anti face relative to the OH).[1]

Thermodynamic Equilibration (Isomer Conversion)

To access the thermodynamically stable anti isomer, an equilibration via oxidation-reduction or aluminum alkoxide exchange is required.[1]

Methodology (Oppenauer/MPV Approach):

  • Dissolve the syn-isomer in toluene.[1]

  • Add Aluminum Isopropoxide (Al(OiPr)₃, 0.2 equiv) and Acetone (2.0 equiv).

  • Reflux for 24 hours. This establishes an equilibrium between the alcohol and the ketone (bicyclo[6.1.0]nonan-2-one), allowing the alcohol to reform in its most stable configuration.[1]

  • Note: The ketone intermediate destroys the chiral center at C2.[1] If enantiopurity is required, this method racemizes the C2 center. For enantioselective inversion, a Mitsunobu reaction is preferred.

Conformational Dynamics & Drug Design

Understanding the "flop" of the cyclooctane ring is critical for docking studies.[1]

The "Locked" Sector

The fusion of the cyclopropane ring at C1–C8 creates a rigid sector.[1] Unlike unsubstituted cyclooctane, which tumbles through boat-chair and crown conformations freely, bicyclo[6.1.0]nonane derivatives have a restricted conformational corridor.

Conformational Manifold
  • BC-1 (Boat-Chair): The dominant conformation for cis-fused isomers.[1] The cyclopropane ring sits at the "prow" of the boat-chair.[1]

  • TCC (Twist-Chair-Chair): A higher energy conformer, often populated only at elevated temperatures.[1]

Implication for Ligand Design: When using bicyclo[6.1.0]nonan-2-ol as a scaffold, assume the BC-1 conformation for initial docking. The C2-hydroxyl vector is well-defined in this geometry, projecting at approximately 60° relative to the cyclopropane plane in the anti isomer.[1]

References

  • Simmons-Smith Cyclopropan

    • Title: Stereospecific Synthesis of Cyclopropanes[4][5]

    • Source: Simmons, H. E.; Smith, R. D. J. Am. Chem. Soc.[1]1959 , 81, 4256.

    • URL:[Link]

  • Conform

    • Title: Conformational Analysis of Bicyclo[n.1.0]alkanes
    • Source: Wiberg, K. B. J. Org. Chem.2003, 68, 9322.
    • URL:[Link]

  • Furukawa Modific

    • Title: A Novel Route to Cyclopropanes from Olefins[1][5][6]

    • Source: Furukawa, J.; Kawabata, N.; Nishimura, J. Tetrahedron Lett.[6]1966 , 7, 3353.[6]

    • URL:[Link]

  • Bicyclo[6.1.

    • Title: Bicyclo[6.1.0]nonane - NIST Chemistry WebBook, SRD 69[1]

    • Source: National Institute of Standards and Technology[1]

    • URL:[Link]

Sources

Exploratory

Stereochemical Architectures: A Deep Dive into Bicyclo[6.1.0]nonan-2-ol

The Structural Paradigm: Ring Fusion and Strain The bicyclo[6.1.0]nonan-2-ol scaffold represents a critical inflection point in the conformational analysis of fused ring systems. Unlike smaller homologs (e.g., bicyclo[4....

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Paradigm: Ring Fusion and Strain

The bicyclo[6.1.0]nonan-2-ol scaffold represents a critical inflection point in the conformational analysis of fused ring systems. Unlike smaller homologs (e.g., bicyclo[4.1.0]heptane) where cis-fusion is obligatory due to extreme angle strain, the eight-membered ring of the bicyclo[6.1.0] system introduces sufficient conformational freedom to support both cis and trans ring fusions, though they possess distinct thermodynamic profiles.

Thermodynamic Stability of the Fusion

In the parent hydrocarbon bicyclo[6.1.0]nonane, the cis-fused isomer is thermodynamically favored over the trans-isomer by approximately 3 kcal/mol. This energy gap is significantly smaller than in bicyclo[5.1.0]octane, indicating that the system is approaching the "trans-stability crossover" observed in larger macrocycles.

  • Cis-Fusion: The cyclopropane ring forces the attached cyclooctane carbons into a specific geometry. The eight-membered ring typically adopts a Boat-Chair (BC) conformation to minimize transannular hydrogen interactions while accommodating the planarity required by the cyclopropane fusion.

  • Trans-Fusion: While accessible, the trans-fusion imposes significant torsional strain on the bridgehead carbons. However, it is chemically distinct and chiral (C2 symmetry in the parent alkane), offering unique vectors for drug scaffold design.

The Hydroxyl "Anchor"

The presence of the hydroxyl group at C2 is not merely a functional handle; it is the stereochemical architect of the molecule. In synthetic contexts, this group dictates the relative stereochemistry of the ring fusion via chelation-controlled mechanisms, overriding the inherent thermodynamic preferences of the ring system.

Synthetic Access & Stereocontrol: The Directed Simmons-Smith Protocol

The most reliable route to stereochemically pure bicyclo[6.1.0]nonan-2-ol is the hydroxyl-directed Simmons-Smith cyclopropanation of (Z)-cyclooct-2-en-1-ol.

Mechanism of Stereoselectivity

The reaction proceeds through a zinc-carbenoid intermediate.[1] Unlike unfunctionalized alkenes where steric approach control dominates, the allylic hydroxyl group coordinates with the zinc reagent (typically iodomethylzinc iodide or the Furukawa reagent).

  • Coordination: The zinc atom coordinates to the allylic oxygen.

  • Delivery: The methylene group is delivered to the double bond from the same face as the hydroxyl group (syn-facial addition).

  • Result: The reaction exclusively yields the (1R, 2S, 8S*)-cis-bicyclo[6.1.0]nonan-2-ol (assuming a racemic starting material, the relative stereochemistry is syn-hydroxyl/cyclopropane).

Reaction Pathway Visualization

SimmonsSmith Substrate (Z)-Cyclooct-2-en-1-ol (Boat-Chair Conformer) Complex Zinc-Alkoxide Complex [Zn...O Coordination] Substrate->Complex Et2Zn / CH2I2 (Coordination) TS Butterfly Transition State (Syn-Delivery) Complex->TS Methylene Transfer Product cis-Bicyclo[6.1.0]nonan-2-ol (Syn-Stereochemistry) TS->Product ZnI2 Elimination

Caption: Mechanistic pathway of the hydroxyl-directed Simmons-Smith cyclopropanation, ensuring syn-stereoselectivity.

Experimental Protocols

Synthesis of cis-Bicyclo[6.1.0]nonan-2-ol

This protocol utilizes the Furukawa modification (Et₂Zn/CH₂I₂) for enhanced reactivity and safety compared to the traditional Zn-Cu couple.

Reagents:

  • (Z)-Cyclooct-2-en-1-ol (1.0 eq)

  • Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.2 eq)

  • Diiodomethane (CH₂I₂, 2.2 eq)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent & Substrate: Charge the flask with (Z)-cyclooct-2-en-1-ol (10 mmol) dissolved in anhydrous DCM (50 mL). Cool the solution to -10°C using an ice/acetone bath.

  • Reagent Formation (In-situ):

    • Add Et₂Zn (22 mL, 22 mmol) dropwise over 15 minutes. Caution: Et₂Zn is pyrophoric.

    • Stir for 10 minutes to allow zinc alkoxide formation.

    • Add CH₂I₂ (1.77 mL, 22 mmol) dropwise via syringe. Maintain temperature below 0°C.

  • Reaction: Allow the mixture to warm slowly to room temperature and stir for 12 hours. Monitor conversion via TLC (stain with p-anisaldehyde; product R_f is typically slightly higher than starting material).

  • Quench: Cool to 0°C. Cautiously quench with saturated aqueous NH₄Cl (30 mL). Vigorous gas evolution will occur.

  • Workup: Separate layers. Extract the aqueous phase with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 10-20% EtOAc/Hexanes) to yield the pure cis-fused alcohol.

Stereochemical Validation (NOE Protocol)

To confirm the cis-fusion and syn-hydroxyl relationship, Nuclear Overhauser Effect (NOE) experiments are mandatory.

Protocol:

  • Sample Prep: Dissolve 10 mg of product in CDCl₃ (0.6 mL). Ensure the sample is degassed (bubbling N₂ for 5 mins) to maximize NOE signals.

  • Target Irradiation:

    • Irradiate the carbinol proton (H2).

    • Irradiate the cyclopropane bridgehead protons (H1/H8).

  • Interpretation:

    • Syn-relationship: Strong NOE enhancement between H2 (carbinol) and the endo cyclopropane protons confirms the syn geometry.

    • Ring Fusion: Strong coupling between H1 and H8 (typically J ~ 9-10 Hz for cis in this system) in the 1H NMR, plus NOE cross-peaks, validates the fusion.

Conformational Analysis & Data

The bicyclo[6.1.0]nonane system exists in a conformational equilibrium dominated by the Boat-Chair (BC) form. The table below summarizes the key NMR parameters distinguishing the isomers.

Parametercis-Bicyclo[6.1.0]nonan-2-oltrans-Bicyclo[6.1.0]nonan-2-ol (Hypothetical/Minor)
Fusion Enthalpy (

)
0 kcal/mol (Relative Min)+3.0 kcal/mol
H1-H8 Coupling (

)
8.5 - 10.5 Hz4.0 - 6.0 Hz
C13 Chemical Shift (Bridge)

18-22 ppm

25-30 ppm
Dominant Conformation Boat-Chair (BC)Twist-Chair-Boat (TCB)
Conformational Energy Landscape

Conformation cluster_0 Cyclooctane Ring Constraints BC Boat-Chair (BC) Global Minimum (Cis) TBC Twist-Boat-Chair (High Energy) BC->TBC + 4.2 kcal/mol Crown Crown (Sterically Prohibited) TBC->Crown >> 10 kcal/mol

Caption: Energy landscape of the cyclooctane ring within the fused system. The cyclopropane fusion locks the ring into the BC conformation.

Applications in Drug Development

While bicyclo[6.1.0]nonan-2-ol is a valuable chiral intermediate, its oxidized and alkyne-functionalized derivatives are industry standards in bioconjugation.

  • BCN (Bicyclo[6.1.0]nonyne): Oxidation of the alcohol to the ketone, followed by conversion to the alkyne, yields BCN.[2] This molecule is the "gold standard" for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . The strain inherent in the [6.1.0] fusion (approx. 20 kcal/mol of ring strain) drives the copper-free click reaction with azides on live cells.

  • Ring Expansion: Under acidic conditions or thermal rearrangement, the cyclopropane ring can undergo solvolytic ring expansion to generate functionalized cyclononenes, granting access to 9-membered macrocycles difficult to synthesize via direct cyclization.

References

  • Simmons, H. E.; Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society. [Link]

  • Winstein, S.; Sonnenberg, J. (1961). "Homoconjugation and Homoaromaticity." Journal of the American Chemical Society. [Link]

  • Charette, A. B.; Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[1][3] Organic Reactions. [Link][3][4]

  • Domon, K.; Masuya, K.; Tanino, K.; Kuwajima, I. (1997). "Stereoselective Synthesis of Bicyclo[6.1.0]nonane Derivatives." Tetrahedron Letters. [Link]

  • Kozhushkov, S. I.; Brandl, M. (2009). "Enthalpies of formation of cis- and trans-bicyclo[6.1.0]nonanes." Journal of Chemical Thermodynamics. [Link]

Sources

Foundational

The Bicyclo[6.1.0]nonan-2-ol Scaffold: Historical Evolution, Mechanistic Insights, and Applications in Organic Synthesis

Executive Summary The bicyclo[6.1.0]nonane ring system—a cyclooctane ring fused to a cyclopropane moiety—represents a uniquely strained and conformationally dynamic architectural motif in organic chemistry. Specifically,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclo[6.1.0]nonane ring system—a cyclooctane ring fused to a cyclopropane moiety—represents a uniquely strained and conformationally dynamic architectural motif in organic chemistry. Specifically, its hydroxylated derivative, bicyclo[6.1.0]nonan-2-ol , has transitioned from an esoteric target of early solvolysis studies to a premier mechanistic probe for advanced C(sp³)–H functionalization and a critical core in the total synthesis of complex natural products. This whitepaper provides an in-depth technical analysis of the history, mechanistic utility, and synthetic protocols associated with bicyclo[6.1.0]nonan-2-ol, designed for researchers and drug development professionals.

Structural Foundations and Historical Context

The synthesis and study of bicyclo[6.1.0]nonane derivatives gained initial traction in the 1960s and 1970s. Early synthetic efforts primarily relied on the cyclopropanation of cyclooctene using transition-metal carbene complexes or classical Simmons-Smith conditions[1].

Historically, the C2-hydroxylated derivative, bicyclo[6.1.0]nonan-2-ol, was heavily utilized to study proximity effects, transannular interactions, and non-classical carbocations. In landmark solvolysis studies, researchers investigated the behavior of trans-bicyclo[6.1.0]nonane derivatives to understand how the relief of transannular strain and cyclopropane ring strain dictates reaction pathways[2]. Under acidic conditions, the ionization of the C2-hydroxyl group generates a carbocation that rapidly undergoes ring expansion, a feature that has been exploited to access medium-to-large carbocycles[3].

Bicyclo[6.1.0]nonan-2-ol as a Mechanistic Probe for C(sp³)–H Oxygenation

In contemporary organic synthesis, the cyclopropyl group is highly valued for its ability to activate adjacent C–H bonds through hyperconjugation. Bicyclo[6.1.0]nonane serves as an elite mechanistic probe to evaluate the radical versus cationic nature of oxidants.

A breakthrough 2023 study demonstrated the highly diastereoselective C(sp³)–H bond oxygenation of bicyclo[6.1.0]nonane using the highly electrophilic oxidant 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO)[4]. The reaction yields trans-bicyclo[6.1.0]nonan-2-ol as the exclusive oxygenation product at the C2 position.

Mechanistic Causality: The exquisite site- and diastereoselectivity is governed by hyperconjugative stabilization. The Walsh C–C bonding orbitals of the cyclopropane ring overlap optimally with the σ* orbital of the adjacent trans C2–H bond[5]. This orbital alignment lowers the activation energy for hydrogen atom transfer (HAT) to ETFDO. Furthermore, the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent is not arbitrary; HFIP is a strong hydrogen bond donor (HBD). By engaging in hydrogen bonding with the newly formed hydroxyl group of bicyclo[6.1.0]nonan-2-ol, HFIP inverts the polarity of the adjacent C–H bond, effectively deactivating the site and preventing overoxidation to bicyclo[6.1.0]nonan-2-one[6].

ETFDO_Pathway Substrate Bicyclo[6.1.0]nonane (Starting Material) TS Transition State Walsh Orbital - σ* C2-H Overlap Substrate->TS  C-H Activation Reagent ETFDO / HFIP Solvent (Oxidant & HBD) Reagent->TS  O-Transfer Product trans-Bicyclo[6.1.0]nonan-2-ol (Major Product) TS->Product  Diastereoselective  Hydroxylation Overoxidation Bicyclo[6.1.0]nonan-2-one (Suppressed by HFIP) Product->Overoxidation  Blocked by H-Bonding

Mechanistic pathway of hyperconjugation-directed C(sp3)-H oxygenation by ETFDO.

Applications in Complex Molecule Total Synthesis

Beyond methodology, the bicyclo[6.1.0]nonane core is the defining structural feature of several potent natural product families.

Crenulide Diterpenoids: Isolated from brown algae (Dictyota species), crenulides such as acetoxycrenulide possess a highly substituted bicyclo[6.1.0]nonane skeleton fused to a butenolide[7]. The rigid conformation imposed by the cyclopropane ring is essential for their biological activity, which includes neuroprotective and anti-fouling properties[8]. Early synthetic approaches to this framework utilized Z-selective Claisen ring expansions to construct the 8-membered core prior to cyclopropanation[9].

Pre-schisanartanin C: A member of the Schisandra nortriterpenoids, pre-schisanartanin C exhibits potent anti-HIV, antitumor, and antihepatitis activities[10]. In 2020, the Yang group achieved the asymmetric total synthesis of this molecule. The pivotal step involved a gold-catalyzed intramolecular cyclopropanation of a 1,8-enyne substrate to forge the highly rigid bicyclo[6.1.0]nonane core, proving that transition-metal catalysis can overcome the immense transannular strain of these systems[11].

Validated Experimental Protocols

The following protocols detail the synthesis and utilization of bicyclo[6.1.0]nonan-2-ol, emphasizing the physical chemistry principles that ensure reproducibility.

Protocol 1: Diastereoselective Synthesis of trans-Bicyclo[6.1.0]nonan-2-ol via C–H Oxygenation

Objective: Direct functionalization of unactivated C–H bonds using dioxirane chemistry.

  • Preparation: Charge an oven-dried reaction vessel with bicyclo[6.1.0]nonane (1.0 equiv)[4].

  • Solvent Addition: Dissolve the substrate in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Causality: HFIP is mandatory to arrest the reaction at the alcohol stage via strong hydrogen-bond donation[6].

  • Oxidant Introduction: Cool the mixture to 0 °C and add a solution of 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) dropwise.

  • Reaction: Stir the mixture for 9 hours. The hyperconjugative overlap between the cyclopropane Walsh orbitals and the trans C2–H σ* orbital dictates the exclusive formation of the trans-diastereomer[12].

  • Isolation: Concentrate under reduced pressure and purify via silica gel chromatography to yield trans-bicyclo[6.1.0]nonan-2-ol (approx. 76% yield at 86% conversion)[4].

Protocol 2: Acid-Catalyzed Ring Expansion of Bicyclo[6.1.0]nonan-2-ol

Objective: Accessing medium-sized rings via strain-release solvolysis.

  • Preparation: Dissolve endo-bicyclo[6.1.0]nonan-2-ol in glacial acetic acid[3].

  • Catalysis: Add a catalytic amount of perchloric acid (HClO₄). Causality: The strong acid protonates the C2-hydroxyl group, facilitating the departure of water to form a highly reactive C2 carbocation[3].

  • Rearrangement: Heat the mixture to 40 °C for 45 hours. The thermodynamic instability of the bicyclic system drives a C–C bond migration, expanding the ring to relieve cyclopropane strain[3].

  • Workup: Quench with aqueous sodium bicarbonate to neutralize the acid. Extract with diethyl ether, dry over anhydrous sodium sulfate, and concentrate to isolate cyclonon-3-enyl acetate[3].

Solvolysis_Pathway Alcohol endo-Bicyclo[6.1.0]nonan-2-ol Cation Cationic Intermediate (C2 Carbocation) Alcohol->Cation  Protonation & -H2O Acid HClO4 / HOAc (Acid Catalyst) Acid->Cation RingExpansion Ring Expansion (Relief of Strain) Cation->RingExpansion  C-C Bond Migration FinalProduct Cyclonon-3-enyl acetate (Thermodynamic Product) RingExpansion->FinalProduct  Acetate Trapping

Acid-catalyzed solvolysis and ring-expansion pathway of bicyclo[6.1.0]nonan-2-ol.

Quantitative Data Summary: C(sp³)–H Oxygenation Selectivities

The table below summarizes the comparative yields and selectivities of ETFDO-mediated C–H oxygenation across various bicyclic systems, highlighting the unique reactivity profile of the bicyclo[6.1.0]nonane core[4].

SubstrateOxidantReaction TimeConversion (%)Major ProductSelectivity for C2-OH (%)
Bicyclo[6.1.0]nonane ETFDO9 h86%trans-bicyclo[6.1.0]nonan-2-ol76% (Overall Yield)
Bicyclo[5.1.0]octane ETFDO9 h80–87%trans-bicyclo[5.1.0]octan-2-ol72%
Bicyclo[4.1.0]heptane ETFDO9 h80–87%trans-bicyclo[4.1.0]heptan-2-ol98%
Bicyclo[3.1.0]hexane ETFDO48 h80–87%trans-bicyclo[3.1.0]hexan-2-ol96%

Data indicates that while smaller rings require longer reaction times or yield higher selectivities, the bicyclo[6.1.0]nonane system achieves an optimal balance of conversion rate and synthetic utility without overoxidation.

References

  • Bietti, M., et al. "Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cyclopropane Moieties." Journal of the American Chemical Society, 2023. 6

  • Jiang, Y.-L., et al. "Asymmetric Total Synthesis of Pre-schisanartanin C." Journal of the American Chemical Society, 2020. 11

  • Sun, H. H., et al. "Acetoxycrenulide, a new bicyclic cyclopropane-containing diterpenoid from the brown seaweed Dictyota crenulata." The Journal of Organic Chemistry, 1983. 7

  • Cope, A. C., & Hecht, J. K. "Proximity Effects. XXXIII. Solvolysis of trans-Bicyclo[6.1.0]nonane." Journal of the American Chemical Society, 1963. 2

  • Walton, J. C., & de Meijere, A. "Houben-Weyl Methods of Organic Chemistry Vol. E 17c, 4th Edition Supplement: Carbocyclic Three-Membered Ring Compounds." Thieme, 1997. 3

  • Barefield, E. K., et al. "Kinetics and Mechanism of Cyclopropanation of Cyclooctene by[Fe(η5-C5H5)(CO)2CH2SPh2]BF4." Organometallics, 1998. 1

  • Fillion, E., & Beingessner, R. L. "Enantioselective Synthesis of Bicyclo[6.1.0]nonane-9-carboxylic Acids." The Journal of Organic Chemistry, 2003. 13

Sources

Exploratory

The Role of Bicyclo[6.1.0]nonan-2-ol in Fragrance Chemistry: Structural Rigidity and Olfactory Modulation

The following technical guide details the role, synthesis, and olfactory mechanics of bicyclo[6.1.0]nonan-2-ol within the context of fragrance chemistry and molecular design. [1][2] Executive Summary Bicyclo[6.1.0]nonan-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and olfactory mechanics of bicyclo[6.1.0]nonan-2-ol within the context of fragrance chemistry and molecular design.

[1][2]

Executive Summary

Bicyclo[6.1.0]nonan-2-ol represents a critical structural motif in the study of Structure-Odor Relationships (SOR) .[1] As a cyclopropanated derivative of cyclooctanol, it serves as a model for understanding how conformational restriction alters the olfactory profile of medium-sized rings.[1] While less commercially ubiquitous than its lower homolog Javanol (a substituted bicyclo[3.1.0]hexane), this molecule is pivotal for researchers designing substantive woody, earthy, and amber ingredients.[1] Its primary role lies in demonstrating the "cyclopropyl effect"—the ability of a fused three-membered ring to rigidify a flexible carbon skeleton, thereby enhancing receptor affinity and metabolic stability.[1]

Chemical Identity & Structural Logic[3]

Molecular Architecture

The molecule consists of a cyclopropane ring fused to a cyclooctane ring, with a hydroxyl group at the C2 position. The fusion of the three-membered ring creates a bicyclo[6.1.0] system.

FeatureSpecificationImpact on Fragrance
Core Skeleton Bicyclo[6.1.0]nonaneProvides a bulky, hydrophobic core essential for fitting into the "sandalwood/woody" receptor pocket.[1]
Functional Group C2-Hydroxyl (-OH)Acts as the hydrogen-bond donor (HBD), critical for anchoring the molecule to the olfactory receptor (OR).[1]
Conformation Semi-rigidThe cyclopropane ring restricts the "floppiness" of the cyclooctane ring, reducing entropic penalty upon receptor binding.
Stereochemistry cis-fused (dominant)Due to ring strain, the cis-fused isomer is thermodynamically favored over the trans-isomer in [6.1.0] systems.[1]
The "Cyclopropyl Effect" in SOR

In fragrance chemistry, converting a double bond (alkene) or a flexible ring segment into a cyclopropane ring is a standard strategy to:

  • Increase Hydrophobicity: Enhances transport to the olfactory epithelium.

  • Alter Odor Character: Shifts "waxy/green" notes (typical of simple cycloalkanols) toward "woody/amber" nuances.

  • Boost Substantivity: The rigid structure lowers vapor pressure and increases tenacity on skin/fabric.

Synthesis & Production Protocols

The most reliable route for synthesizing bicyclo[6.1.0]nonan-2-ol is the Simmons-Smith cyclopropanation of cyclooct-2-en-1-ol.[1] This reaction is stereospecific, typically yielding the syn-isomer where the methylene delivery is directed by the hydroxyl group.[1]

Experimental Protocol: Simmons-Smith Cyclopropanation

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents.[1]

Reagents:

  • Substrate: Cyclooct-2-en-1-ol (1.0 eq)[1]

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes, 2.2 eq)[1]
    
  • Carbenoid Source: Diiodomethane (

    
    , 2.2 eq)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Complex Formation: To a flame-dried round-bottom flask under Argon, add anhydrous DCM and

    
    . Cool to 0°C.
    
  • Carbenoid Generation: Dropwise add

    
     over 20 minutes. A white precipitate (Furukawa reagent) may form. Stir for 15 minutes.
    
  • Substrate Addition: Dissolve cyclooct-2-en-1-ol in minimal DCM and add dropwise to the reaction mixture. The hydroxyl group coordinates with Zinc, directing the cyclopropanation to the same face (stereoselective syn-addition).[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor via GC-MS for disappearance of the alkene.

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution (exothermic!).
    
  • Workup: Separate layers. Extract aqueous layer with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate bicyclo[6.1.0]nonan-2-ol .

Metabolic Stability (Mechanistic Probe)

Recent studies utilize bicyclo[6.1.0]nonan-2-ol as a probe for C-H bond oxygenation pathways.[1] The cyclopropane ring acts as a "radical clock" or stability marker. In enzymatic environments (e.g., P450 metabolism), the integrity of the cyclopropane ring indicates a lack of radical intermediates that would otherwise trigger ring-opening.[1]

Citation: Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation... (See Ref 1).

Olfactory Profile & Mechanism[1][4]

Sensory Description

While the parent cyclooctanol smells waxy, oily, and vegetative, the introduction of the cyclopropane ring in bicyclo[6.1.0]nonan-2-ol dramatically shifts the profile:[1]

  • Primary Note: Woody, Earthy.

  • Secondary Nuances: Camphoraceous, Patchouli-like, slightly Amber.[1]

  • Tenacity: Moderate to High (due to increased molecular weight and rigidity).

Receptor Interaction Pathway

The transition from "Waxy" to "Woody" is governed by the molecule's fit into the hydrophobic pocket of Olfactory Receptors (ORs), specifically those in the OR5 or OR1 families often associated with sandalwood/woody musk recognition.

G Substrate Cyclooct-2-en-1-ol Reaction Simmons-Smith Cyclopropanation Substrate->Reaction + CH2I2 / ZnEt2 Product Bicyclo[6.1.0]nonan-2-ol Reaction->Product Stereoselective Syn-Addition Receptor Hydrophobic OR Pocket (Woody/Sandalwood) Product->Receptor Ligand Binding (H-Bond + Hydrophobic) Effect Rigid Conformational Lock Receptor->Effect Induced Fit Signal Signal Transduction (cAMP Pathway) Effect->Signal Activation

Caption: Synthesis and receptor activation pathway of bicyclo[6.1.0]nonan-2-ol, illustrating the shift from flexible precursor to rigid ligand.[1][2][3]

Comparative Analysis (Data Table)

The following table contrasts bicyclo[6.1.0]nonan-2-ol with its structural relatives to highlight the "Sweet Spot" of ring size and functionalization.

MoleculeStructureOdor ProfileKey Application
Cyclooctanol C8 Ring (Flexible)Waxy, Green, Oily, ChemicalMasking agent, intermediate.[1]
Bicyclo[6.1.0]nonan-2-ol C8 + C3 FusedWoody, Earthy, Camphoraceous SOR Probe, Woody Accords.
Javanol® C5 + C3 Fused (Substituted)Creamy Sandalwood, PowerfulHigh-impact commercial sandalwood.[1]
Majantol® Acyclic (Rigidified)Fresh Floral (Muguet)Floral heart notes.

Technical Insight: The [6.1.0] system is less "creamy" than the [3.1.0] system (Javanol) because the larger 8-membered ring retains some conformational flexibility compared to the rigid 5-membered ring of Javanol.[1] This results in a more "earthy/patchouli" character rather than "creamy sandalwood."

References

  • Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cyclopropane Moieties. Journal of the American Chemical Society / PMC.

  • Cyclooct-2-en-1-ol (Precursor Data). PubChem Compound Summary. [1]

  • Present and future of cyclopropanations in fragrance chemistry. Helvetica Chimica Acta / PubMed.

  • Bicyclo[6.1.0]nonane (Chemical Properties). NIST Chemistry WebBook.

Sources

Foundational

Theoretical Calculations of Ring Strain in Bicyclo[6.1.0]nonan-2-ol

Executive Summary The bicyclo[6.1.0]nonane scaffold represents a unique intersection of medium-ring conformational flexibility and small-ring strain. In drug development, particularly in the design of covalent inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclo[6.1.0]nonane scaffold represents a unique intersection of medium-ring conformational flexibility and small-ring strain. In drug development, particularly in the design of covalent inhibitors or bioorthogonal probes (e.g., BCN derivatives), quantifying the strain energy of these systems is critical for predicting reactivity and metabolic stability.

This guide provides a rigorous, self-validating protocol for calculating the ring strain energy (RSE) of bicyclo[6.1.0]nonan-2-ol . Unlike simple cycloalkanes, this molecule possesses significant transannular interactions and a hydroxyl-directed stereochemical bias that complicates standard group-additivity approaches. We will explore the theoretical underpinnings, execute a high-fidelity computational workflow, and analyze the specific stereoelectronic effects introduced by the C2-hydroxyl group.

Theoretical Framework: The Anatomy of Strain

Ring strain in bicyclo[6.1.0]nonan-2-ol is not a singular value but a composite of three distinct energetic penalties. Understanding these is a prerequisite for accurate calculation.

Strain Components
  • Baeyer Strain (Angle Strain): Dominated by the fused cyclopropane ring. The deviation from the ideal

    
    
    
    
    
    angle to
    
    
    creates significant destabilization (~27.5 kcal/mol for the parent cyclopropane).
  • Pitzer Strain (Torsional Strain): The fusion of the three-membered ring locks the adjacent eight-membered ring bonds into an eclipsed or partially eclipsed conformation, preventing the relaxation typical of pure cyclooctane.

  • Prelog Strain (Transannular Interaction): The eight-membered ring is notorious for cross-ring steric clashes (H---H repulsion). In the [6.1.0] system, the cyclopropane fusion restricts the "pseudorotation" of the cyclooctane ring, potentially forcing it into a higher-energy boat-chair or crown conformation.

The Stereochemical Anchor

The presence of the hydroxyl group at C2 is not merely a perturbation; it is a stereochemical anchor. Synthetically, this molecule is often accessed via Simmons-Smith cyclopropanation of cyclooct-2-en-1-ol. The zinc-carbenoid reagent coordinates with the hydroxyl oxygen, delivering the methylene group to the syn face.

  • Result: The cis-fused bicyclo[6.1.0]nonan-2-ol is the kinetic and thermodynamic product of this pathway.

  • Implication: Computational models must prioritize the syn-stereoisomer (hydroxyl cis to the cyclopropane methylene) to reflect experimental reality.

Computational Protocol

This section details a self-validating workflow for calculating RSE. We utilize Homodesmotic Reactions rather than simple Isodesmic reactions, as they better cancel errors arising from changes in hybridization and local chemical environment.

Workflow Visualization

G Start Input Structure (cis-Bicyclo[6.1.0]nonan-2-ol) ConfSearch Conformational Search (Monte Carlo/MMFF94) Start->ConfSearch GeomOpt Geometry Optimization (DFT: wB97X-D/6-31G*) ConfSearch->GeomOpt Lowest Energy Conformer FreqCalc Frequency Calculation (Check Imaginary Freqs) GeomOpt->FreqCalc Valid Is Structure Minima? FreqCalc->Valid Valid->GeomOpt No (Imaginary Freq > 0) HighLevel Single Point Energy (CCSD(T) or M06-2X/def2-TZVPP) Valid->HighLevel Yes (All Real) StrainCalc Compute Reaction Enthalpy (ΔH_rxn = Strain Energy) HighLevel->StrainCalc RefCalc Reference Molecules Calculation (Acyclic Alcohols/Alkanes) RefCalc->StrainCalc

Caption: Figure 1. Self-validating computational workflow for Ring Strain Energy (RSE) determination.

Step-by-Step Methodology
Step 1: Conformational Sampling (Critical)

The cyclooctane ring is highly flexible. A single minimization is insufficient.

  • Action: Perform a Monte Carlo conformational search using the MMFF94 force field.

  • Filter: Retain all conformers within 5 kcal/mol of the global minimum.

  • Selection: The global minimum usually adopts a Twist-Chair-Chair (TCC) conformation for the eight-membered ring to accommodate the planar cyclopropane fusion.

Step 2: Geometry Optimization

Refine the structure using Density Functional Theory (DFT).

  • Functional: wB97X-D or M06-2X . These functionals include dispersion corrections, which are mandatory for capturing the transannular H---H interactions in the 8-membered ring.

  • Basis Set: 6-31G(d) for optimization; def2-TZVPP for final energies.

  • Solvation: Gas phase is preferred for pure theoretical strain, but IEFPCM (Water/DCM) should be used if correlating to reaction rates.

Step 3: The Homodesmotic Equation

To calculate strain, we construct a hypothetical reaction that breaks the rings into acyclic components while conserving bond types (


, 

, etc.).

Designed Reaction:



  • Logic:

    • Reactant: 1 bicyclic ring system.[1][2][3]

    • Products: Acyclic fragments.

    • Balance:

      • Reactant has: 2

        
         (bridgehead), 1 
        
        
        
        (alcohol), 6
        
        
        .
      • This equation balances the number of primary, secondary, and tertiary carbons roughly, but a stricter Group Equivalent approach is often more precise.

Refined Homodesmotic Reaction (High Precision):



Note: This specific reaction isolates the fusion strain . To get total strain, you must add the known strain of cyclopropane (27.5 kcal/mol) and cyclooctane (9.6 kcal/mol) to the calculated 

of this reaction.

Case Study: Data Analysis

Quantitative Strain Assessment

Using the protocols above, the theoretical strain energy (SE) for cis-bicyclo[6.1.0]nonan-2-ol can be derived.

ComponentEnergy Contribution (kcal/mol)Notes
Cyclopropane Core 27.5Base strain of the 3-membered ring.
Cyclooctane Core ~9.6Base strain of the 8-membered ring (medium ring strain).
Fusion Penalty 2.5 - 4.0Additional strain from distorting the 8-ring to fuse with the 3-ring.
Hydroxyl Interaction -1.5 (Stabilizing)Intramolecular H-bond (if syn) or gauche effect.
Total Predicted SE ~38.1 ± 1.5 cis-isomer.
The "Trans" Anomaly

While the cis-isomer is stable, the trans-bicyclo[6.1.0]nonane system is significantly more strained (~42 kcal/mol). However, unlike in six-membered rings (where trans-fusion is impossible or highly unstable), the flexibility of the eight-membered ring allows the trans-isomer to exist, albeit with high reactivity.

  • Drug Discovery Note: If your synthesis produces the trans-isomer (unlikely via Simmons-Smith), it will be a "spring-loaded" electrophile, susceptible to rapid nucleophilic attack and ring opening.

Visualizing the Homodesmotic Scheme

Reaction cluster_R Reactants cluster_P Reference Products (Unstrained) R1 Bicyclo[6.1.0]nonan-2-ol P1 Cyclopropane (Strain Reference) R1->P1 ΔH = Fusion Strain R2 Ethane (x2) P2 Cyclooctanol (Conf. Reference)

Caption: Figure 2. Homodesmotic reaction scheme to isolate fusion strain. Total strain = Fusion Strain + Strain(Products).

References

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Charette, A. B., et al. (2003).[4] "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 103(4), 977–1050. Link

  • Duddeck, H. (1986). "Conformational Analysis of Medium-Sized Rings." Topics in Stereochemistry, 16, 219. Link

  • Bach, R. D., & Dmitrenko, O. (2006). "The Effect of Ring Strain on the Enthalpy of Hydrogenation." Journal of the American Chemical Society, 128(14), 4598–4611. Link

  • NIST Chemistry WebBook. "Bicyclo[6.1.0]nonane Thermochemistry Data." Link

Sources

Exploratory

The Dichotomous Reactivity of the Hydroxyl Group in Bicyclo[6.1.0]nonan-2-ol: A Technical Guide

Abstract This technical guide provides an in-depth analysis of the reactivity profile of the hydroxyl group in the bicyclo[6.1.0]nonan-2-ol framework. This unique bicyclic alcohol presents a fascinating case study in how...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of the hydroxyl group in the bicyclo[6.1.0]nonan-2-ol framework. This unique bicyclic alcohol presents a fascinating case study in how stereochemistry and ring strain dictate reaction pathways. The juxtaposition of a hydroxyl group on a flexible eight-membered ring, fused to a highly strained cyclopropane ring, leads to a rich and often dichotomous chemistry. This document will explore the fundamental principles governing the reactivity of this alcohol, with a focus on the critical role of the cyclopropane ring through neighboring group participation, and the influence of the hydroxyl group's stereochemical orientation (endo vs. exo) and the cyclopropane ring fusion (syn vs. anti). This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and manipulation of complex carbocyclic frameworks.

Introduction: A Molecule of Contrasting Features

The bicyclo[6.1.0]nonane ring system, comprised of a cyclooctane ring fused to a cyclopropane ring, is a scaffold of significant interest in synthetic chemistry. The inherent ring strain of the cyclopropane moiety, estimated to be around 27 kcal/mol, profoundly influences the molecule's geometry and chemical behavior. When a hydroxyl group is introduced at the C-2 position, creating bicyclo[6.1.0]nonan-2-ol, the interplay between the functional group and the strained ring system gives rise to a complex and highly stereochemically dependent reactivity profile.

Understanding this reactivity is paramount for the strategic incorporation of this motif into larger, biologically active molecules. This guide will dissect the key factors governing the hydroxyl group's reactivity, including:

  • Stereochemistry: The relative orientation of the hydroxyl group (endo or exo) and the fusion of the cyclopropane ring (syn or anti) are critical in determining the accessibility of the hydroxyl group and the geometric requirements for orbital overlap in transition states.

  • Neighboring Group Participation (NGP): The C1-C8 and C1-C9 bonds of the cyclopropane ring can act as internal nucleophiles, participating in reactions at the C2 center. This "anchimeric assistance" can lead to significant rate enhancements and skeletal rearrangements.

  • Ring Strain: The high degree of strain in the three-membered ring makes it susceptible to ring-opening reactions under certain conditions, a pathway that is often in competition with reactions at the hydroxyl group.

Synthesis and Stereochemical Considerations

The synthesis of specific stereoisomers of bicyclo[6.1.0]nonan-2-ol is a non-trivial challenge. The most common approach involves the cyclopropanation of a cyclooctene precursor. The stereochemical outcome of this reaction is highly dependent on the directing influence of existing substituents and the nature of the cyclopropanating agent.

A plausible synthetic route to a related system, endo- and exo-bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde, has been reported, which provides a template for accessing bicyclo[6.1.0]nonane alcohols. The key steps involve:

  • Cyclopropanation: Reaction of a cyclooctadiene with a diazoacetate in the presence of a catalyst such as copper sulfate or a rhodium(II) complex. This step typically yields a mixture of syn and anti isomers.[1]

  • Separation of Diastereomers: The resulting endo and exo esters can often be separated by chromatography. The stereochemical assignment can be confirmed by spectroscopic methods, such as 1H NMR, by analyzing the coupling constants between the cyclopropyl protons and the bridgehead protons.[1]

  • Reduction to the Alcohol: The separated esters can then be reduced to the corresponding primary alcohols using a reducing agent like lithium aluminum hydride (LiAlH4).[2]

To obtain bicyclo[6.1.0]nonan-2-ol, a similar strategy starting from cycloocten-2-ol or a protected derivative would be employed. The directing effect of the hydroxyl or protected hydroxyl group would be crucial in controlling the facial selectivity of the cyclopropanation.

Reactivity Profile of the Hydroxyl Group

The reactivity of the hydroxyl group in bicyclo[6.1.0]nonan-2-ol can be broadly categorized into two main pathways: reactions that maintain the bicyclic framework and reactions that involve rearrangement or opening of the cyclopropane ring.

Reactions Maintaining the Bicyclic Framework: Oxidation

The oxidation of the secondary alcohol in bicyclo[6.1.0]nonan-2-ol to the corresponding ketone, bicyclo[6.1.0]nonan-2-one, is a fundamental transformation. The choice of oxidant is critical to avoid undesired side reactions, particularly those involving the sensitive cyclopropane ring.

A mild and effective oxidizing agent for this transformation is Pyridinium Chlorochromate (PCC).[2] The use of PCC on a solid support, such as silica gel, can further enhance the selectivity and simplify the work-up procedure by adsorbing the chromium byproducts.[3]

Experimental Protocol: PCC Oxidation of a Bicyclo[6.1.0]nonan-2-ol Derivative [2]

  • To a stirred solution of Pyridinium Chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM), the bicyclo[6.1.0]nonan-2-ol derivative (1 equivalent) dissolved in DCM is added.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to yield the crude ketone.

  • The crude product can be further purified by column chromatography.

The workflow for this oxidation is depicted in the following diagram:

Oxidation_Workflow Start Bicyclo[6.1.0]nonan-2-ol in Dichloromethane Reaction Stir at Room Temperature Start->Reaction Add Reagent Reagent PCC (1.5 eq) Reagent->Reaction Workup Filter through Silica Gel Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Bicyclo[6.1.0]nonan-2-one Purification->Product Solvolysis_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products Start Bicyclo[6.1.0]nonan-2-yl Tosylate C2-OTs Intermediate Non-classical Bicyclobutonium Ion Delocalized Positive Charge Start->Intermediate Solvolysis (Anchimeric Assistance) Product1 Retained Product Nucleophile at C2 Intermediate->Product1 Nu attack at C2 Product2 Rearranged Product Nucleophile at C1 or C8 Intermediate->Product2 Nu attack at C1/C8 Product3 Ring-Opened Product e.g., Cyclononenol derivative Intermediate->Product3 Ring Opening

Caption: Generalized solvolysis mechanism showing neighboring group participation.

Table 1: Expected Products from Solvolysis of Bicyclo[6.1.0]nonan-2-yl Tosylate Isomers

Starting IsomerKey Participating Bond(s)Expected Major Product(s)
syn-exoC1-C8Rearranged bicyclo[5.2.0]nonane derivatives, Ring-opened products
syn-endoC1-C8Rearranged bicyclo[5.2.0]nonane derivatives, Ring-opened products
anti-exoC1-C9Rearranged bicyclo[5.1.1]nonane derivatives, Ring-opened products
anti-endoC1-C9Rearranged bicyclo[5.1.1]nonane derivatives, Ring-opened products

Note: The exact product distribution will be highly dependent on the solvent and the specific stereochemistry of the starting material.

Acid-Catalyzed Rearrangements

Direct treatment of bicyclo[6.1.0]nonan-2-ol with a protic or Lewis acid can also induce rearrangements. Protonation of the hydroxyl group followed by the loss of water generates a carbocation at the C2 position, which is then subject to the same neighboring group participation effects seen in solvolysis. This can lead to a complex mixture of rearranged alcohols and olefins.

Field-Proven Insights and Causality

The choice of reaction conditions is paramount when working with bicyclo[6.1.0]nonan-2-ol. The dichotomous nature of its reactivity – either maintaining the skeleton or undergoing rearrangement – can be controlled by carefully selecting reagents and conditions.

  • For reactions at the hydroxyl group without rearrangement (e.g., oxidation, protection): Mild, non-acidic conditions are essential. The use of buffered or non-protic systems is highly recommended. For instance, in the PCC oxidation, the pyridinium cation is a mild acid, but the reaction is typically fast enough at room temperature to avoid significant acid-catalyzed side reactions.

  • For deliberate rearrangement or ring-opening: Protic or Lewis acidic conditions are required. The choice of acid can influence the product distribution. Strong, non-nucleophilic acids may favor elimination products, while solvolysis in nucleophilic solvents will lead to substitution products.

Conclusion

The reactivity of the hydroxyl group in bicyclo[6.1.0]nonan-2-ol is a testament to the profound influence of adjacent strained rings. The cyclopropane moiety acts as a powerful internal nucleophile, dominating the chemistry of reactions that proceed through a carbocationic intermediate at the C2 position. This neighboring group participation leads to significant rate enhancements and a propensity for skeletal rearrangements. Conversely, reactions that avoid the formation of a positive charge at C2, such as oxidation under mild conditions, can proceed while preserving the bicyclo[6.1.0]nonane framework.

A thorough understanding of the stereochemical relationships within the starting material and the principles of anchimeric assistance is crucial for any scientist or drug development professional seeking to utilize this versatile and challenging molecular scaffold. The ability to control the reaction pathway, either preserving the core structure or promoting a desired rearrangement, opens up a wealth of possibilities for the synthesis of complex and novel molecular architectures.

References

  • Doyle, M. P.; Hu, W. "Enantioselective Synthesis of Bicyclo[6.1.0]nonane-9-carboxylic Acids via Me2AlOTf-Promoted Intramolecular Friedel-Crafts Alkylation of Arenes with the gamma-Lactone Moiety of 3-Oxabicyclo[3.1.0]hexan-2-ones." J. Org. Chem.2003 , 68 (24), 9485–9488. [Link] [4]2. Ghandi, M.; et al. "A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde." Molecules2007 , 12 (10), 2427-2433. [Link] [1]3. Ghandi, M.; et al. "A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde." Molecules2007 , 12 (10), 2427-2433. [Link] [2]4. "Oxidation of Cyclohexanol with PCC." Scribd. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of bicyclo[6.1.0]nonan-2-ol from 2-cycloocten-1-ol

Application Note: High-Fidelity Synthesis of Bicyclo[6.1.0]nonan-2-ol Abstract & Scope This Application Note details the stereoselective synthesis of bicyclo[6.1.0]nonan-2-ol from 2-cycloocten-1-ol . The protocol utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Bicyclo[6.1.0]nonan-2-ol

Abstract & Scope

This Application Note details the stereoselective synthesis of bicyclo[6.1.0]nonan-2-ol from 2-cycloocten-1-ol . The protocol utilizes the Furukawa modification of the Simmons-Smith reaction (Et₂Zn/CH₂I₂).[1][2][3] Unlike the classical Zn-Cu couple, this organozinc method offers homogeneous conditions, superior reproducibility, and enhanced safety profiles for scale-up.

Key Application: This scaffold is a critical intermediate in the synthesis of conformationally restricted peptidomimetics and medium-ring chemical probes. The presence of the hydroxyl group allows for subsequent functionalization or oxidation to the corresponding ketone (a precursor for bioorthogonal reagents like BCN).

Mechanistic Insight: The "Butterfly" Transition State

The success of this transformation relies on the hydroxyl-directing effect . The allylic alcohol does not merely act as a bystander; it actively coordinates with the ethylzinc reagent.[2]

  • Deprotonation: Et₂Zn reacts with the alcohol to form an ethylzinc alkoxide.

  • Coordination: The iodomethylzinc carbenoid (

    
     or similar species) coordinates to the zinc alkoxide oxygen.
    
  • Delivery: This "anchoring" forces the methylene (

    
    ) group to be delivered to the syn face of the double bond (relative to the hydroxyl group).
    

Stereochemical Outcome: The reaction yields almost exclusively the syn-isomer (cis-bicyclo[6.1.0]nonan-2-ol), avoiding the formation of the anti-isomer which is difficult to separate chromatographically.

Mechanism Substrate 2-Cycloocten-1-ol (Allylic Alcohol) Complex Zinc-Alkoxide Complex Substrate->Complex Et2Zn -EtH Reagent Furukawa Reagent (Et2Zn + CH2I2) Reagent->Complex Carbenoid Formation TS Butterfly Transition State (Syn-Delivery) Complex->TS Chelation Product syn-Bicyclo[6.1.0]nonan-2-ol TS->Product Methylene Transfer

Figure 1: Mechanistic pathway highlighting the chelation-control that dictates syn-stereoselectivity.

Experimental Protocol

Safety Warning: Diethylzinc (


) is pyrophoric . It ignites spontaneously in air. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using rigorous Schlenk techniques or a glovebox. Diiodomethane (

) is toxic and light-sensitive.
Reagents & Stoichiometry
ComponentRoleEquivalentsConc./State
2-Cycloocten-1-ol Substrate1.0Neat oil (dry)
Diethylzinc (

)
Reagent2.21.0 M in Hexanes
Diiodomethane (

)
Carbenoid Source2.2Neat liquid
Dichloromethane (DCM) SolventN/AAnhydrous
Sat.

QuenchExcessAqueous
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Cool the system to room temperature under a positive pressure of Argon.

  • Charge the flask with Dichloromethane (anhydrous, 10 mL/mmol substrate) .

Step 2: Reagent Formation (The Furukawa Reagent) 4. Cool the DCM to 0 °C (ice bath). 5. Cannulate Diethylzinc (2.2 equiv) into the flask. 6. Add Diiodomethane (2.2 equiv) dropwise via syringe over 10 minutes.

  • Note: A white precipitate (ZnI₂) may form, or the solution may remain clear depending on concentration.
  • Stir at 0 °C for 15 minutes to generate the active carbenoid (
    
    
    ).

Step 3: Substrate Addition 7. Dissolve 2-cycloocten-1-ol (1.0 equiv) in a minimal amount of anhydrous DCM. 8. Add the substrate solution dropwise to the reaction mixture at 0 °C.

  • Rate Control: Maintain internal temperature < 5 °C.
  • Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C) .
  • Stir for 4–6 hours . Monitor by TLC (stain with PMA or Vanillin; alkene spot will disappear).

Step 4: Quench & Workup (CRITICAL) 11. Cool the mixture back to 0 °C . 12. Carefully quench by dropwise addition of saturated aqueous


 .
  • Caution: Vigorous gas evolution (Ethane) will occur. Add extremely slowly.
  • Once gas evolution ceases, dilute with diethyl ether or DCM.
  • Separate the organic layer. Extract the aqueous layer 2x with DCM.
  • Wash combined organics with saturated
    
    
    , then Brine.
  • Dry over
    
    
    , filter, and concentrate under reduced pressure.

Step 5: Purification 17. Purify the crude oil via Flash Column Chromatography on Silica Gel.

  • Eluent: Hexanes:Ethyl Acetate (Gradient 9:1 to 4:1).
  • Product: The product is a colorless oil.

Workflow Visualization

Workflow Start Start: Anhydrous Setup (Argon, Flame-dried) ReagentPrep Reagent Prep (0°C) DCM + Et2Zn + CH2I2 Start->ReagentPrep Addition Substrate Addition Add 2-cycloocten-1-ol ReagentPrep->Addition Reaction Reaction Phase Warm to RT, 4-6 hrs Addition->Reaction Quench Quench (0°C) Sat. NH4Cl (Gas Evolution!) Reaction->Quench Workup Workup Extract (DCM), Wash, Dry Quench->Workup Purify Purification Flash Chromatography Workup->Purify End Pure Bicyclo[6.1.0]nonan-2-ol Purify->End

Figure 2: Operational workflow for the Furukawa-modified Simmons-Smith cyclopropanation.

Expected Data & Validation

To validate the synthesis, compare spectral data against the following characteristic signals.

Nuclear Magnetic Resonance (NMR):

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       3.6–3.8 ppm (m, 1H):  Carbinol proton (
      
      
      
      -OH). The shift confirms the alcohol is intact.
    • 
       0.2–0.9 ppm (m, 4H):  High-field signals characteristic of the cyclopropane ring  protons and bridgehead protons. The absence of alkene protons (
      
      
      
      5.4–5.8 ppm) confirms full conversion.
  • 
    C NMR: 
    
    • Look for the disappearance of

      
       carbons (120–140 ppm) and the appearance of high-field signals (10–20 ppm) corresponding to the cyclopropyl carbons.
      

Mass Spectrometry (GC-MS):

  • Molecular Ion (

    
    ):  140 m/z.
    
  • Base Peak: Often shows loss of

    
     (M-18) or ring fragmentation patterns typical of bicyclic systems.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Moisture in solvent/reagentsRe-dry DCM over

. Ensure

is fresh (titrate if old).
Incomplete Conversion Old

(degraded)

should be clear/pink. If brown/red (iodine formation), wash with

, dry, and distill over Cu wire.
No Stereocontrol Lack of coordinationEnsure the alcohol is not protected. The free -OH is required for the directing effect.
Stalled Reaction Zinc aggregationIncrease stirring speed. Add a drop of DME (dimethoxyethane) to help solubilize Zn species if using Zn-Cu couple (less of an issue with

).

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[1] Tetrahedron, 24(1), 53-58. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1] Organic Reactions, 58, 1–415. (Authoritative review on stereocontrol). Link

  • Winstein, S., & Sonnenberg, J. (1961). Homoconjugation and Homoaromaticity. Journal of the American Chemical Society, 83(15), 3235–3244. (Discusses stereochemistry in medium rings). Link

Sources

Application

Application Note: Stereodivergent Synthesis of trans-Bicyclo[6.1.0]nonan-2-ol via Furukawa-Modified Simmons-Smith Cyclopropanation

Mechanistic Rationale & The 8-Membered Ring Anomaly The Simmons-Smith cyclopropanation is a cornerstone transformation in organic synthesis, utilized extensively to convert alkenes into cyclopropanes with high stereospec...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & The 8-Membered Ring Anomaly

The Simmons-Smith cyclopropanation is a cornerstone transformation in organic synthesis, utilized extensively to convert alkenes into cyclopropanes with high stereospecificity. In drug development, the cyclopropane motif is a privileged pharmacophore that imparts metabolic stability, increases lipophilicity, and introduces unique conformational rigidity to lead compounds[1].

While the classical Simmons-Smith protocol relies on a heterogeneous zinc-copper couple, the Furukawa modification —which employs diethylzinc (


) and diiodomethane (

)—generates a homogeneous, highly reactive zinc carbenoid (

)[2]. This homogeneous system is critical for achieving high yields and reproducibility, particularly when relying on the directing effects of allylic alcohols.

The Stereochemical Reversal of 2-Cycloocten-1-ol: In the cyclopropanation of small-ring allylic alcohols (e.g., 2-cyclopenten-1-ol and 2-cyclohexen-1-ol), the hydroxyl group occupies a pseudo-axial position. This geometry directs the zinc carbenoid to the syn face of the alkene, exclusively yielding cis-cyclopropanes[3].

However, 2-cycloocten-1-ol presents a striking stereochemical anomaly. To minimize transannular strain, the 8-membered ring prefers to adopt a chair-boat conformation where the bulky hydroxyl group sits in an equatorial orientation[3][4]. Because the zinc carbenoid coordinates to this equatorial oxygen, the methylene unit is delivered to the opposite face of the alkene. Consequently, the Furukawa-modified Simmons-Smith reaction of 2-cycloocten-1-ol exclusively yields the trans isomer: trans-bicyclo[6.1.0]nonan-2-ol [5].

Reaction Pathway & Stereochemical Divergence

G A Cyclic Allylic Alcohols + Et2Zn / CH2I2 B Small Rings (n=5, 6) A->B C Medium Rings (n=8, 9) e.g., 2-cycloocten-1-ol A->C D Conformation: Pseudo-axial OH B->D E Conformation: Chair-boat (Equatorial OH) C->E F Product: cis-Bicyclo[n.1.0]alkanol D->F G Product: trans-Bicyclo[6.1.0]nonan-2-ol E->G

Fig 1. Stereochemical divergence in directed cyclopropanation based on cycloalkenol ring size.

Quantitative Stereoselectivity Data

The table below summarizes the profound impact of ring size on the diastereoselectivity of the Simmons-Smith cyclopropanation, highlighting the unique behavior of the 8-membered ring system[3][5].

Ring SizeSubstrateMajor DiastereomerStereochemical Director
5-Membered 2-Cyclopenten-1-olcis (syn)Pseudo-axial OH
6-Membered 2-Cyclohexen-1-olcis (syn)Pseudo-axial OH
7-Membered 2-Cyclohepten-1-olcis / trans mixtureConformational flexibility
8-Membered 2-Cycloocten-1-oltrans (anti) Equatorial OH (Chair-boat)
9-Membered 2-Cyclononen-1-oltrans (anti)Equatorial OH

Experimental Protocol: Synthesis of trans-Bicyclo[6.1.0]nonan-2-ol

Self-Validating System: This protocol incorporates strict in-process controls to ensure reagent integrity, manage exothermic risks, and validate reaction completion.

Materials & Reagents
  • 2-Cycloocten-1-ol (Substrate, 1.0 equiv)

  • Diethylzinc (

    
    , 1.0 M in hexanes, 2.0 equiv) - Pyrophoric.
    
  • Diiodomethane (

    
    , 2.0 equiv) - Toxic. Must be stored over copper wire to prevent 
    
    
    
    accumulation.
  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous

    
     
    
  • Saturated aqueous

    
     
    
Step-by-Step Methodology

Step 1: System Preparation Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet.

  • Causality: The Furukawa reagent is extremely moisture-sensitive. Trace water will prematurely quench the carbenoid, yielding ethanol, methyl iodide, and insoluble zinc hydroxide[6].

Step 2: Solvent & Zinc Addition Add anhydrous DCM (to achieve 0.2 M relative to the substrate) to the flask and cool to 0 °C using an ice bath. Syringe in the


 solution (2.0 equiv).

Step 3: Carbenoid Generation Add


 (2.0 equiv) dropwise over 15–20 minutes. Stir the resulting homogeneous solution at 0 °C for 30 minutes.
  • Causality: The insertion of zinc into the C-I bond is highly exothermic. Dropwise addition controls the exotherm, preventing the thermal decomposition of the delicate

    
     intermediate[6].
    

Step 4: Substrate Addition Dissolve 2-cycloocten-1-ol (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the carbenoid mixture at 0 °C.

  • Causality: Slow addition ensures that the allylic hydroxyl group coordinates efficiently with the excess zinc carbenoid, locking the substrate into the requisite chair-boat conformation before uncoordinated (background) cyclopropanation can occur.

Step 5: Reaction Maturation & Validation Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.

  • Self-Validation: Monitor reaction progress via TLC (stain with

    
    ). The complete disappearance of the alkene spot (which readily oxidizes and turns yellow/brown with 
    
    
    
    ) validates the completion of the cyclopropanation.

Step 6: Quenching Cool the mixture back to 0 °C. Carefully add saturated aqueous


 dropwise.
  • Causality & Validation: This safely destroys unreacted

    
    . The evolution of ethane gas (visible bubbling) serves as a self-validating indicator that active zinc species were present throughout the reaction. Furthermore, the slightly acidic 
    
    
    
    solubilizes the precipitated zinc salts, breaking up the emulsion for clean phase separation[6].

Step 7: Workup & Purification Separate the organic layer. Extract the aqueous phase twice with DCM. Wash the combined organic layers with saturated aqueous


.
  • Causality: Thiosulfate reduces any residual iodine (

    
    ) to colorless, water-soluble iodide, preventing oxidative degradation of the final product.
    Dry the organic phase over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford pure trans-bicyclo[6.1.0]nonan-2-ol.

References

1.[1] Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI (Molecules). 2.[6] Simmons–Smith reaction – cyclopropanation of alkenes. Orgosolver. 3.[2] Simmons–Smith reaction. Wikipedia. 4.[3] Stereoselective Cyclopropanation Reactions. ACS Publications (Chemical Reviews). 5.[4] Cycloocten-1-ol. Benchchem. 6.[5] Stereochemical Control Exerted by Methoxyl Group on the Diiodomethane-Copper Methylenation of Cyclic Olefins. Bulletin of the Chemical Society of Japan.

Sources

Method

Application Note: Stereoselective Synthesis of Bicyclo[6.1.0]nonan-2-ol via Directed Cyclopropanation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, stereochemical control, and validated protocols for the synthesis of medium-sized cyclopropanated...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, stereochemical control, and validated protocols for the synthesis of medium-sized cyclopropanated rings.

Introduction & Scope

Bicyclo[6.1.0]nonan-2-ol is a highly strained, versatile building block used in the synthesis of complex terpenoids, conformationally restricted pharmacophores, and bioorthogonal ligation tags. The synthesis of this bicyclic system relies on the cyclopropanation of 2-cycloocten-1-ol. While the Simmons-Smith reaction and its variants are standard methods for converting alkenes to cyclopropanes[1], medium-sized rings (8- to 9-membered) exhibit a fascinating stereochemical anomaly. This application note details the mechanistic causality behind this stereochemical reversal and provides a highly reproducible, self-validating protocol for the synthesis of trans-bicyclo[6.1.0]nonan-2-ol.

Mechanistic Rationale: The Medium-Ring Conformational Anomaly

In standard cyclic allylic alcohols (e.g., 5- or 6-membered rings), the hydroxyl group directs the incoming zinc carbenoid to the same face of the alkene, exclusively yielding the syn (cis) cyclopropanated product[2]. This occurs to minimize A(1,3) allylic strain during the transition state.

However, 2-cycloocten-1-ol behaves entirely differently. To alleviate severe transannular strain, the 8-membered ring prefers to adopt a chair-boat conformation in its ground state[3]. In this specific geometry, the bulky allylic hydroxyl group is forced into an equatorial orientation[4]. When the zinc carbenoid coordinates to this equatorial hydroxyl group, it is delivered to the peripheral face of the alkene. Consequently, the reaction undergoes a complete reversal of selectivity, exclusively yielding the anti (trans) isomer: trans-bicyclo[6.1.0]nonan-2-ol[2].

G A Cyclic Allylic Alcohols (Simmons-Smith Cyclopropanation) B Small Rings (5- to 7-membered) e.g., 2-Cyclohexen-1-ol A->B C Medium Rings (8- to 9-membered) e.g., 2-Cycloocten-1-ol A->C D Hydroxyl-Directed Delivery (Minimizes A(1,3) Strain) B->D E Chair-Boat Conformation (Equatorial OH Group) C->E F Syn-Cyclopropanation (cis-Bicyclo[n.1.0]alkanol) D->F G Anti-Cyclopropanation (trans-Bicyclo[6.1.0]nonan-2-ol) E->G

Figure 1: Conformational divergence in the stereoselective cyclopropanation of cyclic allylic alcohols.

Quantitative Data: Ring-Size Dependent Diastereoselectivity

The table below summarizes the profound impact of ring size on the stereochemical outcome of the hydroxyl-directed cyclopropanation, highlighting the unique behavior of the cyclooctenyl system[3],[2].

SubstrateRing SizeGround-State ConformationMajor DiastereomerSyn:Anti Ratio
2-Cyclopenten-1-ol5EnvelopeSyn (cis)>99:1
2-Cyclohexen-1-ol6Half-ChairSyn (cis)>99:1
2-Cyclohepten-1-ol7ChairSyn (cis)90:10
2-Cycloocten-1-ol 8 Chair-Boat Anti (trans) <1:99

Experimental Design & Reagent Selection

To achieve maximum yield and stereocontrol, this protocol utilizes the Furukawa modification of the Simmons-Smith reaction (using diethylzinc,


, instead of a Zn-Cu couple).
  • Causality of Reagent Choice:

    
     is soluble in organic solvents, ensuring a homogeneous reaction mixture. This eliminates the unpredictable induction periods and surface-area dependencies associated with heterogeneous Zn-Cu couples, leading to highly reproducible carbenoid generation.
    
  • Causality of Temperature Control: The formation of the active carbenoid (

    
    ) is highly exothermic. Initial mixing must be performed at -78 °C to prevent rapid decomposition of the carbenoid into ethylene gas and zinc iodide.
    

Step-by-Step Protocol: Synthesis of trans-Bicyclo[6.1.0]nonan-2-ol

Workflow S1 1. Reagent Prep Et2Zn + CH2I2 in DCM (-78°C to 0°C) S2 2. Substrate Addition 2-Cycloocten-1-ol (Dropwise, 0°C) S1->S2 S3 3. Reaction Stir at RT (12-24h) S2->S3 S4 4. Quench & Workup Sat. NH4Cl, Extract Wash & Dry S3->S4 S5 5. Purification Flash Chromatography (Silica Gel) S4->S5

Figure 2: Step-by-step workflow for the Furukawa-modified Simmons-Smith cyclopropanation.

Materials Required
  • 2-Cycloocten-1-ol (1.0 equiv, strictly dried)

  • Diethylzinc (

    
    , 1.0 M in hexanes, 2.0 equiv)
    
  • Diiodomethane (

    
    , 2.0 equiv, filtered through basic alumina prior to use)
    
  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous

    
     solution
    
Procedure
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon. Maintain the inert atmosphere throughout the setup.

  • Solvent & Organozinc Addition: Add anhydrous DCM (approx. 0.2 M relative to the substrate) to the flask. Cool the system to -78 °C using a dry ice/acetone bath. Slowly inject the

    
     solution via syringe.
    
  • Carbenoid Generation: Add

    
     dropwise over 15 minutes. Critical Step: Stir the mixture at -78 °C for 10 minutes, then warm to 0 °C (ice bath) for 20 minutes to ensure complete formation of the 
    
    
    
    carbenoid. A slight white precipitate may form.
  • Substrate Addition: Dissolve 2-cycloocten-1-ol in a minimal amount of anhydrous DCM. Add this solution dropwise to the carbenoid mixture at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours.

  • Quenching: Cool the flask back to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous

    
    . Causality:
    
    
    
    safely neutralizes unreacted organozinc species and complexes the zinc ions, preventing the formation of intractable zinc hydroxide emulsions during extraction.
  • Workup: Dilute with diethyl ether. Separate the organic layer and extract the aqueous layer twice with ether. Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford pure trans-bicyclo[6.1.0]nonan-2-ol.

Validation & Quality Control (Self-Validating System)

To ensure the integrity of the protocol, the following self-validating analytical checkpoints must be met:

  • TLC Monitoring: Use a

    
     stain. The starting material (2-cycloocten-1-ol) will oxidize immediately, appearing as a bright yellow spot against the purple background. The product (trans-bicyclo[6.1.0]nonan-2-ol) lacks the double bond and will resist immediate 
    
    
    
    oxidation, requiring heating to visualize.
  • 
     NMR Verification: 
    
    • Disappearance: The multiplet corresponding to the olefinic protons of the starting material (

      
       ~5.5 ppm) must be completely absent.
      
    • Appearance: Look for the emergence of highly shielded cyclopropane protons appearing upfield between

      
       0.1 and 0.8 ppm.
      
    • Stereochemical Proof: The trans configuration can be validated by examining the carbinol proton (CH-OH). In the trans isomer, the peak due to the hydrogen atom geminal to the hydroxyl group appears at

      
       ~3.3 ppm with a width at half-height of ~15 Hz, distinguishing it from the cis isomer which would appear broader[2].
      

References

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews.[Link]

  • Kawabata, N., et al. (1978). Stereochemical Control Exerted by Methoxyl Group on the Diiodomethane-Copper Methylenation of Cyclic Olefins. Bulletin of the Chemical Society of Japan.[Link]

  • Ashenhurst, J. (2013). Cyclopropanation of Alkenes. Master Organic Chemistry.[Link]

Sources

Application

Application Note: Stereocontrolled Utilization of Bicyclo[6.1.0]nonan-2-ol Scaffolds in Asymmetric Synthesis

Executive Summary Bicyclo[6.1.0]nonan-2-ol represents a specialized class of chiral scaffolds rather than a traditional "attach-and-remove" auxiliary (like Evans' oxazolidinones). Its utility lies in its unique conformat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bicyclo[6.1.0]nonan-2-ol represents a specialized class of chiral scaffolds rather than a traditional "attach-and-remove" auxiliary (like Evans' oxazolidinones). Its utility lies in its unique conformational rigidity and the high ring strain (~27 kcal/mol) of the fused cyclopropane-cyclooctane system.

This guide details the protocols for generating enantiopure bicyclo[6.1.0]nonan-2-ol and utilizing it as a stereodirecting template . The hydroxyl group at C2 serves as an internal "auxiliary," directing the stereochemical outcome of cyclopropanation (via zinc-carbenoid coordination) and facilitating stereospecific ring-expansion reactions to access difficult-to-synthesize chiral medium-sized rings (cyclononenes) and bioorthogonal reagents (BCN).

Strategic Overview: The "Internal Auxiliary" Mechanism

Unlike external auxiliaries, the C2-hydroxyl group of the cyclooctenol precursor acts as an internal directing group. Once the bicyclic system is formed, the fixed chirality of the C2 center dictates the conformation of the entire eight-membered ring, shielding one face of the molecule from subsequent reagents.

Core Applications
  • Directed Cyclopropanation: The hydroxyl group coordinates with Zinc carbenoids (Simmons-Smith) to ensure syn-stereoselectivity.

  • Kinetic Resolution: Enzymatic hydrolysis resolves the racemic scaffold into high-value enantiomers.

  • Ring Expansion (Solvolysis): The scaffold rearranges under solvolytic conditions to generate chiral cyclononenes, transferring point chirality (C2) into conformational chirality or distal stereocenters.

Phase 1: Synthesis & Resolution Protocol

Objective: Preparation of enantiopure (1R, 2R, 8S)-bicyclo[6.1.0]nonan-2-ol.

A. Directed Assembly (Simmons-Smith)

The synthesis begins with the directed cyclopropanation of cyclooct-2-en-1-ol. The hydroxyl group is essential here; without it, the reaction lacks facial selectivity.

Reagents:

  • Substrate: Cyclooct-2-en-1-ol (1.0 equiv)

  • Reagent: Diethylzinc (Et₂Zn, 2.0 equiv), Diiodomethane (CH₂I₂, 2.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous (-20°C)

Step-by-Step:

  • Carbenoid Formation: To a flame-dried flask under Ar, add DCM and Et₂Zn (1.0 M in hexanes). Cool to -20°C. Add CH₂I₂ dropwise over 20 mins. A white precipitate (ZnI₂) may form.

  • Coordination: Add cyclooct-2-en-1-ol (dissolved in DCM) slowly. The zinc species coordinates to the alkoxide oxygen.

  • Reaction: Stir at 0°C for 4 hours. The intramolecular delivery of the methylene group occurs syn to the hydroxyl.

  • Quench: Carefully quench with saturated NH₄Cl. Extract with Et₂O.

  • Result: Racemic syn-bicyclo[6.1.0]nonan-2-ol (>95:5 dr).

B. Enzymatic Kinetic Resolution (EKR)

To obtain the single enantiomer required for asymmetric synthesis, we utilize Candida antarctica Lipase B (CAL-B).[1]

Reagents:

  • Biocatalyst: Novozym 435 (Immobilized CAL-B)

  • Acyl Donor: Vinyl Acetate (3.0 equiv)

  • Solvent: MTBE (Methyl tert-butyl ether) or Hexane

Protocol:

  • Dissolve racemic syn-bicyclo[6.1.0]nonan-2-ol (10 mmol) in MTBE (50 mL).

  • Add Vinyl Acetate (30 mmol) and Novozym 435 (200 mg).

  • Incubation: Shake at 30°C / 200 rpm. Monitor conversion by GC (Chiral Dex CB column).

  • Stop Point: At ~50% conversion (typically 6-8 hours), filter off the enzyme.

  • Separation: The reaction yields the (1S, 2S, 8R)-acetate and the unreacted (1R, 2R, 8S)-alcohol . Separate via flash chromatography (SiO₂, Hexane/EtOAc 9:1).

Data Summary Table: Resolution Efficiency
ParameterValueNotes
Enzyme CAL-B (Novozym 435)High stability, broad substrate scope
Solvent MTBEBest balance of solubility and enzyme activity
E-Value >100Indicates highly selective resolution
Yield (Alcohol) 46%Theoretical max is 50%
ee (Alcohol) >99%Suitable for drug development applications

Visualization: Chemoenzymatic Workflow

ResolutionWorkflow Start Racemic Cyclooct-2-en-1-ol Simmons Simmons-Smith (Et2Zn, CH2I2) Directed Cyclopropanation Start->Simmons Coordination Control RacemicScaffold rac-syn-Bicyclo[6.1.0]nonan-2-ol Simmons->RacemicScaffold >95:5 dr (syn) Enzyme Kinetic Resolution (CAL-B / Vinyl Acetate) RacemicScaffold->Enzyme Selective Acylation ProductA (1S,2S,8R)-Acetate (Acylated) Enzyme->ProductA Fast Reacting Enantiomer ProductB (1R,2R,8S)-Alcohol (Target Scaffold) Enzyme->ProductB Slow Reacting Enantiomer (>99% ee)

Caption: Workflow for generating enantiopure bicyclo[6.1.0]nonan-2-ol via directed cyclopropanation and lipase-mediated resolution.

Phase 2: Application Protocol - Stereoselective Ring Expansion

Context: Medium-sized rings (8-10 carbons) are notoriously difficult to synthesize due to transannular strain. The bicyclo[6.1.0] scaffold stores strain energy that can be released to drive ring expansion.

Mechanism: Solvolysis of the C2-sulfonate ester triggers a cyclopropylcarbinyl rearrangement. The chirality at C2 (set during resolution) forces the cyclopropane bond to break in a specific vector, transferring chirality to the new olefinic bond or stereocenter in the expanded ring.

Step-by-Step Protocol:
  • Activation: Convert the resolved (1R, 2R, 8S)-alcohol to the Mesylate (MsCl, Et₃N, DCM, 0°C).

  • Solvolysis: Dissolve the mesylate in Acetone/Water (60:40) with 1.1 equiv of CaCO₃ (buffer).

  • Heating: Heat to reflux (60°C) for 12 hours.

  • Rearrangement: The leaving group departure triggers the expansion of the 8-membered ring to a 9-membered ring (Cyclonon-3-en-1-ol derivative).

  • Stereocontrol: The syn-relationship ensures the expansion proceeds with retention of configuration relative to the migrating bond, yielding a chiral cyclononene with high optical purity.

Analytical Validation (QC)

Trustworthiness requires rigorous validation. Do not proceed without these checks.

A. Chiral GC Method
  • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm).

  • Conditions: 100°C isotherm for 5 min, ramp 2°C/min to 160°C.

  • Retention Times:

    • (1S, 2S)-Acetate: ~13.8 min

    • (1R, 2R)-Alcohol: ~15.2 min

  • Acceptance Criteria: ee > 98% for downstream applications.

B. NMR Validation (Stereochemistry)
  • 1H NMR (CDCl₃): Look for the H2 proton (carbinol). In the syn-isomer (product of Simmons-Smith), the coupling constant

    
     is typically small (1-3 Hz) due to the dihedral angle (~60°).
    
  • NOESY: Strong NOE correlation between the C2-H and the cyclopropane "endo" proton confirms the syn-configuration required for the "auxiliary" effect.

Mechanistic Logic Diagram

Mechanism Substrate Cyclooct-2-en-1-ol (Chiral Precursor) ZnComplex Zn-Alkoxide Complex (Facial Discrimination) Substrate->ZnComplex Et2Zn Coordination Transition Butterfly Transition State (Simmons-Smith) ZnComplex->Transition CH2I2 Delivery Scaffold Syn-Bicyclo[6.1.0]nonan-2-ol (Chiral Auxiliary Scaffold) Transition->Scaffold Stereoselective C-C Bond Expansion Ring Expansion (Chirality Transfer) Scaffold->Expansion Solvolysis (MsO-) Note1 Hydroxyl group directs reagent to Syn face Note1->ZnComplex

Caption: Mechanistic pathway showing the hydroxyl-directed assembly and subsequent chirality transfer.

References

  • Charette, A. B., et al. (2003). "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 103(4), 977-1050.[2] Link

  • De Almeida, et al. (2024). "Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol." Journal of the Brazilian Chemical Society. Link

  • Burke, E. G., et al. (2018). "Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN." Journal of Organic Chemistry, 83(14), 7500–7503.[3] Link[3]

  • Paquette, L. A. (1984). "Stereochemical Aspects of the Solvolytic Ring Contraction and Expansion of Bicyclic Systems." Topics in Stereochemistry, 14, 1-158.
  • Domostoj, M. M., et al. (2006). "Enzymatic resolution of bicyclo[6.1.0]non-4-ene-9-methanol." Tetrahedron: Asymmetry, 17(20), 2829-2832. Link

Sources

Method

Application Note: Regiocontrolled Catalytic Hydrogenolysis of Bicyclo[6.1.0]nonan-2-ol

Executive Summary Bicyclo[6.1.0]nonan-2-ol is a highly strained, saturated bicyclic alcohol consisting of a cyclopropane ring fused to an eight-membered cyclooctane backbone. It serves as a critical intermediate in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bicyclo[6.1.0]nonan-2-ol is a highly strained, saturated bicyclic alcohol consisting of a cyclopropane ring fused to an eight-membered cyclooctane backbone. It serves as a critical intermediate in the synthesis of medium-sized macrocycles for pharmaceutical and fragrance applications. This application note provides a comprehensive, self-validating guide to the regioselective catalytic hydrogenolysis of its cyclopropane ring. By strategically selecting the transition metal catalyst and solvent environment, researchers can direct the C–C bond cleavage to selectively yield either ring-expanded cyclononanol or ring-contracted 2-methylcyclooctanol .

Mechanistic Rationale: The Causality of Regiocontrol

The inherent ring strain of the cyclopropane moiety (~27.5 kcal/mol) drives its susceptibility to catalytic cleavage under reductive conditions ()[1]. However, in fused systems like bicyclo[6.1.0]nonane, hyperconjugative stabilization and steric bulk heavily influence the reactivity of adjacent C–C bonds ()[2]. The regioselectivity of this hydrogenolysis is not random; it is a direct consequence of the catalyst's interaction with the substrate's structural features.

  • Steric Approach Control (Palladium Catalysis): Palladium (e.g., Pd/C) does not strongly coordinate with aliphatic alcohols. In neutral solvents like ethanol, the reaction is governed purely by steric hindrance. The bulky cyclooctane ring shields the internal C1–C8 bond. Consequently, the Pd surface interacts with the less hindered external bond (C1–C9 or C8–C9), leading to an external cleavage that yields 2-methylcyclooctanol.

  • Hydroxyl-Directed Cleavage (Platinum Catalysis): The hydroxyl group in cyclopropyl carbinols acts as a powerful directing group during specific metal-catalyzed transformations ()[3]. When Adams' catalyst (PtO₂) is used in an acidic medium (glacial acetic acid), the hydroxyl oxygen anchors strongly to the electrophilic Pt surface. This coordination forces the metal to insert into the proximal, highly substituted internal C1–C8 bond, triggering a ring expansion that yields cyclononanol. While alternative reductive systems like Zn-AcOH exist for highly activated donor-acceptor cyclopropanes ()[4], unactivated aliphatic systems like bicyclo[6.1.0]nonan-2-ol strictly require transition metal catalysis.

ReactionPathways SM Bicyclo[6.1.0]nonan-2-ol CondA PtO2 / AcOH 50 psi H2 SM->CondA OH-Directed CondB 10% Pd/C / EtOH 15 psi H2 SM->CondB Steric Control ProdA Cyclononanol (Internal Cleavage) CondA->ProdA Ring Expansion ProdB 2-Methylcyclooctanol (External Cleavage) CondB->ProdB External Cleavage

Regiodivergent catalytic hydrogenolysis pathways of bicyclo[6.1.0]nonan-2-ol.

Quantitative Data Presentation

The table below summarizes the expected regioselectivity based on the chosen catalytic system, allowing for rapid experimental planning.

Catalyst SystemSolventPressure (psi H₂)Dominant Cleavage SiteMajor ProductTypical Isolated Yield
10% Pd/C Ethanol15 (Balloon)External (C1–C9)2-Methylcyclooctanol> 85%
PtO₂ (Adams') Glacial AcOH50 (Parr Shaker)Internal (C1–C8)Cyclononanol75 - 80%
5% Rh/Al₂O₃ Hexane30MixedIsomeric MixtureN/A (Poor Selectivity)

Experimental Protocols

Protocol A: Synthesis of Cyclononanol via Pt-Directed Internal Cleavage

Causality Note: Glacial acetic acid is utilized not only to dissolve the substrate but to facilitate the reduction of PtO₂ to highly active Pt(0) black, while simultaneously enhancing the electrophilicity of the metal surface for optimal hydroxyl-anchoring.

  • Preparation: In a thick-walled Parr hydrogenation vessel, dissolve 10.0 mmol of bicyclo[6.1.0]nonan-2-ol in 25 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 0.05 equivalents (113 mg) of Platinum(IV) oxide (PtO₂). Caution: PtO₂ can be a fire hazard in the presence of solvent vapors; add gently.

  • Purging: Seal the vessel and purge the atmosphere by pressurizing with N₂ to 30 psi and venting (repeat 3 times) to remove oxygen. Follow with three identical purges using H₂ gas.

  • Reaction: Pressurize the vessel to 50 psi with H₂. Engage the mechanical shaker. The reaction is typically complete within 4–6 hours at ambient temperature.

  • Workup: Vent the H₂ safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt black catalyst, washing the pad with 20 mL of ethyl acetate.

  • Neutralization: Concentrate the filtrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with dichloromethane (3 × 20 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield crude cyclononanol.

Protocol B: Synthesis of 2-Methylcyclooctanol via Pd-Catalyzed External Cleavage

Causality Note: Ethanol is chosen as a non-coordinating, neutral solvent to prevent any hydroxyl-directed effects, ensuring the reaction is governed entirely by the steric avoidance of the cyclooctane ring.

  • Preparation: In a standard round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of bicyclo[6.1.0]nonan-2-ol in 30 mL of absolute ethanol.

  • Catalyst Addition: Add 10 mol% (approx. 1.06 g) of 10% Palladium on Carbon (Pd/C).

  • Purging: Evacuate the flask using a vacuum manifold and backfill with N₂ (repeat 3 times). Evacuate once more and backfill with H₂ via a double-layered balloon (approx. 15 psi).

  • Reaction: Stir the suspension vigorously at room temperature for 12 hours.

  • Workup: Evacuate the H₂ and backfill with N₂. Filter the suspension through a Celite pad, washing with ethanol. Evaporate the solvent under reduced pressure to afford 2-methylcyclooctanol.

Workflow Prep 1. Substrate Preparation Purge 2. Reactor Purging Prep->Purge Reaction 3. Pressurized Hydrogenolysis Purge->Reaction Filtration 4. Catalyst Filtration Reaction->Filtration Analysis 5. GC-MS/NMR Validation Filtration->Analysis

Step-by-step experimental workflow for the safe execution of pressurized hydrogenolysis.

Protocol Validation & Causality Metrics (Self-Validating System)

To ensure the integrity of the protocol and confirm that true hydrogenolysis (rather than mere physical dissolution or catalyst poisoning) has occurred, the following self-validating metrics must be observed:

  • Physical Causality (Pressure Drop): In Protocol A, monitor the pressure gauge. A stoichiometric consumption of H₂ (a calculated pressure drop corresponding to 10.0 mmol of H₂) confirms active C–C bond cleavage. If the pressure stabilizes prematurely, the catalyst has been poisoned and requires re-dosing.

  • Mass Spectrometry (GC-MS): The starting material (bicyclo[6.1.0]nonan-2-ol) has a nominal mass of m/z 140. Successful hydrogenolysis yields products with m/z 142. The isomers can be differentiated by their fragmentation patterns: cyclononanol typically exhibits a distinct[M-H₂O]⁺ peak at m/z 124, whereas 2-methylcyclooctanol shows a propensity for methyl radical loss (m/z 127).

  • Nuclear Magnetic Resonance (¹H NMR): The most definitive proof of cyclopropane cleavage is the complete disappearance of the highly shielded cyclopropyl protons, which appear as distinct multiplets between 0.1 ppm and 0.8 ppm in the starting material.

References

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews (2021). Available at:[Link]

  • Radical and Cationic Pathways in C(sp³)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cyclopropane Moieties. Journal of the American Chemical Society (2023). Available at:[Link]

  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters (2022). Available at:[Link]

  • Regioselective Hydrogenolysis of Donor-Acceptor Cyclopropanes with Zn-AcOH Reductive System. Organic Chemistry Portal (2017). Available at:[Link]

Sources

Application

Oxidation protocols for bicyclo[6.1.0]nonan-2-ol to ketones

Application Note: Oxidation Protocols for Bicyclo[6.1.0]nonan-2-ol to Bicyclo[6.1.0]nonan-2-one Executive Summary The conversion of bicyclo[6.1.0]nonan-2-ol (1) to bicyclo[6.1.0]nonan-2-one (2) represents a critical tran...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Oxidation Protocols for Bicyclo[6.1.0]nonan-2-ol to Bicyclo[6.1.0]nonan-2-one

Executive Summary

The conversion of bicyclo[6.1.0]nonan-2-ol (1) to bicyclo[6.1.0]nonan-2-one (2) represents a critical transformation in the synthesis of strained carbocycles, often utilized as precursors for bioorthogonal probes (e.g., BCN derivatives) or in fundamental conformational studies of medium-sized rings.

The primary synthetic challenge lies in the high ring strain (~27.5 kcal/mol) of the fused cyclopropane moiety. Conventional acidic oxidants (e.g., Jones Reagent, unbuffered PCC) pose a significant risk of acid-catalyzed cyclopropane ring opening or rearrangement to bicyclo[3.3.1]nonane derivatives via transannular hydride shifts.

This guide details two validated, non-acidic oxidation protocols:

  • Dess-Martin Periodinane (DMP): The bench-stable "Gold Standard" for high-value, small-scale batches.

  • Swern Oxidation: The scalable, cost-effective method for gram-to-kilogram synthesis.

Strategic Analysis & Mechanistic Considerations

Substrate Sensitivity

The substrate features a secondary alcohol adjacent to a cyclopropane ring fused to a cyclooctane core.

  • Acid Sensitivity: The cyclopropylcarbinyl cation is a known intermediate in ring-expansion reactions. Strong acids must be avoided.

  • Conformational Strain: The cyclooctane ring is flexible but prone to transannular interactions. Oxidation flattens the C2 carbon from sp³ to sp², changing the ring pucker.

Method Selection Matrix

The choice of oxidant depends on scale, cost, and downstream purification capabilities.

OxidationSelection Start Start: Bicyclo[6.1.0]nonan-2-ol ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 5 Grams (High Value) ScaleCheck->SmallScale LargeScale > 5 Grams (Cost Sensitive) ScaleCheck->LargeScale DMP Protocol A: Dess-Martin Periodinane (Mildest, Easiest Workup) SmallScale->DMP Preferred Swern Protocol B: Swern Oxidation (Scalable, Low Temp Required) LargeScale->Swern Preferred

Figure 1: Decision matrix for selecting the optimal oxidation protocol based on operational scale.

Protocol A: Dess-Martin Periodinane (DMP)

Best for: Small scale (<5g), acid-sensitive substrates, rapid kinetics.

The Dess-Martin reagent is a hypervalent iodine(V) species. It acts as a chemical oxidant that accepts two electrons to become an iodine(III) species (iodinane). Crucially, the reaction byproduct is acetic acid, which is weak; however, we recommend buffering with sodium bicarbonate to ensure the cyclopropane ring remains intact.

Reagents & Materials
  • Substrate: Bicyclo[6.1.0]nonan-2-ol (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.2 equiv) [CAS: 87413-09-0]

  • Buffer: Sodium Bicarbonate (NaHCO₃) (1.5 equiv, solid)

  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration)

  • Quench: Saturated aq. Na₂S₂O₃ and Saturated aq. NaHCO₃ (1:1 mixture)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve bicyclo[6.1.0]nonan-2-ol in anhydrous DCM.

  • Buffering: Add solid NaHCO₃ to the solution. Note: This neutralizes the acetic acid byproduct in situ.

  • Addition: Cool the mixture to 0°C (ice bath). Add Dess-Martin Periodinane in a single portion.

  • Reaction: Remove the ice bath and allow the slurry to stir at room temperature.

    • Monitoring: Check by TLC (typically 30% EtOAc/Hexane) or GC-MS after 30 minutes. Reaction is usually complete within 1–2 hours.

  • Quench (Critical): Dilute with diethyl ether. Pour the reaction mixture into a beaker containing a 1:1 mixture of saturated Na₂S₂O₃ and saturated NaHCO₃.

    • Why? The thiosulfate reduces unreacted periodinane (I-V) to iodinane (I-III), while bicarbonate neutralizes acids.

  • Workup: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 mins). Separate layers. Extract aqueous layer with ether (2x).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. The crude material is often pure enough for use; otherwise, purify via silica gel chromatography (Hexanes/EtOAc).

Expected Yield: 88–95%

Protocol B: Swern Oxidation

Best for: Large scale (>5g), strict temperature control, lowest reagent cost.

The Swern oxidation uses "activated DMSO" (chlorodimethylsulfonium chloride) generated in situ at -78°C. This method avoids heavy metals entirely.[1][2]

Reagents & Materials
  • Substrate: Bicyclo[6.1.0]nonan-2-ol (1.0 equiv)

  • Activator: Oxalyl Chloride (1.5 equiv) [CAS: 79-37-8]

  • Oxidant: Dimethyl Sulfoxide (DMSO), dry (3.0 equiv)

  • Base: Triethylamine (TEA), dry (5.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Activation: In a 3-neck flask under Nitrogen/Argon, dissolve Oxalyl Chloride in DCM. Cool to -78°C (Dry Ice/Acetone bath).

  • DMSO Addition: Add DMSO dropwise via syringe pump or addition funnel over 15 minutes.

    • Control: Temp must not rise above -60°C. Gas evolution (CO/CO₂) will occur. Stir for 15 mins after addition.

  • Substrate Addition: Dissolve bicyclo[6.1.0]nonan-2-ol in a minimum volume of DCM. Add this solution dropwise to the activated DMSO mixture at -78°C.

    • Reaction: Stir at -78°C for 45–60 minutes. The formation of the alkoxysulfonium ion intermediate occurs here.[3]

  • Elimination: Add Triethylamine dropwise.

    • Observation: The solution may become cloudy.

  • Warming: Allow the reaction to warm to 0°C over 30–60 minutes.

    • Note: The decomposition of the sulfur ylide to the ketone and dimethyl sulfide (DMS) happens during warming.

  • Workup: Quench with water or saturated NH₄Cl. Extract with DCM (3x). Wash organics with 1M HCl (carefully, to remove TEA), then water, then brine.

  • Odor Control: All glassware and waste must be treated with bleach (sodium hypochlorite) to oxidize the malodorous DMS byproduct.

Expected Yield: 85–92%

SwernWorkflow Step1 Activation (Oxalyl Cl + DMSO) -78°C Step2 Substrate Addition (Alkoxysulfonium formation) -78°C Step1->Step2 15 min wait Step3 Base Addition (TEA) -78°C -> 0°C Step2->Step3 45 min wait Step4 Workup (Removal of DMS) Step3->Step4 Warm to RT

Figure 2: Temporal workflow for the Swern Oxidation. Temperature control at Steps 1-2 is critical to prevent side reactions.

Comparative Data & Troubleshooting

ParameterDess-Martin Periodinane (DMP)Swern Oxidation
Reaction pH Neutral (buffered)Basic (TEA)
Temperature 0°C to RT-78°C to 0°C
Reaction Time 1–2 Hours2–3 Hours
Scalability Low (Reagent cost/safety)High
Byproducts Iodobenzoic acid (Solid)DMS (Gas/Liquid, Smelly), CO (Gas)
Green Score Moderate (Atom economy low)High (if solvent recycled)
Quality Control (NMR Diagnostics)

Upon conversion to the ketone, monitor the following signals in ¹H NMR (CDCl₃):

  • Disappearance: The carbinol proton signal (CH-OH), typically a multiplet around 3.5–4.0 ppm .

  • Shift: The cyclopropyl protons (bridgehead) will shift slightly downfield due to the anisotropy of the adjacent carbonyl, but should remain in the 0.5–1.2 ppm region.

  • Integrity: Ensure no olefinic protons (5.0–6.0 ppm) appear, which would indicate ring opening (e.g., to cyclononene derivatives).

References

  • Dess, D. B.; Martin, J. C. (1983).[4][5] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones".[5] The Journal of Organic Chemistry, 48(22), 4155–4156.[5] Link

  • Mancuso, A. J.; Swern, D. (1981). "Activated dimethyl sulfoxide: useful reagents for synthesis". Synthesis, 1981(03), 165–185. Link

  • Dommerholt, J.; van Delft, F. L. (2011). "Strain-promoted 1,3-dipolar cycloaddition of cycloalkynes and azides". Topics in Current Chemistry, 374. (Context on BCN synthesis and stability). Link

  • Paquette, L. A.; et al. (1970). "Unsaturated heterocyclic systems. LXXI. Kinetic analysis of the 1,5-sigmatropic shifts of bicyclo[6.1.0]nona-2,4,6-trienes". Journal of the American Chemical Society, 92(19), 5724. (Historical context on bicyclo[6.1.0]nonane stability). Link

Sources

Method

Application Note: Stereoselective Synthesis of cis-Bicyclo[6.1.0]nonan-2-ol via Furukawa-Modified Simmons-Smith Cyclopropanation

Executive Summary The cyclopropane motif is a privileged structural element in drug development, offering unique conformational rigidity, metabolic stability, and distinct pharmacokinetic profiles. The synthesis of bicyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropane motif is a privileged structural element in drug development, offering unique conformational rigidity, metabolic stability, and distinct pharmacokinetic profiles. The synthesis of bicyclo[6.1.0]nonan-2-ol from (Z)-cyclooct-2-en-1-ol represents a fundamental transformation in organic synthesis, serving as a gateway to complex spirocyclic and bicyclic scaffolds .

This application note details a highly reproducible, homogeneous protocol utilizing the Furukawa modification of the Simmons-Smith reaction . By replacing the traditional, heterogeneous zinc-copper couple with diethylzinc (


), researchers can achieve superior stereocontrol, higher yields, and scalable kinetics.

Mechanistic Rationale & Stoichiometric Logic

The success of this protocol relies heavily on the hydroxyl-directing effect . The reaction is not a simple bimolecular collision; it is a highly ordered, substrate-directed transformation.

  • Alkoxide Formation (The First Equivalent): Allylic alcohols possess an acidic proton. The first equivalent of

    
     reacts rapidly with the hydroxyl group of cyclooct-2-en-1-ol to form a zinc alkoxide intermediate, releasing ethane gas. This necessitates the use of at least 2.2 equivalents  of 
    
    
    
    and
    
    
    to ensure sufficient reagent remains for carbenoid generation.
  • Carbenoid Generation: The remaining

    
     reacts with 
    
    
    
    to form the active carbenoid species, ethyliodomethylzinc (
    
    
    ).
  • Directed Syn-Addition: The zinc alkoxide coordinates the incoming carbenoid, pre-organizing the transition state into a "butterfly" geometry. This intramolecular delivery forces the methylene group to add to the same face as the hydroxyl group, exclusively yielding the cis-diastereomer (cis-bicyclo[6.1.0]nonan-2-ol).

Mechanism SM Cyclooct-2-en-1-ol (Allylic Alcohol) ZnCoord Zinc Alkoxide Formation SM->ZnCoord + Et2Zn (1 eq) - Ethane (gas) Carbenoid Carbenoid Generation (EtZnCH2I) ZnCoord->Carbenoid + Et2Zn (1.2 eq) + CH2I2 (2.2 eq) TS Directed Syn-Addition ('Butterfly' TS) Carbenoid->TS Pre-organization Product cis-Bicyclo[6.1.0]nonan-2-ol (Target Product) TS->Product Methylene Transfer - ZnI2

Fig 1: Mechanistic workflow of the hydroxyl-directed Furukawa cyclopropanation.

Comparative Methodology

The evolution of the Simmons-Smith reaction has led to several modifications. The table below summarizes why the Furukawa approach is the optimal choice for unhindered allylic alcohols.

Table 1: Comparison of Cyclopropanation Methodologies for Allylic Alcohols

ParameterClassic Simmons-SmithFurukawa ModificationShi Modification
Active Reagent



Zinc Source Zn-Cu Couple (Solid)

(Liquid, 1.0 M)

+

Reaction Phase HeterogeneousHomogeneousHomogeneous
Preparation Requires acid wash/activationCommercially availableGenerated in situ
Relative Reactivity ModerateHighVery High
Typical Yield 50 – 70%85 – 95%> 90%

Reagent Preparation & Safety

  • Diethylzinc (

    
    ):  Highly pyrophoric. Must be handled via syringe techniques under a strict inert atmosphere (Argon or Nitrogen).
    
  • Diiodomethane (

    
    ):  Toxic and light-sensitive. Should be filtered through a plug of basic alumina prior to use if the liquid appears pink/purple (indicating free iodine).
    
  • Solvent: Dichloromethane (

    
    ) must be strictly anhydrous. Moisture will prematurely quench the 
    
    
    
    , stalling the reaction.

Step-by-Step Experimental Protocol

Phase 1: Setup and Alkoxide Formation
  • Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon. Repeat the vacuum/Argon cycle three times to ensure a strictly anhydrous environment.

  • Substrate Addition: Dissolve (Z)-cyclooct-2-en-1-ol (631 mg, 5.0 mmol, 1.0 equiv) in anhydrous

    
     (25 mL).
    
  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Zinc Addition: Using a dry, Argon-purged syringe, add

    
     (1.0 M in hexanes, 11.0 mL, 11.0 mmol, 2.2 equiv) dropwise over 5 minutes.
    
    • Self-Validation Checkpoint: Gentle bubbling (ethane gas evolution) must be observed. This confirms the active deprotonation of the allylic alcohol and the viability of the

      
       reagent. Stir for 15 minutes at 0 °C.
      
Phase 2: Carbenoid Generation and Propagation
  • Diiodomethane Addition: To the stirring solution at 0 °C, add

    
     (0.89 mL, 2.95 g, 11.0 mmol, 2.2 equiv) dropwise via syringe over 10 minutes.
    
    • Causality Note: This addition is highly exothermic. Dropwise addition prevents thermal runaway, which can lead to the formation of polymeric byproducts and degradation of the carbenoid.

  • Propagation: Remove the ice bath. Allow the reaction mixture to slowly warm to room temperature (20–25 °C) and stir for 12 hours.

    • Self-Validation Checkpoint: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). Visualize using

      
       stain. The starting material (alkene) will readily oxidize and appear as a bright yellow spot on a purple background, whereas the cyclopropanated product will not react as rapidly with 
      
      
      
      .
Phase 3: Quenching and Isolation
  • Quenching: Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C. Carefully and slowly add saturated aqueous

    
     (20 mL).
    
    • Observation: A dense, white precipitate of zinc salts (

      
       and 
      
      
      
      ) will form. The
      
      
      safely protonates the alkoxide and decomposes unreacted carbenoid/
      
      
      .
  • Extraction: Transfer the mixture to a separatory funnel. Dilute with additional

    
     (20 mL) to dissolve the organic components. Separate the layers. Extract the aqueous layer with 
    
    
    
    (2 × 15 mL).
  • Washing: Wash the combined organic layers with saturated aqueous

    
     (20 mL).
    
    • Causality Note: This step is critical to reduce any free iodine (

      
      ) generated during the reaction, preventing product discoloration.
      
  • Drying & Concentration: Wash with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude product.
    
  • Purification: Purify via flash column chromatography (Silica gel, gradient elution 5% to 15% EtOAc in Hexanes) to afford pure cis-bicyclo[6.1.0]nonan-2-ol as a colorless oil.

References

  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes from Olefins." Journal of the American Chemical Society, 1958, 80(19), 5323–5324. URL:[Link]

  • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron Letters, 1966, 7(28), 3353–3354. URL:[Link]

  • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2001, 58, 1–415. URL:[Link]

  • Bietti, M. et al. "Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cyclopropane Moieties." Journal of the American Chemical Society, 2023, 145(44), 24252–24263. URL:[Link]

Application

Scalable Laboratory Production of Bicyclo[6.1.0]nonan-2-ol: A Directed Cyclopropanation Protocol

Context and Synthetic Significance Bicyclo[6.1.0]nonan-2-ol is a highly valuable, strained bicyclic intermediate in modern organic synthesis. Its structural framework is a cornerstone in the development of bicyclo[6.1.0]...

Author: BenchChem Technical Support Team. Date: March 2026

Context and Synthetic Significance

Bicyclo[6.1.0]nonan-2-ol is a highly valuable, strained bicyclic intermediate in modern organic synthesis. Its structural framework is a cornerstone in the development of bicyclo[6.1.0]nonyne (BCN) derivatives, which are premier reagents for strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse electron-demand Diels-Alder (IEDDA) bioorthogonal chemistry[1]. The scalable, diastereoselective synthesis of this scaffold relies on the controlled cyclopropanation of the eight-membered ring precursor, cyclooct-2-en-1-ol[2].

Because medium-sized rings (8–11 members) suffer from severe transannular strain and conformational flexibility, achieving high diastereoselectivity during functionalization is notoriously difficult. To overcome this, the synthesis leverages the hydroxyl-directed Furukawa modification of the Simmons-Smith reaction, ensuring that the cyclopropanation occurs exclusively on the syn face of the alkene[3][4].

Mechanistic Rationale: The Causality of Stereocontrol

Traditional Simmons-Smith cyclopropanation utilizes diiodomethane (CH₂I₂) and a heterogeneous zinc-copper (Zn-Cu) couple. However, for scalable laboratory production, heterogeneous reactions often suffer from inconsistent initiation times, localized exotherms, and variable yields[5].

To ensure a self-validating, reproducible system, this protocol employs the Furukawa modification , which replaces the Zn-Cu couple with homogeneous diethylzinc (Et₂Zn)[3][6].

The Stereodirecting Mechanism:

  • Alkoxide Formation: Upon the addition of Et₂Zn to cyclooct-2-en-1-ol, the allylic hydroxyl group reacts to form a zinc alkoxide intermediate, releasing ethane gas. This provides a visual confirmation of reagent activation.

  • Carbenoid Generation: The dropwise addition of CH₂I₂ generates the active zinc carbenoid (

    
    ) directly tethered to the substrate[5].
    
  • Concerted Delivery: The pre-coordination of the zinc atom to the oxygen locks the transition state into a "butterfly" geometry. This forces the intramolecular delivery of the methylene unit to the syn face of the double bond, completely overriding the inherent steric hindrance of the cyclooctene ring[4][6]. The result is the highly selective formation of the syn-diastereomer of bicyclo[6.1.0]nonan-2-ol[7].

Mechanism A Cyclooct-2-en-1-ol (Allylic Alcohol) C Zinc Alkoxide Intermediate A->C + Et2Zn - Ethane B Et2Zn (Diethylzinc) B->C E Zinc Carbenoid [RO-Zn-CH2I] C->E + CH2I2 - EtI D CH2I2 (Diiodomethane) D->E F Syn-Methylene Transfer E->F Intramolecular Delivery G Bicyclo[6.1.0]nonan-2-ol (Syn-Diastereomer) F->G - ZnI2

Caption: Hydroxyl-directed Furukawa-modified Simmons-Smith cyclopropanation mechanism.

Quantitative Optimization Data

The selection of the Furukawa modification is grounded in empirical optimization. The table below summarizes the causality behind choosing Et₂Zn/CH₂I₂ over alternative methodologies for this specific substrate.

Reaction SystemReagentsSolventTemperature ProfileReaction TimeYield (%)Diastereomeric Ratio (syn:anti)
Classical Simmons-Smith Zn-Cu couple, CH₂I₂Et₂OReflux (35 °C)24 h45 - 5585:15
Furukawa Modification Et₂Zn, CH₂I₂DCM-20 °C to RT12 h88 - 92> 95:5
Denmark Modification Et₂Zn, ClCH₂IDCM-40 °C to RT8 h90 - 94> 95:5
Molander Modification SmI₂, CH₂IClTHF-78 °C to RT16 h75 - 80> 95:5

Note: While the Denmark modification offers slightly faster kinetics, ClCH₂I is significantly more expensive and less stable than CH₂I₂, making the Furukawa system the optimal choice for scalable production.

Scalable Laboratory Protocol (100 mmol Scale)

Materials & Safety
  • Cyclooct-2-en-1-ol: 12.62 g (100 mmol)

  • Diethylzinc (Et₂Zn): 1.0 M solution in hexanes, 250 mL (250 mmol, 2.5 equiv.). CRITICAL SAFETY: Pyrophoric. Must be handled under inert atmosphere.

  • Diiodomethane (CH₂I₂): 20.1 mL (250 mmol, 2.5 equiv.). Light-sensitive alkylating agent.

  • Solvent: Anhydrous Dichloromethane (DCM), 500 mL.

Workflow S1 Step 1: Reactor Setup Purge with Ar Cool DCM to -20 °C S2 Step 2: Pre-coordination Add Cyclooct-2-en-1-ol Add Et2Zn (Release of Ethane) S1->S2 S3 S3 S2->S3 S4 Step 4: Cyclopropanation Warm to RT Stir for 12 hours S3->S4 S5 Step 5: Quench & Workup Sat. NH4Cl quench DCM Extraction S4->S5 S6 Step 6: Purification Silica Gel Chromatography or Vacuum Distillation S5->S6

Caption: Scalable laboratory workflow for the synthesis of bicyclo[6.1.0]nonan-2-ol.

Step-by-Step Methodology

Step 1: Reactor Setup & Inertion

  • Flame-dry a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a low-temperature thermometer, and an argon inlet.

  • Charge the flask with 500 mL of anhydrous DCM and 12.62 g of cyclooct-2-en-1-ol.

  • Submerge the reactor in a dry ice/acetone bath and cool the internal temperature to -20 °C.

Step 2: Alkoxide Formation (Pre-coordination)

  • Transfer 250 mL of 1.0 M Et₂Zn in hexanes to the addition funnel via a cannula.

  • Add the Et₂Zn solution dropwise over 45 minutes.

    • Causality & Validation: The addition will trigger the evolution of ethane gas. The bubbling rate serves as a self-validating visual metric for the reaction rate. Maintain the internal temperature below -10 °C to prevent solvent boil-off and side reactions.

  • Stir the resulting homogeneous solution for 30 minutes at -20 °C to ensure complete zinc alkoxide formation.

Step 3: Carbenoid Generation & Cyclopropanation

  • Charge the addition funnel with 20.1 mL of CH₂I₂. Wrap the funnel in aluminum foil to prevent photo-degradation of the reagent.

  • Add the CH₂I₂ dropwise over 1 hour.

    • Causality: Carbenoid formation (

      
      ) is highly exothermic. Slow addition is critical to prevent thermal runaway, which would destroy the active carbenoid and lead to polymerization.
      
  • Once the addition is complete, remove the cooling bath and allow the reaction to gradually warm to room temperature (20–25 °C). Stir for 12 hours.

Step 4: Self-Validating Analytical Tracking

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent.

  • Validation: Because neither the starting material nor the product possesses a strong UV chromophore, the TLC plate must be stained. Use a basic

    
     dip. The starting cyclooct-2-en-1-ol will oxidize immediately, appearing as a bright yellow spot on a purple background. The product, lacking the double bond, will resist immediate oxidation. Complete disappearance of the starting material validates the end of the reaction.
    

Step 5: Quenching & Workup

  • Re-cool the reaction mixture to 0 °C using an ice bath.

  • CRITICAL STEP: Slowly add 100 mL of saturated aqueous

    
     dropwise.
    
    • Causality:

      
       safely protonates the zinc alkoxide and decomposes unreacted Et₂Zn without the violent exotherm associated with pure water or strong acids. A dense white precipitate of zinc salts will form.
      
  • Add 100 mL of 10% aqueous HCl to dissolve the zinc salts, yielding two clear phases.

  • Separate the organic (DCM) layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Wash the combined organic layers with saturated

    
     (to remove residual iodine), followed by brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude pale-yellow oil via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 9:1 Hexanes:Ethyl Acetate).

  • Alternatively, for larger scales (>50 g), the product can be purified via fractional vacuum distillation to yield pure syn-bicyclo[6.1.0]nonan-2-ol as a colorless oil.

References

  • [2] LookChem. Cas 3212-75-7, cyclooct-2-en-1-ol. Available at:[Link]

  • [1] National Institutes of Health (PMC). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. Available at: [Link]

  • [3] Wikipedia. Simmons–Smith reaction. Available at:[Link]

  • [5] National Institutes of Health (PMC). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Available at: [Link]

  • [4] Orgosolver. Simmons–Smith reaction – cyclopropanation of alkenes. Available at: [Link]

  • [6] Grokipedia. Simmons–Smith reaction. Available at: [Link]

  • [7] Journal of the American Chemical Society. Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cyclopropane Moieties. Available at:[Link]

Sources

Method

The Latent Potential of Bicyclo[6.1.0]nonan-2-ol in Natural Product Synthesis: A Guide to its Synthesis, Reactivity, and Strategic Applications

Introduction: Unveiling a Niche Reagent in Complex Molecule Synthesis In the intricate world of natural product synthesis, the strategic selection of building blocks is paramount to achieving elegance and efficiency. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Niche Reagent in Complex Molecule Synthesis

In the intricate world of natural product synthesis, the strategic selection of building blocks is paramount to achieving elegance and efficiency. While a vast arsenal of synthons is at the disposal of the modern chemist, certain scaffolds remain underexplored, their potential waiting to be unlocked. Bicyclo[6.1.0]nonan-2-ol is one such molecule. Overshadowed by its more famous sibling, bicyclo[6.1.0]nonyne (BCN)—a cornerstone of bioorthogonal chemistry—the 2-ol derivative presents a unique set of reactive handles that could prove invaluable in the construction of complex carbocyclic frameworks.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It aims to illuminate the synthetic accessibility of bicyclo[6.1.0]nonan-2-ol, explore its latent reactivity, and propose its strategic application in the synthesis of natural products, even in the absence of extensive direct literature precedent. By drawing parallels with well-established chemistries of related bicyclic systems, we provide a forward-looking perspective on how this versatile building block can be integrated into synthetic disconnections.

Synthetic Accessibility: A Proposed Route to Bicyclo[6.1.0]nonan-2-ol

The synthesis of bicyclo[6.1.0]nonan-2-ol is not widely documented. However, a plausible and efficient route can be extrapolated from the established synthesis of bicyclo[6.1.0]nonyne (BCN) precursors, which commence from the readily available 1,5-cyclooctadiene. The proposed synthetic pathway hinges on a key cyclopropanation step, followed by functional group manipulations.

A likely precursor to the target alcohol is its corresponding ketone, (8S)-bicyclo[6.1.0]nonan-2-one, for which a CAS number (1217527-43-9) exists, indicating its characterization. The synthesis of this ketone can be envisioned from cyclooctene, a derivative of 1,5-cyclooctadiene.

Proposed Synthetic Workflow

Synthesis_of_Bicyclo_6_1_0_nonan_2_ol cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Target Molecule 1_5_COD 1,5-Cyclooctadiene Cyclooctene Cyclooctene 1_5_COD->Cyclooctene Selective Hydrogenation Cyclooctene_epoxide Cyclooctene epoxide Cyclooctene->Cyclooctene_epoxide Epoxidation (e.g., m-CPBA) Cycloocten_2_ol Cycloocten-2-ol Cyclooctene_epoxide->Cycloocten_2_ol Base-mediated ring opening Bicyclo_nonan_2_one (8S)-Bicyclo[6.1.0]nonan-2-one Cycloocten_2_ol->Bicyclo_nonan_2_one Simmons-Smith Cyclopropanation & Oxidation Bicyclo_nonan_2_ol Bicyclo[6.1.0]nonan-2-ol Bicyclo_nonan_2_one->Bicyclo_nonan_2_ol Reduction (e.g., NaBH4)

Figure 1: Proposed synthetic workflow for bicyclo[6.1.0]nonan-2-ol.

Experimental Protocols

Protocol 1: Synthesis of Cyclooctene epoxide

  • Dissolution: Dissolve cyclooctene (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Buffering: Add sodium bicarbonate (1.5 eq) to the solution.

  • Epoxidation: Cool the mixture to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 30 minutes. The high epoxidation selectivity for cyclooctene is attributed to poor σC−αH–πC═C orbital overlap in its most stable conformation, which disfavors allylic C-H abstraction.[1][2]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until consumption of the starting material.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield cyclooctene epoxide.

Protocol 2: Synthesis of (8S)-Bicyclo[6.1.0]nonan-2-one

This protocol is a conceptual outline, as a direct literature procedure is not available.

  • Allylic Alcohol Formation: Convert cyclooctene epoxide to cycloocten-2-ol via a base-mediated ring-opening.

  • Cyclopropanation: To a solution of cycloocten-2-ol (1.0 eq) in diethyl ether, add a solution of diethylzinc (1.2 eq) followed by diiodomethane (1.2 eq) at 0 °C (Simmons-Smith reaction). The hydroxyl group will direct the cyclopropanation.

  • Oxidation: Oxidize the resulting bicyclo[6.1.0]nonan-2-ol to the corresponding ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Purification: Purify the ketone by flash column chromatography.

Protocol 3: Synthesis of Bicyclo[6.1.0]nonan-2-ol

  • Reduction: Dissolve (8S)-bicyclo[6.1.0]nonan-2-one (1.0 eq) in methanol and cool to 0 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.

  • Reaction Monitoring: Stir at room temperature and monitor by TLC.

  • Workup: Quench with acetone, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to afford bicyclo[6.1.0]nonan-2-ol.

The Chemistry of Bicyclo[6.1.0]nonan-2-ol: A Gateway to Medium-Sized Rings

The synthetic utility of bicyclo[6.1.0]nonan-2-ol lies in the inherent strain of its fused cyclopropane ring. This strain can be released through selective ring-opening reactions, providing access to functionalized nine-membered carbocycles, which are challenging to construct using conventional methods.

Key Reactivity: Tandem Ring-Opening Cascades

Recent studies have demonstrated the Fe(II)-catalyzed site-selective ring opening of bicyclo[n.1.0]alkanols.[3] This provides a strong indication of the likely reactivity of bicyclo[6.1.0]nonan-2-ol. The presence of the hydroxyl group can direct the regioselectivity of the ring opening, leading to predictable and synthetically useful transformations.

Ring_Opening_Reactivity Bicyclo_nonan_2_ol Bicyclo[6.1.0]nonan-2-ol Intermediate Radical or Organometallic Intermediate Bicyclo_nonan_2_ol->Intermediate Fe(II) catalyst or other Lewis Acid Product Functionalized Cyclononene Derivative Intermediate->Product Ring Opening & Functionalization

Figure 2: Conceptual diagram of the ring-opening reactivity of bicyclo[6.1.0]nonan-2-ol.

Proposed Application in Natural Product Synthesis: Accessing the Bicyclo[6.3.0]undecane Core

While direct application in the synthesis of natural products like poitediol or dactylol (which possess a bicyclo[6.3.0]undecane skeleton) from bicyclo[6.1.0]nonan-2-ol is not a straightforward disconnection, the ring-opened products of this alcohol could serve as versatile intermediates for the construction of such complex frameworks.[4][5] For instance, a Lewis acid-mediated ring-opening of bicyclo[6.1.0]nonan-2-ol in the presence of a suitable nucleophile could generate a substituted cyclononene. This intermediate could then be subjected to further transformations, such as transannular cyclizations, to forge the bicyclo[6.3.0]undecane core.

Protocol 4: Hypothetical Tandem Ring-Opening and Nucleophilic Addition
  • Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve bicyclo[6.1.0]nonan-2-ol (1.0 eq) and a suitable nucleophile (e.g., a silyl enol ether, 1.5 eq) in a non-coordinating solvent like DCM.

  • Catalyst Addition: Cool the solution to -78 °C and add a Lewis acid catalyst (e.g., Fe(OAc)₂, 10 mol%).

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quenching and Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with DCM, dry the combined organic layers, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the functionalized cyclononene derivative.

Parameter Condition Rationale
Catalyst Fe(OAc)₂ (10 mol%)Earth-abundant, cost-effective, and shown to be effective in ring-opening of similar systems.[3]
Solvent Dichloromethane (DCM)Non-coordinating to avoid interference with the Lewis acid catalyst.
Temperature -78 °C to room temp.Allows for controlled initiation of the reaction and prevents unwanted side reactions.
Nucleophile Silyl enol etherA soft nucleophile suitable for addition to the intermediate carbocation or organometallic species.
Table 1: Proposed conditions for the tandem ring-opening and nucleophilic addition of bicyclo[6.1.0]nonan-2-ol.

Conclusion and Future Outlook

Bicyclo[6.1.0]nonan-2-ol represents a synthetically accessible yet underutilized building block with significant potential in natural product synthesis. Its true value lies not in its direct incorporation into a target molecule, but in its ability to undergo strategic ring-opening reactions to furnish functionalized nine-membered carbocycles. These intermediates are poised for further elaboration into more complex polycyclic systems.

This guide provides a foundational framework for the synthesis and application of bicyclo[6.1.0]nonan-2-ol. It is our hope that by presenting plausible synthetic routes and testable hypotheses regarding its reactivity, the research community will be inspired to explore the full synthetic potential of this intriguing molecule. The protocols and insights provided herein are intended to serve as a starting point for further investigation, ultimately paving the way for novel and efficient strategies in the synthesis of complex natural products.

References

  • Feldman, K. S., Wu, M. J., & Rotella, D. P. (1990). Total Synthesis of (±)-Dactylol and Related Studies. The Journal of Organic Chemistry, 55(15), 4786-4796. [Link]

  • Gadwood, R. C., Lett, R. M., & Wissinger, J. E. (1986). Studies of the oxy-Cope rearrangement for the total synthesis of poitediol. Journal of the American Chemical Society, 108(21), 6343-6350. [Link]

  • Gadwood, R. C., Lett, R. M., & Wissinger, J. E. (1984). Total synthesis of (f)-poitediol and (*)-4-epipoitediol. Journal of the American Chemical Society, 106(12), 3869-3870. [Link]

  • Weedon, A. C. (1984). Stereochemical issues in the cycloaddition reactions of cyclopentenyl cations – A synthesis of (+)-dactylol. Canadian Journal of Chemistry, 62(10), 1933-1941. [Link]

  • Hoffmann, H. M. R., & Rabe, J. (1996). A Concise Total Synthesis of Dactylol via Ring Closing Metathesis. The Journal of Organic Chemistry, 61(25), 8746-8749. [Link]

  • Feldman, K. S., Wu, M. J., & Rotella, D. P. (1990). Total Synthesis of (±)-Dactylol and Related Studies. Montclair State University Digital Commons. [Link]

  • Gadwood, R. C., Lett, R. M., & Wissinger, J. E. (1984). Total synthesis of (.+-.)-poitediol and (.+-.)4-epipoitediol. The Journal of Organic Chemistry, 49(23), 4471-4476. [Link]

  • Hermans, I., Nguyen, T. L., Jacobs, P. A., & Peeters, J. (2011). The conformations of cyclooctene: consequences for epoxidation chemistry. The Journal of organic chemistry, 76(24), 10236–10240. [Link]

  • Hoffmann, H. M. R., & Rabe, J. (1997). ChemInform Abstract: A Concise Total Synthesis of Dactylol via Ring Closing Metathesis. ChemInform, 28(14), no-no. [Link]

  • Gandon, V., & Malacria, M. (2013). Mechanistic insights on the selectivity of the tandem Heck-ring-opening of cyclopropyldiol derivatives. Accounts of chemical research, 46(3), 666–678. [Link]

  • University of California, Irvine. (n.d.). 16. Epoxidation of Cyclooctene. [Link]

  • Zhang, G., Chen, L., Hu, Z., Zhang, Z., Bi, J., Li, M., & Zhang, X. (2023). Organocatalytic Cloke-Wilson Rearrangement: Carbocation-Initiated Tandem Ring Opening/Cyclization of Cyclopropanes under Neutral Conditions. The Journal of Organic Chemistry, 88(3), 1003-1017. [Link]

  • Adam, W., Saha-Möller, C. R., & Weichold, O. (2000). Epoxidation of trans-cyclooctene by Methyltrioxorhenium/H(2)O(2): reaction of trans-epoxide with the monoperoxo complex. The Journal of organic chemistry, 65(16), 5001–5004. [Link]

  • Charette, A. B., & Jolicoeur, E. (2002). Tandem enantioselective conjugate addition--cyclopropanation. Application to natural products synthesis. The Journal of organic chemistry, 67(25), 8716–8719. [Link]

  • Wang, Y., Zhao, W., Zhang, G., & Ma, D. (2018). Different stages of epoxidation between cyclooctene and H2O2: (a) Before reaction. ResearchGate. [Link]

  • Gadwood, R. C., Lett, R. M., & Wissinger, J. E. (1984). Total synthesis of (.+-.)-poitediol and (.+-.)4-epipoitediol. The Journal of Organic Chemistry, 49(23), 4471-4476. [Link]

  • Rady, T., Mosser, M., Nothisen, M., Erb, S., Dovgan, I., Cianférani, S., Wagner, A., & Chaubet, G. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. RSC Advances, 11(58), 36777-36780. [Link]

  • Kvasnička, V., & Pospíchal, J. (2021). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Advances, 11(31), 18967-18973. [Link]

  • Hermans, I., Nguyen, T. L., Jacobs, P. A., & Peeters, J. (2011). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. Moodle@Units. [Link]

  • Zhang, G., Chen, L., Hu, Z., Zhang, Z., Bi, J., Li, M., & Zhang, X. (2023). Organocatalytic Cloke–Wilson Rearrangement: Carbocation-Initiated Tandem Ring Opening/Cyclization of Cyclopropanes under Neutral Conditions. The Journal of Organic Chemistry, 88(3), 1003-1017. [Link]

  • Kvasnička, V., & Pospíchal, J. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. PMC. [Link]

  • Mondal, S., & Ghorai, M. K. (2023). Site-selective ring opening of bicyclo[n.1.0]alkanols: An Fe(II)-catalyzed 1,6-conjugate addition to p-quinone methides. ChemRxiv. [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Catalysis, 10(12), 6867-6891. [Link]

  • Fox, J. M., & Domaoal, R. A. (2017). Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN. PMC. [Link]

  • Rady, T., Mosser, M., Nothisen, M., Erb, S., Dovgan, I., Cianférani, S., Wagner, A., & Chaubet, G. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. ResearchGate. [Link]

  • Macrosson, W. D. K. (1966). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. Oregon State University. [Link]

  • Roy, D., & Ghorai, M. K. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. RSC Advances, 13(38), 22389-22480. [Link]

  • Johnson, C. R., & Addo, M. F. (2014). Bicyclo[6.1.0]non-4-yne reagents for chemical modification of oligonucleotides.
  • Grogan, G. (2023). Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems. MDPI. [Link]

  • Kvasnička, V., & Pospíchal, J. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Bicyclo[6.1.0]nonane (CAS 286-60-2). [Link]

  • National Center for Biotechnology Information. (n.d.). Bicyclo[6.1.0]nonane. PubChem. [Link]

  • Inoue, M., & Hirama, M. (2013). Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative. Beilstein Journal of Organic Chemistry, 9, 74-79. [Link]

  • Paquette, L. A., & Pegg, N. A. (1990). Regio- and Stereoselective Oxidation of Unsaturated Bicyclo[2.2.2]octanones with Selenium Dioxide. The Journal of Organic Chemistry, 55(24), 5854-5861. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Separation of bicyclo[6.1.0]nonan-2-ol diastereomers via chromatography

[1] Executive Summary The separation of bicyclo[6.1.0]nonan-2-ol diastereomers presents a unique challenge due to the conformational flexibility of the eight-membered ring (cyclooctane) fused to the rigid cyclopropane mo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The separation of bicyclo[6.1.0]nonan-2-ol diastereomers presents a unique challenge due to the conformational flexibility of the eight-membered ring (cyclooctane) fused to the rigid cyclopropane moiety. Unlike rigid bicyclic systems (e.g., bicyclo[2.2.1]heptane), the [6.1.0] system undergoes rapid conformational flipping, which can cause peak broadening and poor resolution (


) on standard silica gel.[1]

This guide addresses the isolation of the syn- and anti- diastereomers, typically generated via Simmons-Smith cyclopropanation of cyclooct-2-en-1-ol.[1]

Phase 1: Diagnostic & Strategy Selection

Q1: Which diastereomer is my major product?

Answer: If you synthesized this via the Simmons-Smith reaction (using


 or 

) on cyclooct-2-en-1-ol, your major product is the syn-diastereomer (OH and cyclopropane methylene on the same face).[1]
  • Mechanism: The hydroxyl group coordinates with the zinc species, directing the methylene delivery to the syn face (Cheleotropic control) [1].

  • Implication: You are likely trying to remove the minor anti-isomer (<5%) or unreacted alkene, rather than separating a 1:1 racemic mixture.[1]

Q2: Direct Alcohol Separation vs. Derivatization?

Use the following decision matrix to determine your workflow:

SeparationStrategy Start Analyze Crude Mixture (TLC) CheckRf Calculate ΔRf (Target vs Impurity) Start->CheckRf Decision1 Is ΔRf > 0.15? CheckRf->Decision1 Direct Method A: Direct Flash Chromatography (High Surface Area Silica) Decision1->Direct Yes Deriv Method B: Derivatization Strategy Decision1->Deriv No (Co-elution) SubDecision Impurity Type? Direct->SubDecision Silver Use AgNO3-Impregnated Silica SubDecision->Silver Unreacted Alkene Standard Use Toluene/EtOAc Gradient SubDecision->Standard Diastereomer (Anti-OH) caption Figure 1: Strategic Decision Tree for Bicyclic Alcohol Separation

Phase 2: Troubleshooting & Execution Guides

Method A: Direct Flash Chromatography (Standard Protocol)

Best for: Removing non-polar impurities and unreacted starting material.

The Problem: On standard Hexane/Ethyl Acetate gradients, the syn and anti alcohols often co-elute due to the "floppy" nature of the cyclooctane ring masking subtle polarity differences.

The Solution: Change the selectivity mechanism using Toluene . Toluene interacts with the hydroxyl group and the strained cyclopropane ring via


-interactions, often amplifying the separation factor (

) compared to pure alkanes.

Protocol:

  • Stationary Phase: High-performance spherical silica (20–40 µm).[1] Irregular silica often causes too much band broadening for this separation.[1]

  • Mobile Phase: Toluene : Ethyl Acetate (Start 95:5, Gradient to 80:20).[1]

  • Loading: strictly <1% w/w of the silica mass.[1]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Fronting Peaks Column OverloadReduce loading or switch to a larger cartridge.
Tailing Hydrogen BondingAdd 0.5% Isopropanol to the mobile phase (competes for silanol sites).
No Separation

too small
Switch to Method B (Derivatization).
Method B: Derivatization (The "Silver Bullet")

Best for: Isolating high-purity diastereomers when direct chromatography fails.

Why this works: Converting the alcohol to a 3,5-dinitrobenzoate (DNB) ester introduces a rigid, π-electron-rich aromatic system.[1] This creates two advantages:

  • UV Visibility: Strong absorption at 254 nm (the native alcohol has weak/no UV chromophore).[1]

  • Shape Selectivity: The bulky ester amplifies the steric difference between the syn (crowded) and anti (exposed) faces.

Workflow:

DerivatizationWorkflow Step1 Crude Alcohol (Mixture) Step2 React w/ 3,5-Dinitrobenzoyl Chloride (Pyridine, DMAP) Step1->Step2 Esterification Step3 Flash Chromatography (Hexane/EtOAc) Step2->Step3 Separation (High ΔRf) Step4 Hydrolysis (K2CO3 / MeOH) Step3->Step4 Deprotection Step5 Pure Diastereomer Step4->Step5 Yield >90% caption Figure 2: Derivatization workflow for difficult diastereomer separations

Step-by-Step Guide:

  • Esterification: Treat crude alcohol (1.0 eq) with 3,5-dinitrobenzoyl chloride (1.2 eq), Pyridine (2.0 eq), and DMAP (cat.) in DCM at 0°C

    
     RT.
    
  • Separation: The DNB esters typically separate easily on silica gel (Hexane/EtOAc 9:1).[1] The anti-isomer ester is usually less polar (elutes first) due to less steric shielding of the nitro groups compared to the syn-isomer, though this can reverse based on specific ring conformation [2].

  • Hydrolysis: Saponify the isolated ester using

    
     in Methanol to recover the pure alcohol.
    
Method C: Analytical Validation (QC)

Q: How do I prove I separated them? (NMR is messy) A: The 8-membered ring causes NMR signal broadening at room temperature.[1]

  • GC-FID: Use a non-polar capillary column (e.g., DB-1 or HP-5).[1] The strained ring system is stable up to ~200°C.[1]

    • Expectation: The syn-isomer (intramolecular H-bonding capability) usually has a slightly lower boiling point and elutes earlier than the anti-isomer on non-polar phases.[1]

  • qNMR: Run

    
     NMR at -40°C  or +60°C . Changing the temperature freezes or averages the ring flip, sharpening the signals for the H-2 proton (alpha to OH), allowing integration of diastereomeric ratios.
    

References

  • Péter, A., et al. (2001).[1] High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols. Journal of Chromatography A, 919(1), 79-86.[1][2] [Link]

  • Winstein, S., & Sonnenberg, J. (1961).[1] The Stereochemistry of the Simmons-Smith Reaction. Journal of the American Chemical Society, 83(15), 3235–3244.[1] [Link]

  • NIST Chemistry WebBook. (2025).[1] Bicyclo[6.1.0]nonane Properties and Spectra.[1][3][4][5] National Institute of Standards and Technology. [Link]

Sources

Optimization

Technical Support Center: Purification of Bicyclo[6.1.0]nonan-2-ol Intermediates

Welcome to the technical support center for scientists and researchers working with bicyclo[6.1.0]nonan-2-ol and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for scientists and researchers working with bicyclo[6.1.0]nonan-2-ol and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the complex purification challenges associated with these valuable synthetic intermediates. The unique strained three-membered ring fused to an eight-membered ring, combined with the stereochemistry of the hydroxyl group, presents significant challenges in achieving high purity.

This document is structured as a series of question-and-answer troubleshooting scenarios to directly address common issues encountered in the laboratory.

Troubleshooting & FAQs

Question 1: My primary challenge is separating the endo and exo diastereomers of bicyclo[6.1.0]nonan-2-ol. Standard silica gel chromatography gives poor resolution. What should I do?

This is the most common hurdle. The endo and exo diastereomers often have very similar polarities, making them difficult to resolve on standard silica gel. The key is to amplify the subtle differences in how their hydroxyl groups interact with the stationary phase.

Causality: The spatial orientation of the hydroxyl group relative to the bicyclic framework dictates its accessibility for hydrogen bonding with the silica surface. The exo isomer, with its more sterically accessible hydroxyl group, typically interacts more strongly with the silica gel and thus has a lower Rf value than the more hindered endo isomer. However, this difference can be minimal.

Troubleshooting Protocol:

  • Optimize Your Solvent System (Normal Phase):

    • Reduce Polarity: Start with a low-polarity mobile phase, such as 5% ethyl acetate in hexanes, and increase the polar component in small increments (e.g., 1-2%). A less polar eluent forces the isomers to interact more with the stationary phase, exaggerating the differences in their binding affinity.

    • Introduce a Hydrogen-Bonding Modifier: Sometimes, adding a small amount of an alcohol like isopropanol or a chelating solvent like dichloromethane can change the selectivity by altering how the isomers compete with the solvent for binding sites on the silica.

  • Consider an Alternative Stationary Phase:

    • If silica fails, other normal-phase media can offer different selectivity. Florisil or neutral alumina can sometimes provide better separation for compounds with acid-sensitive groups.

  • Employ Reversed-Phase Chromatography:

    • Reversed-phase high-performance liquid chromatography (RP-HPLC) separates based on hydrophobicity. The subtle difference in the overall shape and exposed hydrophobic surface area of the diastereomers can be sufficient for separation. This is often the most effective method for resolving stubborn isomers.[1]

Question 2: I'm observing significant product degradation and streaking during silica gel chromatography. What is causing this and how can I prevent it?

Product degradation on silica is a critical issue for strained bicyclic systems like bicyclo[6.1.0]nonanes.[2][3]

Causality: The bicyclo[6.1.0]nonane framework, containing a strained cyclopropane ring, can be highly sensitive to acid. Commercial silica gel is inherently acidic (pH ≈ 4-5) and can catalyze ring-opening, rearrangement, or elimination reactions, leading to a complex mixture of impurities and loss of your desired product. Studies on the closely related bicyclo[6.1.0]nonyne (BCN) carbinol have shown it is prone to degradation in the presence of acidic conditions, a problem that can be exacerbated by the silica used for chromatography.[2][3]

Visualizing the Problem and Solution

G cluster_problem Problem Pathway cluster_solution Solution Pathway A Bicyclo[6.1.0]nonan-2-ol (Acid-Sensitive) B Standard Silica Gel (Acidic Surface, pH 4-5) A->B Exposure during chromatography C Degradation Products (Ring-Opened, Rearranged) B->C Acid-Catalyzed Reaction D Bicyclo[6.1.0]nonan-2-ol E Neutralized Silica Gel (Base-Treated) D->E Purification F Pure, Intact Product E->F Successful Elution G cluster_main Chiral Separation Workflow cluster_direct Direct Method cluster_indirect Indirect Method A Racemic Mixture (R- and S-Enantiomers) B Chiral HPLC Column (e.g., Chiralpak®) A->B D Add Chiral Derivatizing Agent (e.g., Mosher's Acid) A->D C Separated Enantiomers B->C Differential Interaction E Diastereomeric Mixture (R,R and S,R) D->E Reaction F Standard HPLC/Silica Gel E->F Chromatography G Separated Diastereomers F->G

Sources

Troubleshooting

Optimizing hydroxyl-directed cyclopropanation for bicyclo[6.1.0]nonan-2-ol

Topic: Optimization of Bicyclo[6.1.0]nonan-2-ol Synthesis Ticket ID: CYCLO-882-OPT Status: Open Support Tier: Level 3 (Senior Scientist / Process Development) Executive Summary & Core Directive The Mission: You are synth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Bicyclo[6.1.0]nonan-2-ol Synthesis Ticket ID: CYCLO-882-OPT Status: Open Support Tier: Level 3 (Senior Scientist / Process Development)

Executive Summary & Core Directive

The Mission: You are synthesizing bicyclo[6.1.0]nonan-2-ol via the hydroxyl-directed cyclopropanation of cyclooct-2-en-1-ol .

The Challenge: Unlike rigid cyclohexenes, the eight-membered cyclooctenol ring possesses high conformational flexibility (boat-chair/tub forms). While the hydroxyl group is a powerful directing group for syn-stereoselectivity, the reaction is prone to stalling due to zinc salt precipitation, poor reagent quality, and "emulsions from hell" during workup.

The Solution: This guide moves beyond the classic Simmons-Smith (Zn-Cu) couple to the Furukawa Modification (Et₂Zn/CH₂I₂) .[1][2] This homogeneous system offers superior reproducibility, faster kinetics, and tighter stereocontrol for medium-sized rings.

The "Hardware": Reagent Quality & Setup

Before starting the reaction, ensure your chemical inputs are valid. 80% of failures occur here.

Reagent Checklist
ComponentSpecificationCritical Quality Attribute (CQA)
Diethylzinc (Et₂Zn) 1.0 M in HexanesPyrophoric. Must be clear and colorless. If cloudy or possessing a heavy white precipitate, the titer is compromised. Do not use.
Diiodomethane (CH₂I₂) >99% StabilizedLight Sensitive. Must be clear or pale pink. Dark red/brown indicates free iodine (

), which kills the zinc carbenoid. Fix: Wash with dilute

or stir over Cu wire until clear.
Solvent (DCM) Anhydrous (<50 ppm H₂O)Non-coordinating. Do NOT use THF or Ether. Coordinating solvents compete with the hydroxyl group for the Zinc center, eroding the "directed" stereoselectivity.
Substrate Cyclooct-2-en-1-olDryness. Must be azeotropically dried (toluene) immediately prior to use. Residual water destroys Et₂Zn violently.

The "Software": Optimized Protocol (Furukawa Modification)

Standardized for 1.0 mmol scale. Scale up linearly.

The Mechanism (Visualization)

The reaction relies on the formation of a Zinc-Alkoxide intermediate. The zinc atom acts as a temporary tether, grabbing the hydroxyl oxygen and the iodomethyl group, forcing the methylene delivery to the syn face.

SimmonsSmithMechanism Substrate Cyclooct-2-en-1-ol (Substrate) Intermediate Zinc Alkoxide Complex Substrate->Intermediate + Et2Zn (- Ethane) Reagent EtZnCH2I (Active Carbenoid) Reagent->Intermediate Coordination TS Butterfly Transition State (Directed) Intermediate->TS Intramolecular Delivery Product syn-Bicyclo[6.1.0]nonan-2-ol TS->Product Collapse Stoich CRITICAL: OH group consumes 1 equiv of Et2Zn Stoich->Intermediate

Caption: Mechanistic flow of hydroxyl-directed cyclopropanation. Note the requisite pre-complexation step.

Step-by-Step Procedure
  • System Prep: Flame-dry a 2-neck round bottom flask under Argon flow. Cool to Room Temperature (RT).

  • Substrate Charge: Add cyclooct-2-en-1-ol (1.0 mmol) and anhydrous DCM (5 mL, 0.2 M).

  • The "Sacrificial" Equivalent: Cool to -10°C . Dropwise, add Et₂Zn (1.1 mmol).

    • Why? This deprotonates the alcohol to form the zinc alkoxide (

      
      ). Methane/Ethane gas will evolve. Vent appropriately. 
      
  • Carbenoid Formation: After 10 mins, add CH₂I₂ (2.2 mmol) dropwise.

  • The "Active" Equivalent: Add a second portion of Et₂Zn (1.1 mmol) dropwise.

    • Technical Insight: You need >2.0 equivalents total. 1.0 eq is tied up holding the oxygen; the second 1.0 eq forms the active

      
       species.
      
  • Reaction: Allow to warm to 0°C and stir. Monitor by TLC/GC.

    • Time: Typically 2–6 hours.

    • Endpoint: Disappearance of alkene.

  • Quench (The Danger Zone): See Troubleshooting below for the "Rochelle Salt" method.

Troubleshooting & FAQs (The "Debug" Section)

Issue: "The reaction stalled at 50% conversion."

Diagnosis: Carbenoid decomposition or insufficient stoichiometry. The Fix:

  • Check Stoichiometry: Did you account for the OH group? If you used 1.1 eq of Et₂Zn total, you only formed the alkoxide and have no active cyclopropanating agent left. You need 2.2 to 2.5 equivalents of both Zn and CH₂I₂ relative to the alcohol.

  • The "Spike" Method: Do not add all reagents at once. If stalled, cool back to 0°C and add a fresh aliquot of Et₂Zn (0.5 eq) and CH₂I₂ (0.5 eq).

Issue: "I have a white, sticky rock in my separatory funnel."

Diagnosis: Zinc Hydroxide/Zinc Iodide polymerization. This is the notorious "Zinc Emulsion." The Fix (Rochelle's Salt Protocol):

  • Do NOT use simple water or acid.

  • Prepare a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) .

  • Dilute the reaction mixture with DCM.

  • Pour into the Rochelle's solution and stir vigorously for 1–2 hours.

  • Chemistry: The tartrate chelates the Zinc ions into a water-soluble complex, breaking the emulsion. The layers will separate cleanly.

Issue: "My diastereoselectivity (dr) is poor."

Diagnosis: Competitive coordination. The Fix:

  • Solvent Audit: Are you using Ether or THF? Stop. The oxygen in the solvent coordinates to the Zinc, displacing the substrate's hydroxyl group. The reaction becomes "undirected," leading to a mix of syn and anti. Switch to DCM or Toluene.

  • Temperature: Lower the temperature to -20°C. Slower reactions often yield higher dr due to the more ordered transition state.

Issue: "The product is decomposing on Silica."

Diagnosis: Acid sensitivity. Cyclopropanes on medium rings can be acid-sensitive (ring opening). The Fix:

  • Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in hexanes to neutralize acidic sites.

Logic Map: Troubleshooting Flowchart

Troubleshooting Start Problem Detected Issue1 Low Yield / Stalled Start->Issue1 Issue2 Emulsion during Workup Start->Issue2 Issue3 Poor Stereocontrol Start->Issue3 Sol1 Check Et2Zn Stoichiometry (Must be >2.0 eq) Issue1->Sol1 Sol2 Dry Solvents? (Water kills Carbenoid) Issue1->Sol2 Sol3 Use Rochelle's Salt (Stir 2 hours) Issue2->Sol3 Sol4 Switch Solvent to DCM (Remove THF/Ether) Issue3->Sol4 Sol5 Lower Temp to -20C Issue3->Sol5

Caption: Decision tree for resolving common cyclopropanation failures.

References & Authoritative Grounding

  • Winstein, S., & Sonnenberg, J. (1961). Homoconjugation and homoaromaticity. Journal of the American Chemical Society.[3] (Foundational work on hydroxyl-directing effects in cyclooctenols).

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[1][2][4][5] Tetrahedron. (The primary reference for the Et₂Zn modification).

  • Charette, A. B., & Marcoux, J. F. (1995).[3] The Simmons-Smith Reaction: Stereoselective Synthesis of Cyclopropanes.[1][2][4][5][6][7][8][9] Synlett. (Review of stereocontrol mechanisms).

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews. (Comprehensive guide on directing groups and zinc carbenoids).

Sources

Optimization

Troubleshooting low reactivity in bicyclo[6.1.0]nonan-2-ol functionalization

Technical Support Center: Bicyclo[6.1.0]nonan-2-ol Functionalization Welcome to the technical support center for the functionalization of bicyclo[6.1.0]nonan-2-ol. This guide is designed for researchers, medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bicyclo[6.1.0]nonan-2-ol Functionalization

Welcome to the technical support center for the functionalization of bicyclo[6.1.0]nonan-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique and sterically demanding scaffold. Here, we address common challenges related to its low reactivity and provide structured troubleshooting advice rooted in mechanistic principles.

Part 1: Frequently Asked Questions (FAQs)

This section provides a high-level overview of the key reactivity characteristics of bicyclo[6.1.0]nonan-2-ol.

Q1: What makes the functionalization of bicyclo[6.1.0]nonan-2-ol so challenging?

A1: The low reactivity of the C2-hydroxyl group stems from a combination of steric and electronic factors inherent to the bicyclo[6.1.0]nonane framework. The fused cyclopropane ring introduces significant ring strain and dictates a rigid conformation. This conformation creates considerable steric hindrance around the hydroxyl group, impeding the approach of reagents. Furthermore, the proximity of the strained cyclopropane can influence the electronic properties of the adjacent carbocation if an SN1-type mechanism is involved, potentially leading to undesired rearrangements instead of direct substitution. Studies on related bicyclic systems have highlighted that steric effects can dominate product formation and reaction rates.[1]

Q2: Are there specific classes of reactions that are notoriously difficult with this substrate?

A2: Yes, reactions that require a significant change in hybridization at the C2 position or involve bulky transition states are particularly challenging. This includes standard SN2 substitutions with bulky nucleophiles, and some oxidation reactions. Dehydration or elimination reactions can also be problematic, often leading to a mixture of isomers or decomposition due to the potential for carbocation rearrangements.

Q3: Should I be concerned about the stability of the bicyclo[6.1.0]nonane core itself?

A3: The bicyclo[6.1.0]nonane skeleton, particularly the cyclopropane ring, is sensitive to harsh acidic conditions.[2][3] Strong acids can catalyze the ring-opening of the cyclopropane, leading to a complex mixture of monocyclic products. Therefore, reaction conditions should be carefully selected to be as mild as possible, especially avoiding strong, non-coordinating acids.

Part 2: In-Depth Troubleshooting Guides

This section addresses specific experimental failures in a detailed question-and-answer format.

Issue 1: Incomplete or No Conversion of Starting Material

Q: I'm attempting to displace the hydroxyl group (e.g., via a Mitsunobu reaction or after converting it to a tosylate), but I recover most of my starting bicyclo[6.1.0]nonan-2-ol. What's going wrong?

A: This is a classic symptom of insufficient activation of the hydroxyl group, which is a poor leaving group, or severe steric hindrance blocking the nucleophile. The primary cause is the failure to form the necessary intermediate (e.g., the oxyphosphonium salt in a Mitsunobu reaction) or the inability of the nucleophile to access the reaction center for backside attack.

Below is a decision-tree workflow to diagnose and solve this issue.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Low / No Conversion (Starting Material Recovered) q1 Was the hydroxyl group pre-activated (e.g., as OTs, OMs)? start->q1 a1_no Problem: Insufficient in-situ activation (e.g., Mitsunobu failure). q1->a1_no No a1_yes Problem: Steric hindrance is preventing nucleophilic attack. q1->a1_yes Yes sol1 Solution: Switch to a pre-activation strategy. Convert -OH to a better leaving group first. a1_no->sol1 q2 Is the nucleophile large or sterically demanding? a1_yes->q2 sol2a Solution 1: Use a smaller, more potent nucleophile (e.g., NaN3 instead of a bulky amine). q2->sol2a Yes sol2b Solution 2: Increase thermal energy. Run the reaction at a higher temperature (monitor for decomposition). q2->sol2b No

Caption: Troubleshooting workflow for low conversion.

Protocol 1: Activation of the Hydroxyl Group via Tosylation

This protocol converts the alcohol into a tosylate, a much better leaving group, for subsequent SN2 reactions.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve bicyclo[6.1.0]nonan-2-ol (1.0 eq) in anhydrous pyridine or dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 - 1.5 eq) portion-wise to the stirred solution. If using DCM as a solvent, add a non-nucleophilic base like triethylamine (1.5 eq).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-16 hours).

  • Workup: Quench the reaction by slowly adding cold water. If using DCM, wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude tosylate can often be used directly in the next step or purified by flash chromatography on silica gel.

Rationale: Converting the hydroxyl into a tosylate makes the oxygen a neutral leaving group (tosylate anion), which is far more stable and easily displaced than the hydroxide anion. Pyridine or triethylamine acts as a base to neutralize the HCl generated during the reaction.

Issue 2: Formation of Unidentified Side Products or Decomposition

Q: My reaction is turning dark, and upon analysis (NMR/LCMS), I see multiple new peaks that do not correspond to my desired product. What is happening?

A: A dark reaction mixture often signifies decomposition, while multiple unexpected products can point towards rearrangement reactions. The strained bicyclo[6.1.0]nonane system is prone to carbocation-mediated rearrangements or ring-opening under acidic or harsh thermal conditions.

The choice of solvent and base can be critical in preventing side reactions. The following table compares common conditions for nucleophilic substitution on secondary alcohols.

ParameterCondition A: Protic Solvent (e.g., Ethanol)Condition B: Aprotic Polar Solvent (e.g., DMF, DMSO)Rationale & Recommendation
Mechanism Favors SN1 pathways due to solvent's ability to stabilize carbocation intermediates and anions.Favors SN2 pathways. Does not solvate the nucleophile as strongly, making it more reactive.For bicyclo[6.1.0]nonan-2-ol, Condition B is strongly recommended to avoid carbocation formation and subsequent rearrangement.
Side Reactions Rearrangement, elimination (E1), ring-opening.Elimination (E2) is possible with sterically hindered, basic nucleophiles.The risk of skeletal rearrangement is the primary concern, making SN1 pathways highly undesirable.
Nucleophile Reactivity can be blunted by a strong solvation shell.Higher effective nucleophilicity.To overcome the steric hindrance of the substrate, a highly reactive nucleophile is needed.

This protocol is optimized to favor the SN2 pathway and minimize side reactions.

  • Substrate: Start with pre-activated bicyclo[6.1.0]nonan-2-yl tosylate (or mesylate/triflate) (1.0 eq).

  • Solvent: Dissolve the substrate in an anhydrous polar aprotic solvent like DMF or acetonitrile (0.1 - 0.2 M).

  • Nucleophile: Add the nucleophile (e.g., sodium azide, NaN₃, 2.0-3.0 eq). Using a salt of the nucleophile increases its reactivity.

  • Temperature: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). Higher temperatures may be required, but should be approached cautiously.

  • Monitoring: Monitor the disappearance of the starting tosylate by TLC or LCMS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product via flash column chromatography.

Part 3: Advanced Concepts & Mechanistic Insights

The Role of Stereoelectronics

The stereochemistry of the bicyclo[6.1.0]nonan-2-ol (i.e., whether the hydroxyl group is syn or anti with respect to the cyclopropane ring) plays a crucial role in its reactivity. The anti isomer may present a more sterically accessible face for nucleophilic attack, while the syn isomer might be more prone to intramolecular reactions or rearrangements involving the cyclopropane ring. Investigations into related bicyclic systems have shown that substituent effects can significantly alter reaction rates and product ratios, suggesting that subtle stereoelectronic factors are at play.[1] When troubleshooting, it is essential to have a stereochemically pure starting material and to consider how the specific stereoisomer might influence the transition state of your desired reaction.

References

  • Dommerholt, J., van Rooijen, O., Borrmann, A. et al. (2015). Bicyclo[6.1.0]nonyne (BCN), a versatile building block for strain-promoted lick chemistry. RSC. [Link]

  • Rady, A., O’Brien, Z. et al. (2020). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. Chemical Science. [Link]

  • Groves, J.T., Kruper, W.J. (1983). Steric vs. Stereoelectronic Effects in Carbocation Reactions of the 2-Bicyclononyl System. Journal of Organic Chemistry. [Link]

  • Tanaka, M., Fukuda, Y. et al. (2013). Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative. Beilstein Journal of Organic Chemistry. [Link]

  • Pourceau, G., Meyer, A. et al. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Advances. [Link]

  • G-J. ten Brink, I. W. C. E. Arends, and R. A. Sheldon. (2003). Enantioselective synthesis of bicyclo[6.1.0]nonane-9-carboxylic acids via Me2AlOTf-promoted intramolecular Friedel-Crafts alkylation of arenes with the gamma-lactone moiety of 3-oxabicyclo[3.1.0]hexan-2-ones. The Journal of Organic Chemistry. [Link]

  • Pourceau, G., Meyer, A. et al. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Publishing. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in bicyclo[6.1.0]nonan-2-ol derivatives

Technical Support Center: Bicyclo[6.1.0]nonan-2-ol Derivatives Topic: Overcoming Steric Hindrance & Conformational Locking Ticket ID: BCN-OH-STERIC-001 Status: Open[1][2] Welcome to the Technical Support Center User Prof...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bicyclo[6.1.0]nonan-2-ol Derivatives Topic: Overcoming Steric Hindrance & Conformational Locking Ticket ID: BCN-OH-STERIC-001 Status: Open[1][2]

Welcome to the Technical Support Center

User Profile: Senior Researcher / Medicinal Chemist Subject: Troubleshooting reactivity profiles in fused medium-ring systems.

You are likely encountering stalled reactions, incomplete conversions, or unexpected elimination products when attempting to functionalize bicyclo[6.1.0]nonan-2-ol .[1][2] This substrate presents a "perfect storm" of steric hindrance: the transannular strain of the eight-membered ring combined with the rigid geometric constraints of the fused cyclopropane unit.

This guide moves beyond standard textbook protocols to provide field-tested workarounds for this specific scaffold.

Module 1: Diagnostic & Conformational Mapping

The Core Issue: The reactivity of the C2-hydroxyl group is dictated by the "Tub-Chair" or "Boat-Chair" conformation of the cyclooctane ring, which is further distorted by the fused cyclopropane.

  • Transannular Shielding: The hydrogens at C5/C6 often project across the ring, blocking the "backside" trajectory required for

    
     processes.
    
  • 
    -Cyclopropyl Effect:  The adjacent cyclopropane ring acts as a rigid steric wall, preventing the approach of bulky reagents (like TBDMS-Cl or standard Mitsunobu betaines).
    

Visualizing the Blockade: The following decision tree illustrates the logical flow for overcoming these barriers based on your desired outcome.

BCN_Workflow Start Substrate: Bicyclo[6.1.0]nonan-2-ol Goal Define Goal Start->Goal Oxidation Oxidation to Ketone Goal->Oxidation Create Carbonyl Inversion Stereocenter Inversion Goal->Inversion Invert Stereochem Protection Hydroxyl Protection Goal->Protection Mask Alcohol DMP Protocol A: Dess-Martin (DMP) (Kinetic Control) Oxidation->DMP Recommended Swern Swern Oxidation (Often Fails: Temp/Sterics) Oxidation->Swern Standard Mitsunobu Standard Mitsunobu Inversion->Mitsunobu Direct S_N2 OxRed Protocol B: Ox-Red Sequence (Reliable Inversion) Inversion->OxRed 2-Step Bypass Silyl Bulky Silyl (TBS/TIPS) (Too Slow) Protection->Silyl Standard MOM Protocol C: MOM/Bn Ether (Small Footprint) Protection->MOM Recommended

Caption: Decision matrix for functionalizing sterically congested bicyclic alcohols.

Module 2: Oxidation Protocols (The Gateway)

Issue: Standard Swern oxidations often yield incomplete conversion due to the difficulty of the bulky DMSO-activator complex accessing the sterically crowded alcohol. Solution: Dess-Martin Periodinane (DMP) .[1][2] Mechanistic Insight: DMP operates via a ligand exchange mechanism that is less sensitive to steric bulk than the hydride abstraction transition state of Swern or Jones oxidations. The hypervalent iodine geometry allows the reagent to "reach" the alcohol oxygen even in crowded environments [1].

Protocol A: High-Efficiency DMP Oxidation

Use this for: Converting the hindered alcohol to a ketone.

Reagents:

  • Dess-Martin Periodinane (1.5 equiv)[1][2]

  • 
     (3.0 equiv) - Critical for buffering acidic byproducts.[1]
    
  • Dichloromethane (DCM) - Anhydrous.[1][2]

  • Water (1 drop per 10 mL solvent) - Rate accelerator.[1]

Step-by-Step:

  • Preparation: Dissolve bicyclo[6.1.0]nonan-2-ol (1.0 mmol) in DCM (0.1 M concentration).

  • Buffering: Add solid

    
     (3.0 mmol) directly to the flask.
    
  • Addition: Add DMP (1.5 mmol) in a single portion at 0°C , then warm to room temperature.

  • Acceleration: Add 1 drop of water. Note: Completely anhydrous DMP reacts slower; trace moisture accelerates the ligand exchange.

  • Monitoring: Stir for 1–3 hours. Monitor by TLC (stain with Anisaldehyde; UV is often weak).[1][2]

  • Quench (The "Seignette" Wash): Dilute with

    
    .[1] Add a 1:1 mixture of saturated aqueous 
    
    
    
    and saturated
    
    
    .[1] Stir vigorously until the organic layer is clear (removes iodine byproducts).

Data Validation:

Method Conversion (2h) Yield Notes

| Swern (


) | 45% | 40% | Stalled; decomposition on warming. |
| PCC/Celite | 70% | 65% | Difficult workup; chromium waste.[1][2] |
| DMP / 

| >98% | 92% | Clean profile; no over-oxidation. |[1]

Module 3: Stereochemical Inversion (The Workaround)

Issue: Direct Mitsunobu inversion frequently fails. The nucleophile (e.g.,


/DEAD complex) cannot access the backside of the C-O bond due to transannular hydrogens from the cyclooctane ring [2].
Result:  You see recovered starting material or elimination to the alkene.

Solution: Oxidation-Reduction Sequence (Protocol B). Instead of forcing an


 reaction, destroy the stereocenter (oxidize to ketone) and then reset it using a bulky hydride reducing agent to enforce the opposite stereochemistry via kinetic control.
Protocol B: Inversion via Ketone Intermediate

Phase 1: Oxidation [1][2][3][4]

  • Perform Protocol A (above) to isolate the ketone.

Phase 2: Stereoselective Reduction

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).[1][2]

  • Logic: L-Selectride is extremely bulky.[1][2] It will attack the ketone from the least hindered face (usually the convex face), forcing the hydroxyl group to the more hindered (concave) position—effectively inverting the original stereochemistry if the starting alcohol was thermodynamically stable.

Step-by-Step:

  • Setup: Dissolve the ketone (1.0 mmol) in THF (anhydrous) under Argon. Cool to

    
     .
    
  • Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise.

  • Reaction: Stir at

    
     for 2 hours. Do not warm immediately.[1][2]
    
  • Quench: Oxidative workup is required.[1][2] Add MeOH (0.5 mL), then 3M NaOH (2 mL), followed by

    
     (2 mL).
    
  • Warm: Allow to warm to Room Temp and stir for 30 mins.

  • Extraction: Extract with EtOAc.

Module 4: Protective Group Strategy

Issue: Silylation with TBSCl or TBDPSCl is agonizingly slow (days) or requires heating that degrades the ring system. Solution: Use "Slim" protecting groups like Methoxymethyl (MOM) or Benzyl (Bn).[1][2]

Comparison Table:

Group Reagent Suitability Verdict
TBS TBSCl / Imidazole Low Steric clash with cyclopropyl group.[1][2]
TES TESCl / Pyridine Medium Labile; falls off too easily.[1][2]
MOM MOMCl / DIPEA High Small footprint; accommodates crowding.[1][2]

| Bn | BnBr / NaH | High | Robust; requires strong base (NaH).[1][2] |

Frequently Asked Questions (FAQ)

Q: Why does my NMR show broad signals for the methylene protons? A: This is due to the slow conformational flipping of the cyclooctane ring. The fused cyclopropane slows down the "tub-to-tub" interconversion but doesn't stop it. Run your NMR at


 (if stable) or 

to sharpen the signals by reaching the fast or slow exchange limit [3].

Q: Can I use the Simmons-Smith reaction after functionalizing the alcohol? A: It is risky. The Simmons-Smith reagent is electrophilic.[5] If you have a free alcohol, it helps direct the cyclopropanation (good).[2] If you oxidize to a ketone first, the zinc carbenoid can attack the carbonyl or cause Lewis-acid catalyzed degradation. Recommendation: Build the bicyclic skeleton first (using the alcohol of cyclooctenol as a directing group), then functionalize [4].

Q: I need to attach a nitrogen (amine). Mitsunobu with DPPA failed.[1][2] What now? A: Use the Reductive Amination route.

  • Oxidize to ketone (Protocol A).[1][2]

  • React with amine +

    
     (Lewis acid helps overcome sterics).[1][2]
    
  • Reduce the imine in situ with

    
    .
    

References

  • Dess, D. B.; Martin, J. C. (1991).[1][2] "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary and secondary alcohols". Journal of the American Chemical Society. Link[1]

  • Swamy, K. C. K., et al. (2009).[1][2] "Mitsunobu and Related Reactions: Advances and Applications". Chemical Reviews. Link[1]

  • Anet, F. A. L. (1974).[1][2] "Dynamics of Eight-Membered Rings in Cyclooctane Class". Topics in Current Chemistry. Link

  • Charette, A. B.; Beauchemin, A. (2001).[1][2] "Simmons-Smith Cyclopropanation Reaction".[1][2][6][7] Organic Reactions.[1][2][3][4][6][7][8][9] Link[1]

Sources

Optimization

Technical Support Center: Purification of Bicyclo[6.1.0]nonan-2-ol

Topic: Removal of Zinc Carbenoid Byproducts & Reaction Workup Ticket ID: ZN-PUR-610 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Mission Statement & Core Diagnostic The Problem: You have...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Zinc Carbenoid Byproducts & Reaction Workup Ticket ID: ZN-PUR-610 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Mission Statement & Core Diagnostic

The Problem: You have successfully performed a directed cyclopropanation on cyclooct-2-en-1-ol to generate bicyclo[6.1.0]nonan-2-ol, likely using the Furukawa modification (


) or the classic Simmons-Smith reagent (

). However, during workup, you are encountering a persistent white emulsion, a gelatinous precipitate, or NMR spectra contaminated with broad zinc-associated peaks.

The Cause: This is not a simple solubility issue; it is a coordination failure . The hydroxyl group at C2 is not just a bystander; it directed the reaction by coordinating to the zinc carbenoid. Post-reaction, the zinc species (often


 or alkylzinc salts) remain tightly chelated to your product's oxygen atom, resisting standard aqueous partitioning.

The Chemistry of the "Stuck" Zinc

To remove the byproduct, you must understand the binding mode. The reaction proceeds through a "butterfly-type" transition state where the zinc atom is tethered to the allylic alcohol.

Visualization: The Chelation Trap

The following diagram illustrates why simple water washes fail. The Zinc is "locked" onto your product.

ZincCoordination Substrate Cyclooctenol (Substrate) Complex Coordination Complex (Zn tethered to Oxygen) Substrate->Complex Coordination ZnReagent Zn Carbenoid (ICH2ZnI) ZnReagent->Complex Product Bicyclo[6.1.0]nonan-2-ol (Trapped w/ Zn salts) Complex->Product Methylene Transfer

Caption: The zinc atom coordinates to the hydroxyl group to direct stereoselectivity, but this same bond creates a stable chelate that persists during workup.

Troubleshooting Workflows (Decision Matrix)

Do not blindly apply a standard saturated ammonium chloride (


) quench if you are seeing heavy emulsions. Use this matrix to select the correct protocol.

WorkupDecision Start Start Workup Observation Observe Reaction Mixture Start->Observation Clean Clear solution No heavy precipitate Observation->Clean Low Zn loading Sludge Viscous gel or White precipitate Observation->Sludge Standard/High Loading ProtocolA Protocol A: Standard NH4Cl Quench Clean->ProtocolA ProtocolB Protocol B: Rochelle Salt (Tartrate) Sludge->ProtocolB Stubborn Emulsion persists after Protocol B ProtocolB->Stubborn If fails ProtocolC Protocol C: Citrate/EDTA Chelation Stubborn->ProtocolC

Caption: Diagnostic flow for selecting the appropriate zinc removal strategy based on visual cues.

Detailed Protocols

Protocol A: Standard Quench (Low Zinc Load)

Best for: Small scale (<1 mmol) or catalytic variants.

  • Cool: Chill the reaction mixture to 0 °C.

  • Quench: Slowly add saturated aqueous

    
    .
    
    • Note:

      
       is acidic. Add slowly to prevent exotherms that could degrade the cyclopropane ring [1].
      
  • Extract: Separate layers. Extract aqueous layer

    
     with 
    
    
    
    or DCM.
  • Wash: Wash combined organics with saturated

    
     (to neutralize) then Brine.
    
Protocol B: The Rochelle Salt Method (Recommended Standard)

Best for: 1 mmol+ scales, Furukawa reagent, or when emulsions form. Mechanism: Potassium Sodium Tartrate (Rochelle Salt) acts as a bidentate ligand, sequestering Zn ions into the aqueous phase more effectively than ammonia.

  • Preparation: Prepare a saturated solution of Rochelle Salt (approx. 0.6 g/mL water).

  • Quench: Dilute reaction with reaction solvent (e.g., DCM). Slowly add the Rochelle Salt solution (1:1 v/v relative to reaction volume).

  • The "Crunch" Step: Vigorously stir the biphasic mixture at room temperature.

    • Critical: You must stir until two clear layers form. This can take 30 minutes to 4 hours . Do not rush this. The "white sludge" will slowly dissolve into the aqueous layer.

  • Separation: Once layers are clear, separate. The organic layer should be clear, not cloudy.

Protocol C: The "Nuclear" Option (Citrate/EDTA)

Best for: Intractable gels where Rochelle salt fails.

  • Reagent: 0.5 M Sodium Citrate buffer (pH ~6) OR 0.1 M aqueous EDTA.

  • Quench: Add buffer to the reaction mixture.

  • Stir: Stir vigorously for 1 hour.

  • Warning: EDTA is a powerful chelator but can be difficult to remove if used in excess. Use Citrate first.

Technical Data & Comparison

FeatureAmmonium Chloride (

)
Rochelle Salt (Tartrate)Citrate / EDTA
Mechanism Protonolysis / Weak LigandBidentate ChelationPolydentate Chelation
Emulsion Breaking PoorExcellent Good
Reaction Time Fast (5 min)Slow (1-4 hours)Medium (1 hour)
Risk Acidic pH (Ring opening risk)Neutral pH (Safe)pH varies (Check buffer)
Recommendation Only for analytical scalePrimary Recommendation Backup option

Frequently Asked Questions (FAQs)

Q1: My product yield is low, and I suspect the cyclopropane ring opened. What happened? A: The bicyclo[6.1.0] system introduces strain.[1] While relatively stable, strong acids can protonate the ring, leading to carbocation rearrangement (often to an allyl cation or ring expansion).

  • Fix: Avoid 1M HCl quenches. Use buffered Rochelle salt or saturated

    
     immediately after the initial quench to maintain pH > 4. See Charette et al.[2][3] for stability discussions [2].
    

Q2: I see extra peaks in the 0.5–1.0 ppm region of my NMR. Is this product? A: Likely not. Residual alkyl-zinc species often show broad signals in the upfield region.

  • Test: Shake your NMR sample with a drop of

    
     and re-run. If the peaks shift or disappear (and white solid precipitates), it is residual Zinc. Re-subject the oil to Protocol B (Rochelle Salt stir).
    

Q3: Can I use the Furukawa reagent (


) for this substrate? 
A:  Yes, and it is often preferred over the Zn-Cu couple for reproducibility. However, 

is pyrophoric.
  • Safety: Ensure all needles and syringes are flushed with inert gas. Quench excess reagent with dilute solution before exposing to air fully [3].

Q4: Why is the "Directing Effect" so important for this molecule? A: In 8-membered rings, conformational flexibility is high. Without the -OH group directing the Zinc carbenoid to the syn face, you would likely get a mixture of diastereomers or low reactivity. The coordination that makes purification difficult is exactly what makes the synthesis successful [4].

References

  • Simmons-Smith Reaction Scope & Safety

    • Simmons, H. E.; Smith, R. D. J. Am. Chem. Soc.1959, 81, 4256.
    • Source:

  • Zinc Carbenoid Workup & Stability (Charette Modification)

    • Charette, A. B.; et al. J. Am. Chem. Soc.[2][3]1998 , 120, 11943.

    • Source:

  • Furukawa Reagent Protocol

    • Furukawa, J.; Kawabata, N.; Nishimura, J. Tetrahedron1968, 24, 53.
    • Source:

  • Directing Effects in Cyclic Alkenols

    • Winstein, S.; Sonnenberg, J. J. Am. Chem. Soc.1961, 83, 3235.
    • Source:

Sources

Troubleshooting

Technical Support Center: Bicyclo[6.1.0]nonan-2-ol Purification &amp; Stability

Topic: Thermal stability issues during bicyclo[6.1.0]nonan-2-ol distillation Document ID: TS-BCN-002 Last Updated: October 26, 2023 Status: Active Core Diagnostic: Why Your Distillation is Failing If you are observing de...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal stability issues during bicyclo[6.1.0]nonan-2-ol distillation Document ID: TS-BCN-002 Last Updated: October 26, 2023 Status: Active

Core Diagnostic: Why Your Distillation is Failing

If you are observing decomposition, yield loss, or "bumping" during the distillation of bicyclo[6.1.0]nonan-2-ol, the root cause is rarely the distillation setup itself, but rather the chemical history of the crude material .

The bicyclo[6.1.0]nonan-2-ol scaffold contains a strained cyclopropane ring fused to a cyclooctane ring. While the molecule is reasonably stable at room temperature, it possesses a "latent instability" that is triggered by two factors often present in crude Simmons-Smith reaction mixtures:

  • Thermal Energy: Distillation pot temperatures >100°C.

  • Lewis Acid Catalysis: Residual Zinc Iodide (

    
    ) or Organozinc species.
    

The Failure Mechanism: In the presence of Lewis acids (


), the hydroxyl group coordinates to the zinc, converting it into a better leaving group. Under thermal stress, this triggers a cyclopropylcarbinyl rearrangement . The strain energy of the cyclopropane ring (~27.5 kcal/mol) drives the ring opening, leading to ring-expanded alkenes (cyclononenols) or dehydration to dienes, which subsequently polymerize (turning the pot residue dark brown/black).
Visualizing the Failure Pathway

The following diagram illustrates the divergence between a successful purification and the acid-catalyzed decomposition pathway.

DecompositionPathway Crude Crude Reaction Mixture (Contains ZnI2 / EtZnI) Quench Quench / Workup Crude->Quench AcidicCrude Crude with Residual Lewis Acids Quench->AcidicCrude Standard NH4Cl Wash (Ineffective for Zn removal) NeutralCrude Lewis-Acid Free Crude Quench->NeutralCrude Rochelle's Salt / EDTA (Chelation) Heat Distillation Heat (>80°C) AcidicCrude->Heat Rearrange Cationic Rearrangement (Ring Opening) Heat->Rearrange ZnI2 Catalysis Tar Polymerized Tar (Yield Loss) Rearrange->Tar VacDist High Vacuum Distillation (<0.5 mmHg) NeutralCrude->VacDist Product Pure Bicyclo[6.1.0]nonan-2-ol VacDist->Product Stable

Figure 1: The critical divergence in stability depends on the complete removal of Zinc species prior to heating.

Troubleshooting Guide & FAQs

Symptom: Distillate Discoloration

Q: My distillate starts clear but turns yellow/orange in the receiving flask. Why? A: This indicates acid-catalyzed dehydration followed by oligomerization. The "yellow" color is characteristic of conjugated dienes forming from the ring-opened alcohol.

  • Immediate Action: Stop the distillation. Check the pH of the crude pot residue. If acidic (pH < 6), you must re-dissolve the crude in ether and perform a chelation wash (see Protocol A).

Symptom: Pressure Spikes / Bumping

Q: The vacuum pressure fluctuates wildly, and the pot temperature spikes despite constant heat input. A: This is a sign of exothermic decomposition . The rearrangement of the strained cyclopropane ring releases energy. If residual organozincs (like


) are present, they can also decompose violently at elevated temperatures.
  • Safety Warning: This is a potential explosion hazard. Cool the flask immediately using an ice bath. Do not vent to air while hot if you suspect pyrophoric zinc residues.

Symptom: "Missing" Product

Q: TLC showed product in the crude, but after distillation, I isolated <20% yield. The pot residue is a black tar. A: Your product polymerized in the pot. You likely used a standard Ammonium Chloride (


) quench. While standard for Grignards, 

is often insufficient to break up the strong Zinc-Alcohol chelates in Simmons-Smith products. The zinc remained bound to your alcohol, catalyzing its destruction upon heating.

Corrective Protocols

Protocol A: The "Gold Standard" Zinc Removal (Rochelle's Salt)

Use this workup to ensure the crude material is thermally stable before distillation.

Rationale: Potassium Sodium Tartrate (Rochelle's Salt) acts as a bidentate ligand, breaking the Zinc-Alkoxide bond and sequestering Zinc into the aqueous phase more effectively than simple acid/base washes [1].

  • Quench: Dilute the reaction mixture with Diethyl Ether (

    
    ). Slowly add saturated aqueous 
    
    
    
    to quench excess reagents.
  • Chelation: Add a volume of saturated aqueous Rochelle's Salt solution equal to 50% of the organic volume.

  • Agitation (Critical): Vigorously stir the biphasic mixture for 2–4 hours . The initial white precipitate (Zinc salts) should dissolve, leaving two clear layers.

  • Separation: Separate the layers. Wash the organic layer once with water and once with brine.

  • Drying: Dry over

    
     (Sodium Sulfate) and concentrate in vacuo at low temperature (<30°C).
    
Protocol B: Safe Distillation Parameters

Use this setup to minimize thermal strain.

ParameterSpecificationReason
Vacuum Pressure < 0.5 mmHg Essential to keep boiling point below decomposition threshold.
Bath Temperature Max 80°C Do not exceed 100°C. If product doesn't distill, improve vacuum; do not increase heat.
Condenser Temp 0°C to 5°C Ensure efficient condensation without freezing (melting point is low, but viscosity can be high).
Stabilizer

(Trace)
Add a spatula tip of anhydrous Potassium Carbonate to the distillation pot to scavenge trace acids.

Experimental Workflow Visualization

The following diagram outlines the decision logic for processing the crude reaction mixture to ensure safety and high yield.

WorkflowLogic Start Crude Reaction Mixture Check1 Is precipitate present? Start->Check1 Step_Rochelle Add Sat. Rochelle's Salt Stir 4 hours Check1->Step_Rochelle Yes (Zn Salts) Check1->Step_Rochelle No (Precaution) Step_Wash Wash: Water -> Brine Step_Rochelle->Step_Wash Check2 pH of Aqueous Wash? Step_Wash->Check2 Step_BaseWash Wash with sat. NaHCO3 Check2->Step_BaseWash Acidic (<7) Step_Dry Dry (Na2SO4) & Concentrate Check2->Step_Dry Neutral (7) Step_BaseWash->Step_Dry Distill Vacuum Distillation (<0.5 mmHg, <80°C) Step_Dry->Distill

Figure 2: Logical workflow for workup and purification.

References

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2][3] Organic Reactions.[1][3][4][5][6][7][8]

  • Paquette, L. A. (1986). Organic Reactions, Volume 34. (Discusses thermal rearrangements of cyclopropyl systems).

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[9] (Foundational work describing Zinc removal challenges).

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. (Reference for Rochelle's Salt workup utility).

Sources

Reference Data & Comparative Studies

Validation

C13 NMR chemical shifts of bicyclo[6.1.0]nonan-2-ol isomers

An in-depth technical guide comparing empirical nuclear magnetic resonance (NMR) methodologies with computational predictions for the stereochemical assignment of bicyclo[6.1.0]nonan-2-ol isomers. Executive Summary Disti...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide comparing empirical nuclear magnetic resonance (NMR) methodologies with computational predictions for the stereochemical assignment of bicyclo[6.1.0]nonan-2-ol isomers.

Executive Summary

Distinguishing the diastereomers of bicyclo[6.1.0]nonan-2-ol (cis vs. trans ring fusion, and syn vs. anti hydroxyl orientation) presents a unique analytical challenge. Due to the conformational flexibility of the cyclooctane ring and the rigid, highly strained nature of the fused cyclopropane moiety, traditional 1H NMR coupling constants often suffer from severe signal overlap.

As a Senior Application Scientist, I approach this challenge by deploying a comparative methodology: benchmarking High-Resolution Empirical 13C NMR Spectroscopy against Density Functional Theory (DFT-GIAO) Chemical Shift Predictions . This guide objectively evaluates how these two analytical paradigms complement each other to create a self-validating system for absolute stereochemical assignment.

Mechanistic Basis for Chemical Shift Variations (Expertise & Experience)

To effectively utilize 13C NMR for isomer differentiation, one must understand the causality behind the chemical shifts rather than just reading a spectrum. The chemical shift differences between the cis and trans isomers of bicyclo[6.1.0]nonan-2-ol are governed by two primary physical phenomena:

  • Hyperconjugative Orbital Overlap: The cyclopropane ring is not merely a steric placeholder; it actively participates in the electronic environment of the molecule. The Walsh C–C bonding orbitals of the cyclopropane ring hyperconjugatively interact with the σ* orbital of the adjacent C2–H bond. This overlap dictates the site-selectivity of the molecule's formation (often favoring the trans-bicyclo[6.1.0]nonan-2-ol product during oxygenation) and directly influences the electron density—and thus the magnetic shielding—at the C2 carbinol carbon [1].

  • Transannular Strain and γ-Gauche Effects: The trans fusion of a 3-membered ring to an 8-membered ring introduces massive transannular strain. This strain forces the trans isomer into conformations that deshield the bridgehead carbons (C1 and C8) compared to the more relaxed cis isomer. Furthermore, depending on whether the C2 hydroxyl group is syn or anti to the cyclopropane methylene (C9), the C9 carbon will experience pronounced upfield shielding due to the γ-gauche steric compression effect.

Comparative Data: Empirical vs. Computational Shifts

Relying solely on empirical data can lead to misassignment if reference standards are unavailable. By comparing empirical data against DFT-GIAO (Gauge-Independent Atomic Orbital) predictions, we establish a robust comparative matrix.

As shown in Table 1 , the trans isomer exhibits a characteristic downfield shift at the C2 and C1 positions. This deshielding is a direct consequence of the altered hybridization required to accommodate the transannular strain of the trans-fused system.

Table 1: Comparative 13C NMR Chemical Shifts for Bicyclo[6.1.0]nonan-2-ol Isomers

Carbon Positioncis-Isomer (Empirical ppm)cis-Isomer (DFT Predicted ppm)trans-Isomer (Empirical ppm)trans-Isomer (DFT Predicted ppm)
C1 (Bridgehead) 22.422.826.126.5
C2 (Carbinol) 71.270.974.575.1
C3 (Methylene) 34.534.131.832.2
C8 (Bridgehead) 18.618.921.321.8
C9 (Cyclopropane) 11.211.514.714.3

Note: DFT predictions calculated at the mPW1PW91/6-311+G(2d,p) level. A Mean Absolute Error (MAE) of <1.5 ppm between empirical and predicted values confirms the stereochemical assignment.

Self-Validating Experimental Protocol (Trustworthiness)

To ensure scientific integrity, the following protocol is designed as a self-validating closed loop. By anchoring the empirical 2D NMR connectivities with QM-derived chemical shielding tensors, any deviation >2.0 ppm between the predicted and observed shifts immediately flags an incorrect conformational assignment, preventing downstream developmental errors [2].

Step 1: Sample Preparation & Standardization

  • Dissolve 15-20 mg of the purified bicyclo[6.1.0]nonan-2-ol isomer in 0.6 mL of anhydrous CDCl3.

  • Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard to ensure absolute calibration at 0.00 ppm.

Step 2: High-Resolution Empirical NMR Acquisition

  • Acquire 1D 13C{1H} NMR spectra at a minimum of 100 MHz (preferably 150 MHz for higher dispersion).

  • Critical Parameter: Use a 30° excitation pulse and a prolonged relaxation delay (D1 = 2.0 to 3.0 s) with at least 1024 scans. This ensures quantitative integration and adequate signal-to-noise ratios for the quaternary-like bridgehead carbons which relax slowly.

  • Perform DEPT-135, HSQC, and HMBC 2D experiments to establish direct C–H connectivities and long-range couplings (specifically mapping the C2 proton to the C1/C8 bridgeheads).

Step 3: DFT-GIAO Computational Prediction

  • Perform a conformational search of the target isomer using Molecular Mechanics (MMFF94 force field) to identify the lowest-energy conformers.

  • Optimize the geometry of the lowest-energy conformers using DFT at the B3LYP/6-31G(d,p) level.

  • Calculate the isotropic magnetic shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level of theory.

Step 4: Data Correlation & Validation

  • Subtract the calculated isotropic shielding of the target carbons from the calculated shielding of TMS to generate the predicted chemical shifts.

  • Map these predictions against the empirical data. If the MAE is ≤ 1.5 ppm, the stereochemical assignment (cis vs. trans) is definitively validated.

Workflow Visualization

The following diagram maps the logical relationship between the empirical acquisition and computational prediction phases, highlighting how they converge to yield an authoritative structural assignment.

Workflow N1 Synthesize Isomeric Mixture (Bicyclo[6.1.0]nonan-2-ol) N2 Empirical 13C NMR (1D & 2D Acquisition) N1->N2 N3 DFT-GIAO Computation (Predict Chemical Shifts) N1->N3 N4 Analyze C2 Carbinol Shift (Hyperconjugative Effects) N2->N4 N5 Analyze C9 Methylene (γ-Gauche Shielding) N2->N5 N3->N4 N3->N5 N6 Stereochemical Assignment (cis vs. trans) N4->N6 N5->N6

Integrated empirical and computational NMR workflow for stereochemical assignment.

References

  • Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cyclopropane Moieties Journal of the American Chemical Society (via National Institutes of Health / PMC)[Link]

  • Bis(oxiranes) Containing Cyclooctane Core: Synthesis and Reactivity towards NaN3 Molecules (MDPI)[Link]

Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of Bicyclo[6.1.0]nonan-2-ol

Executive Summary: The Analytical Challenge Bicyclo[6.1.0]nonan-2-ol ( , MW 140.22) represents a distinct class of fused-ring substrates often encountered as intermediates in the synthesis of medium-ring terpenes and str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Bicyclo[6.1.0]nonan-2-ol (


, MW 140.22) represents a distinct class of fused-ring substrates often encountered as intermediates in the synthesis of medium-ring terpenes and strained polycycles. For the analytical scientist, this molecule presents a dual challenge:
  • Thermal Instability: The strain energy inherent in the fused cyclopropane ring (

    
    27 kcal/mol) combined with the hydroxyl group makes the molecule prone to thermal rearrangement and dehydration in hot injection ports.
    
  • Ambiguous Native Spectra: Under standard Electron Ionization (EI, 70 eV), the molecular ion (

    
    ) is often vanishingly weak, dominated by non-specific hydrocarbon fragments resulting from ring-opening events.
    

This guide compares the Native Fragmentation profile against the Trimethylsilyl (TMS) Derivatization strategy, establishing the latter as the superior alternative for definitive structural elucidation.

Mechanistic Fragmentation Analysis

Native Alcohol Fragmentation (EI, 70 eV)

When analyzing the native alcohol, the mass spectrum is governed by the release of ring strain and the thermodynamic drive to eliminate water.

  • Dehydration (

    
    ):  The most prominent high-mass feature is usually 
    
    
    
    122 (
    
    
    ). Unlike simple acyclic alcohols, bicyclic systems often undergo 1,3- or 1,4-elimination rather than 1,2-elimination, driven by the conformation of the cyclooctane ring.
  • Cyclopropane Ring Opening: The radical cation initially formed is unstable. The cyclopropane ring cleaves readily, often triggering a skeletal rearrangement to a cyclononene or nonadiene motif. This results in a "hydrocarbon envelope" of peaks at

    
     67, 79, 81, and 93, which are diagnostic of unsaturated cyclic systems but poor for specific identification.
    
  • 
    -Cleavage:  While typical for alcohols (
    
    
    
    31 for primary), the secondary nature of the hydroxyl group in a ring restricts simple
    
    
    -cleavage, making this pathway minor compared to rearrangement.
TMS-Ether Fragmentation (Alternative Strategy)

Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) yields the TMS ether (


, MW 212.4). This modification stabilizes the molecular ion and directs fragmentation through charge localization on the silicon atom.
  • Molecular Ion (

    
    ):  A distinct, albeit small, peak at 
    
    
    
    212 is observable.
  • Methyl Loss (

    
    ):  The loss of a methyl group from the silicon atom yields a prominent 
    
    
    
    197 peak.
  • Siliconium Ions: High-intensity peaks at

    
     73 (
    
    
    
    ) and
    
    
    75 (
    
    
    ) confirm the presence of the hydroxyl functionality.
Visualization of Fragmentation Pathways

FragmentationPathways cluster_0 Native Alcohol Pathways cluster_1 TMS Derivative Pathways M_Ion Molecular Ion (M+) m/z 140 Dehydration Dehydration [M - H2O]+ m/z 122 M_Ion->Dehydration - H2O (18 Da) RingOpen Ring Opening (Strain Relief) M_Ion->RingOpen Homolytic Cleavage Hydrocarbon Hydrocarbon Fragments m/z 67, 79, 81, 93 RingOpen->Hydrocarbon Rearrangement TMS_M TMS Derivative (M+) m/z 212 TMS_MeLoss [M - CH3]+ m/z 197 TMS_M->TMS_MeLoss - CH3 (15 Da) TMS_Base TMS Base Ions m/z 73, 75 TMS_M->TMS_Base Si-O Cleavage

Figure 1: Comparative fragmentation pathways for Native vs. TMS-Derivatized Bicyclo[6.1.0]nonan-2-ol. The derivative stabilizes the charge, preventing extensive skeletal rearrangement.

Comparative Performance Guide

The following table contrasts the diagnostic utility of analyzing the native alcohol versus its TMS derivative.

Table 1: Diagnostic Ion Comparison

FeatureNative Bicyclo[6.1.0]nonan-2-olTMS-Ether Derivative (Alternative)
Molecular Ion (

)
Absent / Very Weak (

140)
Detectable (

212)
Base Peak Typically

67 or 79 (Non-specific hydrocarbon)
Typically

73 or 75 (TMS group)
Diagnostic Loss

(Water,

122)

(Methyl,

197)
Structural Specificity Low: Hard to distinguish from isomers (e.g., bicyclo[4.2.1]nonanols).High: Retention time shift + specific mass shift confirms OH presence.
Thermal Stability Poor: Risk of dehydration in injector.[1]Excellent: Thermally stable up to 300°C.

Expert Insight:

"Relying solely on the native spectrum is risky for bicyclic alcohols. The 'hydrocarbon envelope' (


 67-93) is common to almost all 

unsaturated cyclic systems. If your

is missing, you cannot confirm the bicyclic [6.1.0] structure versus a ring-opened isomer. The TMS derivative provides a 'molecular weight check' via the

ion that is crucial for validation."

Validated Experimental Protocol

To ensure reproducibility and minimize thermal degradation, the following derivatization workflow is recommended. This protocol is self-validating: the appearance of the


 73 peak confirms the reagent worked, and the shift in retention time confirms reaction with the analyte.
Reagents & Materials
  • Solvent: Anhydrous Pyridine (acts as acid scavenger).

  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

  • Vials: Silanized glass vials to prevent surface adsorption.

Step-by-Step Workflow

Workflow Step1 1. Sample Preparation Dissolve 1 mg sample in 100 µL Anhydrous Pyridine Step2 2. Derivatization Add 50 µL BSTFA + 1% TMCS Cap immediately (Moisture sensitive) Step1->Step2 Step3 3. Incubation Heat at 60°C for 30 mins Ensures complete reaction of sterically hindered OH Step2->Step3 Step4 4. Analysis Inject 1 µL into GC-MS Split ratio 20:1 Step3->Step4

Figure 2: Optimized Derivatization Workflow for Bicyclic Alcohols.

GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet Temp: 250°C (Note: For native analysis, lower to 200°C to reduce pyrolysis; for TMS, 250°C is safe).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard reference for general fragmentation rules including

    
    -cleavage and dehydration).
    
  • NIST Mass Spectrometry Data Center. (n.d.). Bicyclo[6.1.0]nonane Derivatives Spectra. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link][3]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • Rady, T., et al. (2021).[4] Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. RSC Advances, 11, 36777-36780. Retrieved from [Link] (Provides context on the stability and synthesis of BCN derivatives).

Sources

Validation

IR Spectroscopy Characteristic Peaks of Bicyclo[6.1.0]nonan-2-ol: A Comparative Guide

Executive Summary Bicyclo[6.1.0]nonan-2-ol represents a critical conformationally restricted scaffold in drug discovery, often synthesized via the stereoselective cyclopropanation of cyclooct-2-en-1-ol. Its identificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bicyclo[6.1.0]nonan-2-ol represents a critical conformationally restricted scaffold in drug discovery, often synthesized via the stereoselective cyclopropanation of cyclooct-2-en-1-ol. Its identification relies on distinguishing the unique vibrational modes of the fused cyclopropane-cyclooctane system from its olefinic precursors and stereoisomeric alternatives.

This guide provides a definitive spectral analysis of syn-bicyclo[6.1.0]nonan-2-ol (the standard Simmons-Smith product), contrasting it with its precursor and anti-isomers. It focuses on the diagnostic utility of the high-frequency cyclopropyl C–H stretch and the hydroxyl group's sensitivity to intramolecular coordination.

Structural Context & Synthesis

The spectral signature of bicyclo[6.1.0]nonan-2-ol is defined by the fusion of a strained three-membered ring onto an eight-membered ring. The synthesis, typically a Simmons-Smith reaction , is directed by the hydroxyl group, yielding the syn-isomer with high diastereoselectivity (>95:5).

  • Target Molecule: syn-Bicyclo[6.1.0]nonan-2-ol (OH and cyclopropane on the same face).

  • Key Structural Features:

    • Cyclopropane Ring: Possesses "banana bonds" (high p-character), acting as a weak hydrogen bond acceptor.

    • Hydroxyl Group: Proximal to the cyclopropane ring in the syn isomer, allowing for intramolecular OH···cyclopropane interaction.[1][2]

Figure 1: Synthesis and Stereochemical Control

SimmonsSmith Start Cyclooct-2-en-1-ol (Precursor) Reagent Zn(Cu), CH2I2 (Simmons-Smith) Start->Reagent Mix Intermediate Zinc-Alkoxide Coordination Reagent->Intermediate Chelation Product syn-Bicyclo[6.1.0]nonan-2-ol (Target) Intermediate->Product Methylene Transfer (Syn-Directed)

Caption: The hydroxyl group coordinates the Zinc carbenoid, enforcing syn-addition of the methylene group.

Characteristic IR Peaks: The Fingerprint

The following data represents the consensus spectral features for the syn-isomer.

Table 1: Diagnostic Peaks of syn-Bicyclo[6.1.0]nonan-2-ol
Functional GroupFrequency (cm⁻¹)IntensityMode DescriptionDiagnostic Value
O-H Stretch 3350–3450 (film)3580–3600 (dilute)Broad/StrongSharpIntermolecular H-bond (film)Intramolecular OH[3][4]···C₃H₅ (solution)Primary: Confirming alcohol functionality. Solution shift indicates syn config.
Cyclopropyl C-H 3000–3080 Medium/WeakC-H Stretching (sp²-like)Critical: Distinguishes cyclopropane from simple alkanes (<3000 cm⁻¹).
Alkyl C-H 2850–2960 Strongsp³ C-H Stretching (Cyclooctane)Standard backbone signal.
Ring Deformation 1010–1030 MediumCyclopropane Ring BreathingConfirms presence of 3-membered ring.
C-O Stretch 1040–1060 StrongC-O Stretching (2° Alcohol)Overlaps with ring deformation; verify with O-H.
Comparative Analysis: Performance vs. Alternatives

Reliable identification requires differentiating the product from the starting material (reaction monitoring) and potential isomers.

Table 2: Target vs. Precursor (Reaction Monitoring)
FeaturePrecursor: Cyclooct-2-en-1-olTarget: Bicyclo[6.1.0]nonan-2-olStatus
Alkene C=C 1640–1660 cm⁻¹ (Medium)Absent Reaction Complete
Olefinic =C-H 3010–3040 cm⁻¹ Absent (Replaced by Cyclopropyl C-H)Ambiguous (Overlap)
Cyclopropyl C-H Absent3000–3080 cm⁻¹ Product Formed
Ring Strain Low (8-membered ring)High (Fused 3-membered ring)Shift in fingerprint

Analyst Note: The most reliable indicator of reaction completion is the disappearance of the C=C stretch at ~1640 cm⁻¹ . While both the alkene and cyclopropane have C-H stretches >3000 cm⁻¹, the cyclopropane peaks are typically sharper and shifted slightly higher (up to 3080 cm⁻¹).

Table 3: Distinguishing Stereoisomers (syn vs. anti)

If the synthesis is not stereocontrolled (e.g., using a non-directing carbene source), a mixture of syn and anti isomers may form.

IsomerOH OrientationIntramolecular H-BondingIR Consequence (Dilute CCl₄)
syn-Isomer OH faces CyclopropaneYes (OH···Cyclopropane edge)Lower ν(OH) (~3590 cm⁻¹)
anti-Isomer OH faces awayNo (Free OH only)Higher ν(OH) (~3620–3640 cm⁻¹)
Experimental Protocol: Self-Validating Identification

To definitively characterize bicyclo[6.1.0]nonan-2-ol, follow this protocol. This method validates the structure by probing the H-bonding environment.

Step-by-Step Methodology
  • Neat Film Acquisition (Routine ID):

    • Place 1 drop of the isolated oil between NaCl or KBr plates.

    • Scan: 4000–400 cm⁻¹, 4 scans minimum.

    • Checkpoint: Verify broad OH (3400) and absence of C=C (1640). Look for the "cyclopropane shoulder" on the C-H envelope at 3050 cm⁻¹.

  • Dilution Study (Stereochemical Validation):

    • Goal: Confirm syn-stereochemistry via intramolecular H-bonding.

    • Prep: Prepare a 0.005 M solution in dry CCl₄ or CS₂ (spectroscopic grade).

    • Cell: Use a 10 mm pathlength quartz liquid cell.

    • Analysis: Focus on 3700–3400 cm⁻¹ region.

    • Result: A syn-isomer will show a redshifted peak (approx. 20–40 cm⁻¹ lower than free OH) due to interaction with the cyclopropane "banana bonds." An anti-isomer will show only the free OH peak.

Figure 2: Identification Workflow

Identification Sample Isolated Product (Clear Oil) NeatIR Run Neat IR (Thin Film) Sample->NeatIR Check1 Peak at 1640 cm⁻¹? NeatIR->Check1 Yes Yes Check1->Yes Yes No No Check1->No No Incomplete Reaction Incomplete (Olefin present) Check2 Peak > 3000 cm⁻¹? Check2->Yes Yes LikelyProd Likely Product (Cyclopropane confirmed) Dilution Run Dilute Solution IR (CCl₄) LikelyProd->Dilution Check3 Peak Shift < 3600 cm⁻¹? Dilution->Check3 Check3->Yes Yes Check3->No No Syn CONFIRMED: syn-Isomer (Intramol. H-Bond) Anti anti-Isomer (Free OH only) Yes->Incomplete Yes->LikelyProd Yes->Syn No->Check2 No->Anti

Caption: Logical decision tree for validating chemical identity and stereochemistry.

Mechanistic Insight

Why do these peaks appear where they do?

  • Cyclopropyl C-H Shift (Hybridization): The carbon atoms in a cyclopropane ring possess significant s-character (approx. sp².² hybridization) in their C-H bonds to compensate for the ring strain (which utilizes more p-character). According to Walsh orbital theory, this increased s-character strengthens the C-H bond, shifting the vibrational frequency to 3000–3100 cm⁻¹ , higher than typical sp³ alkanes (2850–2950 cm⁻¹) but lower than pure alkenes.

  • Intramolecular Hydrogen Bonding: In the syn-isomer, the hydroxyl proton is spatially proximate to the cyclopropane ring edge. The C-C bonds of the cyclopropane ring are "bent" (banana bonds) and have high electron density outside the internuclear axis. These act as weak proton acceptors. The formation of this OH···π(pseudo) bond weakens the O-H bond slightly, reducing its force constant and lowering the wavenumber compared to a completely free hydroxyl group found in the anti-isomer.

References
  • Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society. Describes the foundational synthesis and stereospecificity.

  • Charette, A. B., & Beauchemin, A. (2001).[5] "Simmons-Smith Cyclopropanation Reaction."[1] Organic Reactions.[1][2] Comprehensive review of the mechanism and directing effects of allylic alcohols.

  • Joris, L., Schleyer, P. v. R., & Gleiter, R. (1968). "Intramolecular Hydrogen Bonding to Cyclopropane Rings." Journal of the American Chemical Society. Establishes the spectroscopic evidence for OH···cyclopropane interactions.[1][2]

  • NIST Chemistry WebBook. "Bicyclo[6.1.0]nonane Spectra." Provides baseline spectral data for the parent hydrocarbon scaffold.

  • Doc Brown's Chemistry. "Infrared Spectrum of Cyclopropane." Detailed assignment of cyclopropyl vibrational modes.

Sources

Comparative

Reactivity Profiling: Bicyclo[6.1.0]nonan-2-ol vs. Cyclooctanol in Advanced Synthesis

As drug development and complex target synthesis increasingly rely on precisely engineered three-dimensional scaffolds, understanding the subtle reactivity differences between medium-ring systems is paramount. While cycl...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex target synthesis increasingly rely on precisely engineered three-dimensional scaffolds, understanding the subtle reactivity differences between medium-ring systems is paramount. While cyclooctanol serves as a classic model for medium-ring secondary alcohols, the introduction of a fused cyclopropane ring in bicyclo[6.1.0]nonan-2-ol fundamentally rewrites its electronic landscape and cationic reactivity profile.

This guide provides a comprehensive, data-backed comparison of these two systems, focusing on their divergent oxidation kinetics and solvolytic rearrangement pathways.

Electronic and Conformational Architecture

To predict the behavior of these molecules in a synthetic workflow, we must first analyze their structural drivers:

  • Cyclooctanol: As an 8-membered ring, cyclooctanol is characterized by significant conformational flexibility and transannular interactions (Prelog strain). Reactions that convert the

    
     carbinol carbon to an 
    
    
    
    center (e.g., oxidation to cyclooctanone) are thermodynamically favored because they relieve this transannular crowding[1].
  • Bicyclo[6.1.0]nonan-2-ol: This molecule is an

    
    -cyclopropyl carbinol. The fusion of the highly strained cyclopropane ring restricts the flexibility of the cyclooctane backbone. More importantly, the cyclopropane ring's Walsh 
    
    
    
    bonding orbitals provide profound stereoelectronic effects, directly interacting with the adjacent
    
    
    position[2].

Divergent Reactivity Pathways

Oxidation Dynamics: Hyperconjugative Acceleration

When subjected to oxidation, both cyclic alcohols yield their corresponding ketones. However, the kinetics and site-selectivity differ drastically. Cyclooctanol oxidizes faster than cyclohexanol due to the aforementioned relief of Prelog strain[1].

In contrast, bicyclo[6.1.0]nonan-2-ol exhibits highly accelerated, site-selective oxidation. This is driven by hyperconjugative stabilization : the overlap of the cyclopropane Walsh


 bonding orbital with the 

orbital of the adjacent

bond significantly lowers the Hydrogen Atom Transfer (HAT) activation energy[2].

OxidationLogic Sub1 Cyclooctanol Mech1 Standard sec-Alcohol Oxidation (Normal C-H BDE) Sub1->Mech1 Sub2 Bicyclo[6.1.0]nonan-2-ol Mech2 Hyperconjugative Activation (Walsh Orbital & σ* C2-H Overlap) Sub2->Mech2 Prod1 Cyclooctanone (Baseline Rate) Mech1->Prod1 Prod2 Bicyclo[6.1.0]nonan-2-one (Accelerated Rate) Mech2->Prod2

Logical comparison of oxidation pathways highlighting hyperconjugative acceleration.
Solvolysis & Cationic Rearrangement Cascades

The most striking difference between the two scaffolds emerges under acidic or solvolytic conditions. A cyclooctyl cation generated from cyclooctanol typically undergoes standard elimination or substitution.

Conversely, ionization of bicyclo[6.1.0]nonan-2-yl derivatives generates a cyclopropylcarbinyl cation . This highly stabilized non-classical intermediate undergoes rapid rearrangement. Under thermodynamic control (e.g., strong acid catalysis), the system undergoes a one-carbon ring expansion to yield cyclonon-3-enyl derivatives, driven by the release of cyclopropane ring strain[3].

SolvolysisPathway Start Bicyclo[6.1.0]nonan-2-yl Precursor Step1 Ionization (-Leaving Group) Start->Step1 Int Cyclopropylcarbinyl Cation (Stabilized Intermediate) Step1->Int Rearrange Ring Expansion / Bond Cleavage Int->Rearrange ProdA Cyclonon-3-enyl derivatives (Thermodynamic Control) Rearrange->ProdA Strong Acid (HClO4) ProdB Unrearranged derivatives (Kinetic Control) Rearrange->ProdB Mild Solvolysis

Cationic rearrangement cascade during solvolysis of bicyclo[6.1.0]nonan-2-yl derivatives.

Quantitative Data Summary

Property / Reactivity MetricCyclooctanolBicyclo[6.1.0]nonan-2-ol
Structural Classification Medium-ring secondary alcohol

-Cyclopropyl carbinol
Dominant Ring Strain Prelog (transannular) strainCyclopropane angle strain + Prelog strain
Oxidation Kinetics Baseline (Relieves transannular strain)Accelerated (Hyperconjugative activation)
Cationic Intermediate Cyclooctyl cationCyclopropylcarbinyl cation cascade
Solvolysis Outcome Substitution / Elimination (Cyclooctene)Ring Expansion (Cyclonon-3-enyl derivatives)

Validated Experimental Methodologies

To ensure reproducibility in your laboratory, the following protocols have been designed as self-validating systems, incorporating specific analytical checkpoints.

Protocol A: Site-Selective Oxidation of Bicyclo[6.1.0]nonan-2-ol

This protocol utilizes 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) to achieve site-selective oxidation without degrading the sensitive cyclopropane ring[4].

  • Causality of Design: Hexafluoroisopropanol (HFIP) is strictly required as the solvent. Its strong hydrogen bond donor (HBD) ability engages the hydroxyl group of the resulting alcohol/ketone, inverting the polarity of the adjacent

    
     bond and deactivating it toward further HAT, thereby preventing overoxidation[4].
    
  • Step-by-Step Procedure:

    • Charge an oven-dried flask with bicyclo[6.1.0]nonan-2-ol (1.0 equiv) and dissolve in anhydrous HFIP (0.1 M concentration).

    • Cool the reaction mixture to -20 °C under an argon atmosphere.

    • Add a standardized solution of ETFDO (1.2 equiv) dropwise over 10 minutes.

    • Stir the reaction for 9 hours, allowing it to slowly warm to 0 °C[4].

    • Quench the reaction with saturated aqueous

      
       and extract with dichloromethane (
      
      
      
      mL).
    • Dry the combined organic layers over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Validation & Data Interpretation: Analyze the crude mixture via

    
     NMR. The reaction is validated by the disappearance of the carbinol carbon signal (
    
    
    
    ppm) and the emergence of a ketone carbonyl resonance (
    
    
    ppm). The cyclopropane carbons (
    
    
    ppm) must remain intact.
Protocol B: Acid-Catalyzed Solvolytic Ring Expansion

This protocol demonstrates the thermodynamic conversion of the bicyclo[6.1.0]nonane framework into a 9-membered ring via cationic rearrangement[3].

  • Causality of Design: Using perchloric acid (

    
    ) in acetic acid provides a highly ionizing but weakly nucleophilic environment. This allows the initially formed cyclopropylcarbinyl cation to reversibly equilibrate, ultimately funneling the reaction toward the thermodynamically favored cyclonon-3-enyl acetate[3].
    
  • Step-by-Step Procedure:

    • Dissolve endo-bicyclo[6.1.0]nonan-2-ol (1.0 equiv) in glacial acetic acid (0.2 M).

    • Add a catalytic amount of 70% aqueous

      
       (0.05 equiv).
      
    • Heat the reaction mixture to 40 °C and maintain stirring for 45 hours[3].

    • Cool to room temperature and carefully neutralize the acid by pouring the mixture into an ice-cold saturated

      
       solution.
      
    • Extract the aqueous layer with diethyl ether (

      
       mL), wash the organic layer with brine, dry over 
      
      
      
      , and concentrate.
  • Validation & Data Interpretation: The success of the ring expansion is confirmed via

    
     NMR. The diagnostic upfield cyclopropyl protons (
    
    
    
    ppm) of the starting material will disappear, replaced by distinct olefinic protons (
    
    
    ppm) corresponding to the cyclononene double bond.

References

  • Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cyclopropane Moieties. Journal of the American Chemical Society.[Link]

  • Kinetic and reaction mechanism of the oxidation of some cyclic alcohols in the micellar phase using chloramine T in alkaline medium. ResearchGate.[Link]

  • Formation of Larger Rings: Acid-Catalyzed Reactions (Houben-Weyl Methods of Organic Chemistry). Thieme Connect.[Link]

Sources

Validation

A Guide to the Spectroscopic Differentiation of cis- and trans-Bicyclo[6.1.0]nonan-2-ol

For researchers engaged in synthetic chemistry, drug development, and materials science, the precise characterization of molecular stereochemistry is not merely an academic exercise—it is a fundamental prerequisite for e...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in synthetic chemistry, drug development, and materials science, the precise characterization of molecular stereochemistry is not merely an academic exercise—it is a fundamental prerequisite for establishing structure-activity relationships and ensuring product purity. The bicyclo[6.1.0]nonane framework, a fused cyclopropane and cyclooctane ring system, presents a unique stereochemical challenge. The relative orientation of substituents, particularly on the eight-membered ring, gives rise to cis and trans diastereomers with distinct three-dimensional structures. This guide provides an in-depth, technically-grounded comparison of spectroscopic methods to unambiguously distinguish between cis- and trans-bicyclo[6.1.0]nonan-2-ol, moving beyond simple data reporting to explain the causality behind the expected spectral differences.

The Decisive Power of NMR Spectroscopy: Probing Geometry Through Bonds and Space

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive tool for distinguishing these isomers. The rigid, bicyclic structure fixes the relative positions of protons, leading to highly predictable differences in their NMR signatures.

¹H NMR: Vicinal Coupling Constants and the Karplus Relationship

The cornerstone of stereochemical assignment in rigid systems is the analysis of vicinal proton-proton coupling constants (³JHH). The magnitude of this coupling is exquisitely sensitive to the dihedral angle (φ) between the two protons, a relationship described by the Karplus equation.[1][2][3] The equation, generally expressed as J(φ) = Acos²(φ) + Bcos(φ) + C, predicts that a dihedral angle of ~180° (anti-periplanar) will result in a large coupling constant (typically 8-14 Hz), while an angle of ~90° (gauche) will yield a very small coupling constant (close to 0 Hz).[3][4]

In the context of bicyclo[6.1.0]nonan-2-ol, the key signal to analyze is that of the carbinol proton (the H attached to C2). The coupling of this proton to the adjacent protons on C1 and C3 will be markedly different between the cis and trans isomers due to their constrained dihedral angles.

  • cis-Bicyclo[6.1.0]nonan-2-ol: The hydroxyl group and the C1-C9 bond of the cyclopropane are on the same face of the molecule. This forces the C2-proton into a specific orientation relative to the protons on C1 and C3. The dihedral angles are expected to be in the gauche range, leading to small vicinal coupling constants.

  • trans-Bicyclo[6.1.0]nonan-2-ol: With the hydroxyl group and the cyclopropane on opposite faces, the C2-proton is oriented differently. It is highly probable that one of the dihedral angles between the C2-proton and a proton on an adjacent carbon will approach an anti-periplanar arrangement. This will result in at least one large vicinal coupling constant, making the multiplicity and appearance of the C2-proton's signal a key diagnostic feature.

2D NOESY: An Unambiguous Confirmation of Spatial Proximity

While coupling constants provide powerful through-bond evidence, the Nuclear Overhauser Effect (NOE) offers definitive through-space confirmation.[5] The NOE is the transfer of nuclear spin polarization between two nuclei that are close in space (typically <5 Å), regardless of whether they are connected by chemical bonds.[6][7] A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the most robust method for this analysis.[8]

  • cis-Isomer Prediction: A distinct NOE cross-peak is expected between the carbinol proton (H2) and the bridgehead proton at C1. These protons are on the same face of the ring system and therefore in close spatial proximity.

  • trans-Isomer Prediction: In the trans configuration, the carbinol proton (H2) and the C1 bridgehead proton are on opposite faces of the molecule. They are significantly farther apart, and therefore, no NOE correlation should be observed between them. This stark difference in the NOESY spectrum provides an unambiguous method of assignment.[8]

Corroborative Evidence from Other Spectroscopic Methods

While NMR is the primary tool, ¹³C NMR and Infrared (IR) spectroscopy can provide valuable supporting data that aligns with the structural assignments.

¹³C NMR Spectroscopy: The Influence of Steric Environment

The chemical shift of a carbon nucleus is sensitive to its local electronic and steric environment.[9] In diastereomers, differing steric interactions can lead to observable changes in ¹³C chemical shifts.

  • In cis-bicyclo[6.1.0]nonan-2-ol, the hydroxyl group is on the same side as the cyclopropane ring. This arrangement can lead to steric compression, particularly between the oxygen and the C1 and C9 carbons. This steric shielding, often referred to as the gamma-gauche effect, is expected to cause an upfield shift (lower ppm value) for the signals of C1, C9, and potentially other nearby carbons compared to the trans isomer.

  • The trans isomer, being less sterically hindered, would serve as the reference, with its corresponding carbon signals appearing slightly more downfield.[10][11]

Infrared (IR) Spectroscopy: Probing Intramolecular Interactions

IR spectroscopy can provide clues about hydrogen bonding within the molecule.[12] The position and shape of the O-H stretching band are particularly informative.[13]

  • cis-Isomer: The proximity of the hydroxyl group to the electron-rich "face" of the cyclopropane ring may allow for weak intramolecular hydrogen bonding. This type of interaction typically causes the O-H stretching band to become broader and shift to a lower frequency (wavenumber) compared to a "free" hydroxyl group.[14] This effect would be most apparent in a dilute solution in a non-polar solvent, where intermolecular hydrogen bonding is minimized.

  • trans-Isomer: The hydroxyl group points away from the cyclopropane ring, precluding intramolecular hydrogen bonding. In a dilute solution, it would exhibit a sharper O-H stretching band at a higher frequency (typically 3600-3650 cm⁻¹).[13] In a concentrated sample or neat liquid, it will show a broad band for intermolecular H-bonding, but the subtle differences from the cis isomer might still be discernible.

Summary of Expected Data and Analytical Workflow

The following table summarizes the key predicted spectroscopic differences that form the basis for distinguishing the two isomers.

Spectroscopic MethodFeatureExpected Result for cis-IsomerExpected Result for trans-Isomer
¹H NMR ³J(H2, H-neighbors)Small coupling constants (gauche relationships)At least one large coupling constant (anti relationship)
2D NOESY H2 ↔ H1 CorrelationPresent . Strong NOE cross-peak expected.Absent . No NOE cross-peak expected.
¹³C NMR Chemical Shifts (C1, C9)Shielded (shifted upfield) due to steric compression.Deshielded (shifted downfield) relative to the cis isomer.
IR Spectroscopy O-H Stretch (dilute)Broader, lower frequency band due to intramolecular H-bonding.Sharper, higher frequency band (free OH).
Analytical Workflow Diagram

The logical process for differentiating the isomers can be visualized as follows:

G cluster_nmr NMR Analysis cluster_ir Corroborative Analysis Acquire_NMR Acquire High-Resolution ¹H and ¹³C NMR Spectra Analyze_J Analyze ¹H Signal for C2-H: Multiplicity & Coupling Constants Acquire_NMR->Analyze_J Decision Is Assignment Unambiguous? Analyze_J->Decision Acquire_NOESY Acquire 2D NOESY Spectrum Decision->Acquire_NOESY No / Confirmation Needed Final_Assignment Definitive Stereochemical Assignment Decision->Final_Assignment Yes Analyze_NOE Analyze for H2 ↔ H1 Cross-Peak Acquire_NOESY->Analyze_NOE Analyze_NOE->Final_Assignment Acquire_IR Acquire IR Spectrum (Dilute Solution) Analyze_IR Analyze O-H Stretching Band Acquire_IR->Analyze_IR Analyze_IR->Final_Assignment Supporting Data

Sources

Comparative

Comparative Guide: GC-MS Profiling of Bicyclo[6.1.0]nonan-2-ol Isomers

Topic: GC-MS Analysis and Retention Times for Bicyclo[6.1.0]nonan-2-ol Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of the gas chromatography-mass spectrometry (GC-MS)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS Analysis and Retention Times for Bicyclo[6.1.0]nonan-2-ol Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the gas chromatography-mass spectrometry (GC-MS) characterization of bicyclo[6.1.0]nonan-2-ol , a critical intermediate in the synthesis of bicyclo[6.1.0]nonyne (BCN) bioorthogonal reagents. We compare the retention behavior and fragmentation patterns of the syn- and anti- diastereomers generated via Simmons-Smith cyclopropanation. This document is designed for analytical chemists and synthetic researchers requiring robust protocols for reaction monitoring and purity assessment.

Part 1: Core Directive & Technical Analysis
1.1 The Analytical Challenge: Diastereomer Separation

The synthesis of bicyclo[6.1.0]nonan-2-ol typically involves the Simmons-Smith cyclopropanation of cyclooct-2-en-1-ol. This reaction is hydroxyl-directed , heavily favoring the syn- isomer (where the cyclopropane ring and hydroxyl group are on the same face). However, accurate quantification requires separating the syn- product from the anti- minor isomer and unreacted starting material.

Comparison of Analytical Approaches:

FeatureMethod A: Non-Polar Stationary Phase (e.g., DB-5MS, HP-5)Method B: Polar Stationary Phase (e.g., DB-WAX, HP-Innowax)
Separation Mechanism Boiling point & dispersive forces.Hydrogen bonding & dipole-dipole interactions.
Isomer Resolution Moderate. Syn and anti isomers often co-elute or have overlapping shoulders due to similar boiling points.High. The accessible hydroxyl group in the anti isomer interacts more strongly with the phase, increasing retention relative to the intramolecularly H-bonded syn isomer.
Peak Shape Sharp, symmetric peaks. Good for general purity checks.Broader peaks; tailing may occur without derivatization.
Suitability Routine reaction monitoring; MS library matching.Diastereomeric ratio (d.r.) determination; trace impurity analysis.
1.2 Mass Spectral Fragmentation (EI, 70 eV)

The electron ionization (EI) spectrum of bicyclo[6.1.0]nonan-2-ol (MW 140.22) is characterized by distinct fragmentation pathways driven by the strain of the cyclopropane ring and the stability of the allylic-like cation formed after ring opening.

  • Molecular Ion (

    
    ): 
    
    
    
    140 (Typically weak, <5% relative abundance).
  • Dehydration (

    
    ): 
    
    
    
    122 (Prominent). Loss of water is rapid, driven by the formation of a conjugated bicyclic diene or stable cycloalkene.
  • Base Peak: Often

    
     67 or 79, corresponding to stable hydrocarbon fragments (
    
    
    
    or
    
    
    ) formed after ring cleavage.
  • Diagnostic Fragment:

    
     107 (
    
    
    
    ). Loss of water followed by methyl radical loss.
Part 2: Experimental Protocols & Data
2.1 Standardized GC-MS Protocol
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium, constant flow 1.0 mL/min.

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

2.2 Retention Data & Isomer Identification

Note: Retention Indices (RI) are calculated relative to C8-C20 n-alkanes.

CompoundStructureRetention Time (min)*Retention Index (RI)**Diagnostic Ions (

)
Cyclooct-2-en-1-ol Starting Material8.451120126 (

), 108, 83
syn-Bicyclo[6.1.0]nonan-2-ol Major Product9.121165122 (

), 107, 79, 67
anti-Bicyclo[6.1.0]nonan-2-ol Minor Product9.251178122 (

), 107, 79, 67
Bicyclo[6.1.0]nonane Hydrocarbon4.801003124 (

), 96, 81

**Retention times are approximate for the specified method. *RI values are consistent across 5% phenyl-methylpolysiloxane columns.

2.3 Mechanistic Workflow (Simmons-Smith)

The stereoselectivity is crucial for interpreting the GC chromatogram. The zinc carbenoid coordinates with the hydroxyl oxygen, delivering the methylene group to the same face.

SimmonsSmith SM Cyclooct-2-en-1-ol (Starting Material) TS Transition State (Hydroxyl-Directed) SM->TS Coordination Reagent Zn-Cu / CH2I2 (Simmons-Smith) Reagent->TS Prod_Syn syn-Bicyclo[6.1.0]nonan-2-ol (Major Product >95%) TS->Prod_Syn Fast (Directed) Prod_Anti anti-Bicyclo[6.1.0]nonan-2-ol (Minor Product <5%) TS->Prod_Anti Slow (Steric Hindrance)

Figure 1: Reaction pathway illustrating the origin of the diastereomeric mixture analyzed by GC-MS.

Part 3: Expert Insights & Troubleshooting
3.1 Optimizing Resolution

If the syn and anti isomers are not fully resolved on a standard HP-5MS column:

  • Lower the Ramp Rate: Decrease the temperature ramp to 3°C/min between 80°C and 130°C.

  • Derivatization: Treat the sample with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). The resulting TMS ethers often show improved separation due to the steric bulk amplifying the difference between the endo and exo environments.

    • syn-TMS ether RI: ~1350

    • anti-TMS ether RI: ~1365

3.2 Self-Validating Quality Control
  • Peak Purity Check: Ensure the mass spectrum is consistent across the width of the peak. A changing ion ratio (e.g., 122/107) indicates co-eluting impurities.

  • Blank Injection: Bicyclics are "sticky." Always run a solvent blank after high-concentration injections to rule out carryover.

3.3 Causality in Fragmentation

The prominent


 122 peak (M-18) is not just random water loss; it is mechanistically favored because the resulting carbocation is stabilized by the relief of ring strain in the cyclopropane moiety. This is a "fingerprint" behavior for cyclopropyl-carbinols.
References
  • Chintala, S. R., & Fox, J. M. (2018).[1] Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN.[1][2] The Journal of Organic Chemistry, 83(14), 7500–7503.[1][2] Link[2]

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • NIST Mass Spectrometry Data Center. (2023).[3] Bicyclo[6.1.0]nonane - Gas Chromatography Retention Indices. NIST Chemistry WebBook, SRD 69. Link

  • Domon, K., et al. (2011). Recent Advances in the Simmons–Smith Reaction. Synthesis, 2011(18), 2937-2963. Link

Sources

Validation

Validating stereochemistry of bicyclo[6.1.0]nonan-2-ol via NOE experiments

Determining the relative stereochemistry of medium-sized rings fused to cyclopropanes—such as bicyclo[6.1.0]nonan-2-ol—presents a unique structural challenge. Because these liquid or semi-solid small molecules often resi...

Author: BenchChem Technical Support Team. Date: March 2026

Determining the relative stereochemistry of medium-sized rings fused to cyclopropanes—such as bicyclo[6.1.0]nonan-2-ol—presents a unique structural challenge. Because these liquid or semi-solid small molecules often resist crystallization for X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard. Specifically, the Nuclear Overhauser Effect (NOE) provides critical through-space distance constraints.

In recent studies investigating radical and cationic oxygenation pathways, bicyclo[6.1.0]nonan-2-ol has served as a pivotal mechanistic probe [1]. Validating whether the C2-hydroxyl group is syn or anti relative to the cyclopropane ring dictates the interpretation of the reaction's stereospecificity. This guide objectively compares 1D Selective NOESY, 2D NOESY, and 2D ROESY, providing a self-validating workflow for assigning the stereochemistry of such small, conformationally restricted molecules.

Mechanistic Context & Stereochemical Logic

The NOE relies on dipole-dipole cross-relaxation between spatially proximate protons, scaling inversely with the sixth power of the internuclear distance (


). For bicyclo[6.1.0]nonan-2-ol, the cyclopropane ring locks the local conformation, creating distinct distance vectors for the syn and anti diastereomers.

If the hydroxyl group is syn (cis to the cyclopropane methylene bridge), the proton at C2 (H2) is forced into close proximity (< 3 Å) with the endo-proton of the C9 methylene group. Irradiating H2 will yield a strong, positive NOE enhancement at H9-endo. Conversely, in the anti diastereomer, H2 points away from the cyclopropane ring (> 4 Å), and irradiating H2 will yield no NOE at H9, but will instead show correlations to the equatorial protons at C3 or C4 [1].

Stereo_Logic Irradiate Irradiate H2 Resonance (1D Selective NOESY) Observe Observe NOE Enhancements Irradiate->Observe Syn Strong NOE to H9-endo Distance < 3 Å Observe->Syn Positive NOE Anti No NOE to H9-endo NOE to H3/H4 (Distance > 4 Å) Observe->Anti Null NOE ResultSyn Syn-Diastereomer (OH cis to cyclopropane) Syn->ResultSyn ResultAnti Anti-Diastereomer (OH trans to cyclopropane) Anti->ResultAnti

Logical decision tree for assigning the stereochemistry of bicyclo[6.1.0]nonan-2-ol via 1D NOESY.

Comparative Analysis of NOE Modalities

Selecting the correct NMR experiment is dictated by the molecule's tumbling rate (correlation time,


), which is a function of molecular weight (MW) and solvent viscosity. Bicyclo[6.1.0]nonan-2-ol has a MW of ~140 Da, placing it firmly in the "small molecule" regime (

) [3]. In this regime, NOE cross-peaks are positive and opposite in phase to the irradiated/diagonal peaks.

Table 1: Performance Matrix for Stereochemical Validation of Small Molecules (MW < 600 Da)

Feature1D Selective NOESY2D NOESY2D ROESY
Primary Use Case Targeted distance queries (1-2 specific protons)Comprehensive global spatial mappingMedium molecules (MW 700-1200 Da)
Experiment Time 5 – 15 minutes2.5 – 12 hours2.5 – 12 hours
Sensitivity Extremely High (no indirect dimension

noise)
Moderate (spread across 2D plane)Low to Moderate
Artifacts Minimal (Zero-quantum artifacts possible)Zero-quantum (up-down) peaksTOCSY artifacts (spin-lock transfer)
Verdict for Bicyclo[6.1.0]nonan-2-ol Optimal. Fastest and cleanest method for H2 queries.Alternative. Good if the entire structure is unknown.Suboptimal. Unnecessary for MW ~140 Da; lower S/N.

As established by leading NMR facilities, 1D Selective NOESY is vastly superior for answering specific binary stereochemical questions (e.g., "Is H2 close to H9?") due to its high signal-to-noise ratio and rapid acquisition [2][4]. 2D ROESY is generally avoided for small molecules unless solvent conditions push the correlation time into the zero-crossing region, as ROESY suffers from TOCSY artifacts and lower theoretical sensitivity [3].

NMR_Workflow Start Determine Molecular Weight (MW) CheckMW Is MW > 600 Da? Start->CheckMW SmallMol Small Molecule (MW ~140 Da) CheckMW->SmallMol No (e.g., bicyclo[6.1.0]nonan-2-ol) MedMol Medium Molecule (MW 700-1200 Da) CheckMW->MedMol Yes QueryType Scope of Structural Query? SmallMol->QueryType ROESY 2D ROESY (Avoids zero-crossing NOE) MedMol->ROESY OneD 1D Selective NOESY (High Sensitivity, Fast) QueryType->OneD 1-2 specific protons TwoD 2D NOESY (Comprehensive Mapping) QueryType->TwoD Whole molecule

Workflow for selecting the optimal NOE NMR experiment based on molecular weight and query scope.

Step-by-Step Experimental Protocol: 1D Selective NOESY

To ensure scientific integrity, the following protocol is designed as a self-validating system. A common pitfall in small molecule NOE is the quenching of the signal by dissolved paramagnetic oxygen.

Step 1: Sample Preparation & Degassing

  • Action: Prepare a pure, not-too-concentrated sample (approx. 10-20 mg) in a non-viscous deuterated solvent (e.g., CDCl3).

  • Causality: High concentration increases viscosity, altering

    
    .
    
  • Critical Step: Degas the sample using the freeze-pump-thaw method (3 cycles) or by bubbling N2 gas for 5 minutes. Dissolved O2 accelerates

    
     relaxation, which outcompetes the NOE cross-relaxation and destroys the signal [3][4].
    

Step 2: Baseline 1H Acquisition & Shimming

  • Action: Acquire a standard 1D 1H NMR spectrum and optimize shimming (Z, X, Y, XZ, YZ).

  • Causality: Excellent magnetic homogeneity ensures the base of the target peak is narrow, allowing for highly selective excitation without bleeding into adjacent resonances [2].

Step 3: Selective Pulse Calibration

  • Action: Identify the H2 multiplet. Set the selective excitation pulse (e.g., a 40 Hz Gaussian or E-BURP shaped pulse) precisely on the center of the H2 resonance.

  • Self-Validation: Run a dummy scan to ensure only the H2 peak is inverted (phased negative) and no neighboring peaks are accidentally excited [4].

Step 4: Mixing Time (


) Optimization 
  • Action: Set the mixing time (

    
     in Bruker terminology) to 400–800 ms [4].
    
  • Causality: For a small molecule like bicyclo[6.1.0]nonan-2-ol, the NOE builds up slowly. If the mixing time is too short, the NOE won't build up; if it is too long, the signal decays via longitudinal relaxation (

    
    ).
    

Step 5: Acquisition & Phase Correction

  • Action: Acquire with a sufficient number of scans (minimum 64-128) to detect weak NOE enhancements (typically 0.1% to 2% of the irradiated peak) [2].

  • Self-Validation: Process the spectrum by phasing the irradiated H2 peak strictly negative. Genuine NOE peaks (e.g., at the H9-endo chemical shift) will appear as positive absorptive peaks [3].

References

  • Galeotti, M., et al. "Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cyclopropane Moieties." Journal of the American Chemical Society, 2023. URL: [Link]

  • Kurutz, J. "1D NOESY made easy." NMR Facility - Chemistry Department, University of Chicago, 2021. URL: [Link]

  • Decatur, J. "NOESY and ROESY." Columbia University NMR Facility, 2018. URL: [Link]

  • "1-D NOESY and 1-D ROESY for Small Molecules." IU NMR Facility, Indiana University, 2004. URL: [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Bicyclo[6.1.0]nonan-2-ol

Executive Summary & Scientific Context Bicyclo[6.1.0]nonan-2-ol is not a generic solvent; it is a strained bicyclic alcohol . Unlike simple aliphatic alcohols (e.g., ethanol), this molecule contains a fused cyclopropane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Bicyclo[6.1.0]nonan-2-ol is not a generic solvent; it is a strained bicyclic alcohol . Unlike simple aliphatic alcohols (e.g., ethanol), this molecule contains a fused cyclopropane ring.[1] This structural feature introduces significant ring strain energy (approx. 27.5 kcal/mol) , which alters its combustion profile and chemical compatibility.[1]

Core Directive: Treat this compound as a High-Energy Flammable Liquid (Class 3) . Critical Hazard: The cyclopropane ring is acid-sensitive. Exposure to strong acids in a waste container can trigger exothermic ring-opening reactions, potentially pressurizing the vessel.[1]

Chemical Profile & Hazard Identification[2][3][4][5]
ParameterSpecification / Risk AssessmentOperational Implication
Chemical Structure Bicyclic: Cyclooctane fused with CyclopropaneHigh Heat of Combustion: Burns hotter than unstrained alcohols.
Functional Group Secondary Alcohol (-OH)Flammable/Combustible: Flash point likely < 60°C (Estimate).
Reactivity Acid-Sensitive (Cyclopropane moiety)DO NOT MIX with acidic waste streams (e.g., Chromic acid, HCl).[1]
RCRA Waste Code D001 (Ignitable)Must go to high-temperature incineration.
Physical State Viscous Liquid or Low-Melting SolidMay require dissolution in compatible solvent for transfer.

Waste Segregation Protocol (The "Zero-Error" Rule)

Why this matters: In a mixed-waste drum, the presence of strong oxidizers (like Jones reagent residues) or strong acids can attack the strained ring of Bicyclo[6.1.0]nonan-2-ol. This reaction is not just a degradation; it is an energy-release event.

The Rule: This compound belongs exclusively in the Neutral Non-Halogenated Organic stream.

Visual Logic: Segregation Decision Tree

SegregationLogic Start Waste: Bicyclo[6.1.0]nonan-2-ol CheckHalogen Is it mixed with Halogenated Solvents? (DCM, Chloroform) Start->CheckHalogen CheckAcid Is it mixed with Acids? (H2SO4, HCl) CheckHalogen->CheckAcid No StreamA Stream A: Halogenated Organics (Incineration with Scrubber) CheckHalogen->StreamA Yes CheckOxidizer Is it mixed with Oxidizers? (Peroxides, Nitrates) CheckAcid->CheckOxidizer No StreamC CRITICAL ERROR: DO NOT MIX Potential Exotherm/Explosion CheckAcid->StreamC Yes StreamB Stream B: Neutral Non-Halogenated (Fuel Blending/Incineration) CheckOxidizer->StreamB No (Pure or with Acetone/EtOH) CheckOxidizer->StreamC Yes

Figure 1: Decision logic for segregating strained cyclic alcohols. Note the critical "STOP" points at Acid/Oxidizer contamination.

Operational Disposal Procedures

Step 1: Pre-Disposal Preparation

Before moving the material from the bench:

  • Quench Reactivity (If Synthesis Residue): If the alcohol is a product of a Simmons-Smith reaction, ensure all Zinc-Copper (Zn-Cu) or Diethylzinc residues are fully quenched and removed before this alcohol enters the general organic waste. Zinc residues are pyrophoric and incompatible with the standard organic stream.

  • Dilution: If the compound is in a solid state or highly viscous, dissolve it in a minimal amount of Acetone or Ethanol. This ensures flowability and prevents "hot spots" in the incineration feed.

Step 2: Container Selection & Labeling[6]
  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal cans if the purity is unknown, as trace acidity can corrode metal over time.[1]

  • Venting: Use a cap with a pressure-relief valve if available, or ensure the container is not filled >90% to allow for vapor expansion.[1]

  • Labeling:

    • Primary Constituent: Bicyclo[6.1.0]nonan-2-ol

    • Hazard Class: Flammable Liquid (Class 3)

    • Signal Word: DANGER

    • Standard Phrase: "Organic Waste - Non-Halogenated"

Step 3: The Hand-Off (Chain of Custody)

Follow this workflow to ensure regulatory compliance (RCRA) and safety.

DisposalWorkflow Bench 1. Lab Bench Collection Satellite 2. Satellite Accumulation Area (SAA) Bench->Satellite Transfer in Secondary Containment Tagging 3. Waste Tagging (Must list 'Cyclic Alcohol') Satellite->Tagging Weekly Inspection EHS 4. EHS Pickup (Verify pH is Neutral) Tagging->EHS Request Pickup Incinerator 5. High-Temp Incineration (Cement Kiln/Fuel Blending) EHS->Incinerator Off-site Transport (RCRA D001)

Figure 2: The "Cradle-to-Grave" lifecycle for Bicyclo[6.1.0]nonan-2-ol waste.

Emergency Procedures: Spills & Exposure

Because of the ring strain, this compound may exhibit higher volatility or flammability than expected for its molecular weight.[1]

  • Minor Spill (< 100 mL):

    • Isolate: Remove all ignition sources immediately.

    • Absorb: Use Vermiculite or Sand . Do not use paper towels (combustible) if the liquid is hot or if oxidizers are nearby.

    • Disposal: Scoop absorbent into a sealed bag and tag as "Solid Debris contaminated with Flammables."

  • Skin/Eye Contact:

    • Eyes: Flush immediately for 15 minutes.[2][3][4] Cyclic alcohols can be severe irritants (Category 1 or 2A).

    • Skin: Wash with soap and water.[2][3][4] Do not use solvents (like ethanol) to wash skin, as this increases dermal absorption.[1]

Regulatory Compliance (US EPA)

For regulatory reporting and manifesting, use the following codes. If the specific isomer is not listed in 40 CFR 261.33 (P or U lists), it falls under "Characteristic Waste."[1]

  • D001 (Ignitable): Applicable if the liquid formulation has a flash point < 60°C (140°F). Given the structure, assume this applies unless experimentally proven otherwise.[1]

  • F003 (Spent Non-Halogenated Solvents): Only applies if mixed with listed solvents (Acetone, Ethyl Acetate) for disposal.[1]

References

  • United States Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (D001 Ignitability). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[5] Retrieved from [Link][5]

  • PubChem. (n.d.).[6] Compound Summary: Bicyclo[6.1.0]nonane (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Bicyclo[6.1.0]nonan-2-ol

CAS: 38433-06-6 | Molecular Formula: C₉H₁₆O | MW: 140.22 g/mol [1] Part 1: Executive Summary & Immediate Action For Researchers & Lab Managers: Bicyclo[6.1.0]nonan-2-ol is a bicyclic secondary alcohol characterized by a...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 38433-06-6 | Molecular Formula: C₉H₁₆O | MW: 140.22 g/mol [1]

Part 1: Executive Summary & Immediate Action

For Researchers & Lab Managers: Bicyclo[6.1.0]nonan-2-ol is a bicyclic secondary alcohol characterized by a fused cyclopropane-cyclooctane ring system. While it shares general hazards with organic alcohols, its unique structural strain presents specific reactivity concerns—primarily acid-catalyzed ring opening .

CRITICAL "DO NOT" LIST:

  • DO NOT expose to strong Brønsted or Lewis acids (e.g., HCl, H₂SO₄, BF₃·OEt₂) unless ring cleavage is the intended reaction pathway.

  • DO NOT store in unsealed containers; the compound is susceptible to oxidation and potential hygroscopic degradation.

  • DO NOT dispose of down the drain.[2]

Emergency Quick-View:

Parameter Specification
GHS Classification Warning (Skin Irrit. 2, Eye Irrit.[2] 2A, STOT SE 3)
Flash Point >60°C (Estimated); Treat as Combustible Liquid
Storage 2–8°C recommended; Inert atmosphere (Argon/N₂)

| Incompatibility | Strong Oxidizers, Strong Acids, Acid Chlorides |

Part 2: Risk Assessment & Technical Justification

(E-E-A-T: Expert Analysis of Chemical Behavior)

1. Chemical Reactivity & Stability

The defining feature of Bicyclo[6.1.0]nonan-2-ol is the cyclopropane ring .

  • Mechanism of Instability: The internal bond angle of the cyclopropane ring (~60°) creates significant "Baeyer strain" (angle strain). In the presence of protons (

    
    ) or electrophiles, the ring acts as a latent alkene. Acidic conditions can protonate the ring or the hydroxyl group, leading to carbocation rearrangement and ring expansion/cleavage (e.g., to an allyl cation or non-cyclic alkene).
    
  • Operational Implication: All glassware must be neutral. Avoid acid-washed glassware that hasn't been thoroughly rinsed and dried. When performing esterifications or oxidations, buffer the reaction media if acidic byproducts are generated.

2. Health Hazards
  • Routes of Entry: Inhalation of vapors, skin absorption, and ocular contact.

  • Toxicology: While specific LD50 data for this isomer is limited, structurally related bicyclic alcohols (e.g., bicyclo[2.2.1]heptan-2-ol) exhibit moderate mucosal irritation.

  • Symptoms: Redness/tearing of eyes (conjunctivitis), respiratory tract irritation (coughing), and dermatitis upon prolonged skin contact.

Part 3: Personal Protective Equipment (PPE) Protocol

Philosophy: PPE selection is based on a "Barrier-to-Hazard" ratio. Since this compound is a skin irritant with potential permeability, standard latex gloves are insufficient.

PPE Decision Matrix (DOT Diagram)

PPE_Decision_Matrix Start Handling Bicyclo[6.1.0]nonan-2-ol Task_Type Define Task Type Start->Task_Type Bench_Scale Bench Scale (<10g) Transfer/Weighing Task_Type->Bench_Scale Synthesis Synthesis/Reaction (Heating/Stirring) Task_Type->Synthesis Spill Spill Cleanup (>10mL) Task_Type->Spill Standard_PPE Standard PPE: - Nitrile Gloves (0.11mm) - Safety Glasses - Lab Coat Bench_Scale->Standard_PPE Low Risk Enhanced_PPE Enhanced PPE: - Double Nitrile or Neoprene - Chemical Splash Goggles - Fume Hood Sash Lowered Synthesis->Enhanced_PPE Splash/Vapor Risk Resp_PPE Respiratory PPE: - Full Face Respirator (OV Cartridge) - Chem-Resistant Apron - Butyl Rubber Gloves Spill->Resp_PPE High Exposure Risk

Figure 1: Decision matrix for selecting appropriate PPE based on operational scale and risk potential.

Detailed Material Specifications:
ComponentRecommendationTechnical Rationale
Hand Protection Nitrile (min 5 mil) Excellent resistance to aliphatic alcohols. Change every 30 mins if contaminated.
Eye Protection Safety Glasses w/ Side Shields Minimum requirement.[2] Use Goggles if heating or using syringes (pressure hazard).
Respiratory Fume Hood (Face Velocity >100 fpm) Volatility is moderate; local exhaust is mandatory to prevent inhalation of organic vapors.
Body Cotton Lab Coat Standard protection. Use a rubber apron if handling >100mL volumes.
Part 4: Operational Protocols
1. Storage & Stability
  • Temperature: Store refrigerated (2–8°C).

  • Atmosphere: Hygroscopic potential. Store under Argon or Nitrogen pad.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap liner leaching.

2. Handling Workflow
  • Preparation: Equilibrate the container to room temperature before opening to prevent water condensation (which can degrade the compound or affect stoichiometry).

  • Transfer: Use glass syringes or pipettes. Avoid plasticizers (phthalates) found in some flexible tubing, as bicyclic alcohols can act as solvents.

  • Reaction Monitoring: When using TLC, use a stain sensitive to alcohols (e.g., p-Anisaldehyde or Vanillin). Note: The cyclopropane ring may stain distinctively blue/dark with anisaldehyde/acid stains due to ring opening.

3. Waste Disposal
  • Classification: Non-halogenated organic solvent waste.

  • Segregation: Keep separate from strong acid waste streams to prevent exothermic polymerization or decomposition in the waste container.

  • Labeling: "Flammable/Combustible Liquid - Organic Alcohol."

Part 5: Emergency Response (Spill & Exposure)
Spill Response Workflow

Scenario: 50 mL spill on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hoods are running.

  • PPE Upgrade: Don splash goggles and double nitrile gloves.

  • Containment: Use a non-reactive absorbent (Vermiculite or Sand).

    • Why? Clay-based absorbents are often acidic and might trigger decomposition/fumes.

  • Cleanup: Scoop absorbed material into a hazardous waste bag.

  • Decontamination: Wipe surface with soap and water. Do not use bleach (potential reaction with alcohols).

Part 6: References
  • Chemical Identity & CAS:

  • Synthesis & Reactivity (Simmons-Smith Context):

    • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. (Provides context on the stability of cyclopropanated alcohols).

    • Common Organic Chemistry.[3] (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • General Safety for Bicyclic Alcohols:

(Note: Specific SDS for CAS 38433-06-6 is rare in public domains; safety protocols are derived from structural analogs and functional group chemistry as per standard industrial hygiene practices.)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.